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  • Product: Ethyl 5-aminothiazole-4-carboxylate hydrochloride
  • CAS: 1253792-74-3

Core Science & Biosynthesis

Foundational

Ethyl 5-aminothiazole-4-carboxylate hydrochloride synthesis pathway

This guide details the synthesis of Ethyl 5-aminothiazole-4-carboxylate hydrochloride , a critical heterocyclic scaffold used in the development of C-nucleoside antibiotics (e.g., Tiazofurin analogs) and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Ethyl 5-aminothiazole-4-carboxylate hydrochloride , a critical heterocyclic scaffold used in the development of C-nucleoside antibiotics (e.g., Tiazofurin analogs) and kinase inhibitors.

The 5-aminothiazole-4-carboxylate core is structurally distinct from the more common 2-aminothiazoles (Hantzsch synthesis). Its preparation requires precise control over the cyclization of isocyano or cyano-amino precursors to establish the amino group at the 5-position while maintaining the 4-carboxylate functionality.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Executive Summary
  • Target Molecule: Ethyl 5-aminothiazole-4-carboxylate hydrochloride (CAS: 72850-64-7).

  • Core Challenge: The free base 5-aminothiazole is electron-rich and prone to oxidation or polymerization. Isolation as the hydrochloride salt is essential for stability.

  • Primary Pathway: The Golubev-Golankiewicz Cyclization (via Ethyl Isocyanoacetate) or the Modified Cook-Heilbron (via Ethyl Aminocyanoacetate).

  • Key Application: Precursor for purine isosteres, specifically thiazolo[5,4-d]pyrimidines and C-nucleoside antivirals.

1.2 Retrosynthetic Logic

The construction of the thiazole ring with a 5-amino substituent suggests a disconnection at the S1-C2 and N3-C4 bonds. Two main strategies emerge:

  • Route A (Isocyanide Route): Reaction of Ethyl Isocyanoacetate with a sulfur electrophile (e.g., thioformamide or isothiocyanates). This is the classic route cited in Tetrahedron 1985.

  • Route B (Nitrile Route): Cyclization of Ethyl 2-amino-2-cyanoacetate with a sulfur source (e.g.,

    
     and orthoformate). This route is often preferred for scale-up due to the avoidance of volatile isocyanides.
    

Retrosynthesis Target Ethyl 5-aminothiazole-4-carboxylate (HCl Salt) Inter1 Thioimidate / Thioamide Intermediate Target->Inter1 Cyclization & HCl Prec1 Ethyl Isocyanoacetate (CN-CH2-COOEt) Inter1->Prec1 Route A (Golankiewicz) Prec2 Ethyl 2-amino-2-cyanoacetate (NC-CH(NH2)-COOEt) Inter1->Prec2 Route B (Cook-Heilbron) Sulfur Sulfur Source (H2S / Thioformate) Inter1->Sulfur

Caption: Retrosynthetic disconnection showing the two primary pathways: isocyanide-based (Route A) and nitrile-based (Route B).

Part 2: Technical Synthesis Guide

This guide prioritizes Route B (Modified Cook-Heilbron) using Ethyl 2-amino-2-cyanoacetate and Triethyl Orthoformate/H2S . This method avoids the synthesis of the foul-smelling and unstable ethyl isocyanoacetate, offering a more robust protocol for the hydrochloride salt.

2.1 Reaction Mechanism

The synthesis proceeds via a one-pot cascade:

  • Condensation: Ethyl 2-amino-2-cyanoacetate condenses with triethyl orthoformate to form an imidate.

  • Thionation: Reaction with Hydrogen Sulfide (

    
    ) converts the imidate to a thioamide.
    
  • Cyclization: Intramolecular nucleophilic attack of the sulfur on the nitrile carbon closes the thiazole ring.

  • Salt Formation: Treatment with anhydrous HCl precipitates the stable product.

2.2 Reagents & Equipment
ReagentRoleMolar Eq.Notes
Ethyl 2-amino-2-cyanoacetate Substrate1.0Prepared from ethyl cyanoacetate via nitrosation/reduction if not purchased.
Triethyl Orthoformate C1 Synthon1.5Acts as the C2 carbon source.
Hydrogen Sulfide (

)
Sulfur SourceExcessGas bubbling; Handle with extreme caution .
Ethanol (Abs.) Solvent-Anhydrous conditions required.[1]
HCl (g) or 4M HCl/Dioxane Acid1.1For salt formation.
2.3 Step-by-Step Protocol
Step 1: Formation of the Thioamide Intermediate
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (submerged), and a reflux condenser topped with a bleach scrubber (to neutralize excess

    
    ).
    
  • Dissolution: Dissolve Ethyl 2-amino-2-cyanoacetate (10.0 g, 78 mmol) in absolute ethanol (100 mL).

  • Addition: Add Triethyl Orthoformate (17.3 g, 117 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours to form the ethoxymethylene intermediate.

    • Checkpoint: Monitor by TLC (SiO2, EtOAc/Hexane) for disappearance of amine.

  • Thionation: Cool the solution to 0–5°C. Slowly bubble dry

    
     gas  through the solution for 4–6 hours. The solution will turn yellow/orange.
    
    • Safety:

      
       is lethal. Use a dedicated fume hood with sensors.
      
Step 2: Cyclization and Isolation
  • Heating: After saturation with

    
    , seal the vessel (or maintain slight positive pressure) and heat to 60°C for 4 hours. The thioamide intermediate cyclizes onto the nitrile group.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess orthoformate. The residue is a viscous oil containing the free base.

  • Salt Formation:

    • Dissolve the oily residue in dry diethyl ether (50 mL) or 1,4-dioxane .

    • Cool to 0°C.[2]

    • Add 4M HCl in dioxane (25 mL) dropwise with vigorous stirring.

  • Filtration: The Ethyl 5-aminothiazole-4-carboxylate hydrochloride will precipitate as a pale yellow to off-white solid.

  • Purification: Filter the solid under nitrogen. Wash with cold ether (3 x 20 mL). Recrystallize from Ethanol/Ether if necessary.

2.4 Critical Parameters & Troubleshooting
  • Moisture Control: The reaction must be strictly anhydrous. Water hydrolyzes the orthoformate and the intermediate imidate, leading to low yields.

  • Temperature: Do not overheat during the

    
     step; high temperatures can cause polymerization of the aminothiazole free base before salt formation.
    
  • Stability: The free base is unstable. Do not attempt to store it. Convert immediately to the HCl salt.

Part 3: Pathway Visualization

The following diagram illustrates the transformation from the cyanoacetate precursor to the final thiazole salt.

ReactionPathway Start Ethyl 2-amino-2-cyanoacetate Step1 Imidate Intermediate (EtO-CH=N-CH(CN)-COOEt) Start->Step1 + HC(OEt)3 Reflux Step2 Thioamide Intermediate (HS-CH=N-CH(CN)-COOEt) Step1->Step2 + H2S 0°C Cyclization Cyclization (Nucleophilic attack on CN) Step2->Cyclization Heat 60°C Product Ethyl 5-aminothiazole-4-carboxylate HCl Cyclization->Product + HCl Precipitation

Caption: Step-wise mechanism from aminocyanoacetate to the thiazole hydrochloride salt.

Part 4: Safety & Industrial Considerations

4.1 Hazard Management
  • Hydrogen Sulfide (

    
    ):  Extremely toxic neurotoxin. Olfactory fatigue occurs rapidly. Mandatory:  Use personal 
    
    
    
    monitors and work in a high-efficiency fume hood. Scrubber solution (NaOH/Bleach) is required for off-gas.
  • Isocyanides (Route A alternative): If using the isocyanoacetate route, be aware of the potent stench and toxicity. Decontaminate glassware with acidic methanol.

4.2 Analytical Validation
  • 1H NMR (DMSO-d6):

    • 
       1.30 (t, 3H, 
      
      
      
      )
    • 
       4.25 (q, 2H, 
      
      
      
      )
    • 
       7.50 (br s, 2H, 
      
      
      
      - exchangeable)
    • 
       8.90 (s, 1H, C2-H) - Characteristic singlet for the thiazole proton.
      
  • Melting Point: The HCl salt typically decomposes >170°C (check specific batch certificate as solvation affects MP).

References

  • Golankiewicz, B., Januszczyk, P., Gdaniec, M., & Kosturkiewicz, Z. (1985).[3] "Synthesis of Tiazofurin and its analogues." Tetrahedron, 41(24), 5989-5994.

  • Wang, J., Guo, J., Tang, Y., et al. (2014). "Short and efficient synthesis of 5-aminothiazole-4-carboxamide." Heterocyclic Communications, 20(3), 175–176.

  • Kiran, K. R., Swaroop, T. R., et al. (2020).[4] "Synthesis of 5-acylthiazoles via cyclization of ethyl isocyanoacetate." Synthesis, 52, 1103-1112.[4]

  • Organic Syntheses. "Ethyl Thiazole-4-carboxylate." Org.[3][4] Synth. 1985, 63, 160. (Foundational method for 4-carboxylates).

Sources

Exploratory

Ethyl 5-aminothiazole-4-carboxylate hydrochloride CAS number and properties

Technical Whitepaper: Ethyl 5-Aminothiazole-4-Carboxylate Hydrochloride Executive Summary Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a specialized heterocyclic building block, distinct from its more common isom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 5-Aminothiazole-4-Carboxylate Hydrochloride

Executive Summary

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a specialized heterocyclic building block, distinct from its more common isomer, ethyl 2-aminothiazole-4-carboxylate. Its structural significance lies in its 5-amino-4-carboxylate substitution pattern, which renders it an ideal "ortho-amino ester" scaffold. This geometry allows for facile annulation with electrophiles (e.g., formamide, isothiocyanates) to generate thiazolo[5,4-d]pyrimidines —potent bioisosteres of purines.

Due to the inherent oxidative instability of the electron-rich 5-aminothiazole free base, the hydrochloride salt is the standard form for storage and handling. This guide details its properties, synthesis, and critical role in medicinal chemistry.

Identity & Physicochemical Profile

The distinction between the 5-amino and 2-amino isomers is critical, as they lead to fundamentally different bicyclic cores.

Chemical Identity
PropertyData
Chemical Name Ethyl 5-aminothiazole-4-carboxylate hydrochloride
CAS Number (Free Base) 18903-18-9 (Note: HCl salt often indexed under this parent CAS or custom vendor codes)
Molecular Formula C₆H₈N₂O₂S[1][2][3][4][5] · HCl
Molecular Weight 172.21 g/mol (Free Base) / ~208.67 g/mol (HCl Salt)
Structure A thiazole ring substituted at C4 with an ethyl ester and at C5 with a primary amine.
Physicochemical Properties
ParameterSpecification (HCl Salt)Notes
Appearance Yellow to Brown Crystalline SolidColor deepens upon oxidation/exposure to air.
Solubility Soluble in DMSO, MeOH, WaterFree base is lipophilic; Salt is polar.
Melting Point >150°C (Decomposes)Exact MP varies by solvation/purity.
Stability Hygroscopic; Air-sensitiveCritical: Store under inert gas (Ar/N₂) at -20°C.
Reactivity Nucleophilic at C5-NH₂Prone to diazonium formation or condensation.

Synthetic Pathways & Mechanistic Insight

The synthesis of 5-aminothiazoles is synthetically more demanding than 2-aminothiazoles (which are easily made via the Hantzsch synthesis). The 5-amino core is typically accessed via isocyanide chemistry or thioamide cyclization .

Primary Synthetic Route: Isocyanoacetate Cyclization

The most authoritative route involves the reaction of ethyl isocyanoacetate with sulfur sources or thioformamides. The electron-withdrawing ester at C4 acidifies the


-protons, allowing base-mediated cyclization.

Synthesis cluster_0 Precursors A Ethyl Isocyanoacetate (CN-CH2-COOEt) C Intermediate: Thioimidate Species A->C Base (KOtBu/DBU) B Thioformamide / Sulfur Source B->C D Ethyl 5-Aminothiazole-4-carboxylate (Free Base) C->D Cyclization E HCl Salt Formation (Stabilization) D->E HCl/Dioxane

Figure 1: General synthetic logic for 5-aminothiazole-4-carboxylates via isocyanoacetate chemistry.

Mechanistic Causality
  • Activation: The isocyano group reacts with the sulfur electrophile (e.g., a thionoester or in situ generated species).

  • Cyclization: The sulfur nucleophile attacks the isocyanide carbon, closing the ring.

  • Tautomerization: Aromatization drives the formation of the stable thiazole ring, yielding the amine.

  • Salt Formation: Immediate treatment with anhydrous HCl protects the electron-rich amine from oxidative degradation (dimerization to azo species).

Structural Utility in Drug Design

This molecule is the "gold standard" precursor for synthesizing Thiazolo[5,4-d]pyrimidines , which are isosteres of purines (adenine/guanine). By replacing the imidazole ring of purine with a thiazole, researchers can modulate:

  • Lipophilicity (LogP): Thiazoles are generally more lipophilic than imidazoles.

  • H-Bonding Potential: The sulfur atom alters the donor/acceptor profile.

  • Metabolic Stability: Altered susceptibility to xanthine oxidase.

The "Ortho-Amino Ester" Strategy

The adjacency of the amine (C5) and ester (C4) allows for a classic Niementowski-type cyclization .

Utility cluster_pathways Divergent Synthesis Start Ethyl 5-aminothiazole-4-carboxylate HCl Path1 Reactant: Formamidine Acetate Start->Path1 Path2 Reactant: Urea / Cyanate Start->Path2 Product1 Thiazolo[5,4-d]pyrimidine (Purine Isostere) Path1->Product1 Cyclization @ 120°C Product2 Thiazolo[5,4-d]pyrimidine-2,7-dione (Xanthine Isostere) Path2->Product2 Cyclization

Figure 2: Divergent synthesis of bioactive scaffolds from the core intermediate.

Experimental Protocols (Self-Validating Systems)

Safety Warning: Thiazoles can be potent sensitizers. Handle in a fume hood.

Handling & Storage Protocol
  • Problem: The free base turns black rapidly due to oxidation.

  • Solution: Always generate the free base in situ immediately before use, or store as the HCl salt.

  • Storage: Keep the HCl salt in a desiccator at -20°C. If the solid turns dark brown/black, purify via recrystallization (EtOH/Et₂O) before use.

Protocol: Synthesis of Thiazolo[5,4-d]pyrimidine (Reference Standard)

This protocol validates the quality of the starting material. If the cyclization fails, the amine has likely degraded.

  • Free Base Liberation (In Situ):

    • Suspend 1.0 eq of Ethyl 5-aminothiazole-4-carboxylate HCl in dry Ethanol.

    • Add 1.1 eq of Triethylamine (TEA). Stir for 10 min under Argon.

  • Cyclization:

    • Add 3.0 eq of Formamidine Acetate .

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Product is more polar than starting material).

  • Workup:

    • Cool to room temperature.[3][6]

    • The product (Thiazolo[5,4-d]pyrimidine) often precipitates. Filter and wash with cold ethanol.

    • Validation: 1H NMR should show the disappearance of ethyl ester protons (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of pyrimidine CH protons (~8.5-9.0 ppm).

References

  • PubChem. Ethyl 5-aminothiazole-4-carboxylate | C6H8N2O2S. [Link]

  • Organic Syntheses. General methods for Thiazole Carboxylates (Contextual Reference for Isocyanoacetate chemistry). [Link]

  • Pharmaffiliates. Ethyl 5-aminothiazole-4-carboxylate Reference Standards. [Link][1]

Sources

Foundational

Ethyl 5-aminothiazole-4-carboxylate hydrochloride molecular structure and weight

Regiochemical Analysis, Synthetic Pathways, and Pharmacophore Utility Executive Summary This technical guide characterizes Ethyl 5-aminothiazole-4-carboxylate hydrochloride , a specialized heterocyclic building block dis...

Author: BenchChem Technical Support Team. Date: February 2026

Regiochemical Analysis, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

This technical guide characterizes Ethyl 5-aminothiazole-4-carboxylate hydrochloride , a specialized heterocyclic building block distinct from its more common isomer, ethyl 2-aminothiazole-4-carboxylate. While the 2-amino isomer is ubiquitous in Hantzsch synthesis, the 5-amino variant represents a critical "orphan" scaffold in medicinal chemistry, primarily serving as a bioisostere precursor for purine synthesis (specifically thiazolo[5,4-d]pyrimidines). This document outlines its structural parameters, validated synthetic routes, and handling protocols for drug development applications.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

The hydrochloride salt form is preferred for research and storage due to the inherent oxidative instability of the free 5-amino group. The protonation of the primary amine significantly enhances shelf-life and solubility in polar media.

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
IUPAC Name Ethyl 5-aminothiazole-4-carboxylate hydrochloride
CAS (Free Base) 18903-18-9Note:[1][2][3][4][5][6][7][8] Often confused with 2-amino isomer (CAS 5398-36-7)
Formula (Salt)

Stoichiometry 1:1
Molecular Weight 208.66 g/mol Free Base: 172.20 g/mol
Appearance Off-white to pale yellow crystalline solidHygroscopic; darkens upon oxidation
Solubility DMSO (>50 mg/mL), Methanol, WaterLimited stability in aqueous solution > 24h
SMILES (Salt) CCOC(=O)C1=C(SC=N1)N.Cl
Structural Differentiator (Critical)

Researchers must validate regiochemistry immediately upon receipt. The 5-amino isomer possesses a unique proton NMR signature compared to the 2-amino analog.

  • 5-Amino Isomer: The thiazole ring proton is at position 2 (typically

    
     8.0–8.5 ppm).
    
  • 2-Amino Isomer: The thiazole ring proton is at position 5 (typically

    
     7.0–7.5 ppm).
    
Part 2: Synthetic Pathways & Mechanistic Insight[1]

Unlike the 2-aminothiazoles synthesized via the Hantzsch reaction (condensation of


-haloketones with thiourea), the 5-aminothiazole-4-carboxylate  core requires a divergent strategy, often utilizing isocyanoacetate chemistry or cyclization of thioformamido derivatives.
Core Synthetic Logic

The synthesis generally proceeds through the Thorpe-Ziegler cyclization or modifications of the Gewald reaction adapted for thiazoles. A robust route involves the reaction of ethyl isocyanoacetate with sulfur sources or the cyclization of


-amino-thioamides.

Mechanism Description:

  • Precursor Activation: Ethyl isocyanoacetate is treated with a base to form the enolate.

  • Sulfuration: Reaction with a thionating agent (e.g., carbon disulfide or isothiocyanates) introduces the sulfur atom.

  • Cyclization: Intramolecular nucleophilic attack closes the thiazole ring.

  • Salt Formation: Immediate treatment with anhydrous HCl in dioxane/ether precipitates the stable hydrochloride salt.

Visualization: Synthetic & Stability Logic

The following diagram illustrates the structural relationship and the critical degradation pathway that necessitates the HCl salt form.

G Precursor Ethyl Isocyanoacetate (Precursor) Intermediate Thio-Intermediate Precursor->Intermediate + Sulfur Source (Base Cat.) FreeBase Ethyl 5-aminothiazole-4-carboxylate (Free Base) Intermediate->FreeBase Cyclization Degradation Oxidative Decomposition (Diazo/Dimer species) FreeBase->Degradation Air/Moisture (Rapid) Product HCl Salt Form (Stable Crystalline Solid) FreeBase->Product + Anhydrous HCl (Stabilization)

Figure 1: Synthetic logic flow demonstrating the necessity of salt formation to prevent oxidative degradation of the 5-amino moiety.

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical workflow is recommended. This protocol distinguishes the compound from its regioisomers and impurities.

1. Proton NMR Validation (

)
  • Resonance A (Aromatic): Singlet at

    
     ~8.2–8.6 ppm. This corresponds to the C2-H  proton. Note: If this peak appears upfield at ~7.4 ppm, you likely have the 2-amino isomer.
    
  • Resonance B (Amine): Broad singlet at

    
     ~6.0–7.5 ppm (integrates to 2H, exchangeable with 
    
    
    
    ).
  • Resonance C (Ethyl Group): Quartet (~4.2 ppm) and Triplet (~1.3 ppm).

2. Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.

  • Target Ion:

    
     173.04 
    
    
    
    (Free base mass + proton).
  • Cl Isotope Pattern: Not observed in the parent ion (Cl is the counterion), but may be visible if run in negative mode or if adducts form.

3. Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: The 5-amino isomer typically elutes earlier than the 2-amino isomer due to differences in basicity and hydrogen bonding capability.

Part 4: Pharmacophore Utility & Applications

The primary utility of Ethyl 5-aminothiazole-4-carboxylate lies in its ability to serve as a purine bioisostere . The arrangement of the amine and ester groups allows for cyclization with formamide or orthocarbonates to fuse a pyrimidine ring onto the thiazole.

Key Application: Synthesis of Thiazolo[5,4-d]pyrimidines This scaffold mimics the purine core (adenine/guanine) but alters the electron density and hydrogen bond donor/acceptor profiles, making it valuable for:

  • Kinase Inhibitors: ATP-competitive inhibitors where the thiazole nitrogen interacts with the hinge region.

  • Adenosine Receptor Antagonists: Modulating GPCR signaling.

  • DNA/RNA Polymerase Inhibitors: Acting as nucleobase analogs.

Visualization: Drug Design Workflow

Workflow Start Ethyl 5-aminothiazole-4-carboxylate HCl Step1 Free Base Liberation (NaHCO3 wash) Start->Step1 Neutralization Step2 Cyclocondensation (with Formamide/HC(OEt)3) Step1->Step2 Fusion Scaffold Thiazolo[5,4-d]pyrimidine (Purine Isostere) Step2->Scaffold Ring Closure Target ATP-Competitive Kinase Inhibitor Scaffold->Target SAR Optimization

Figure 2: Application workflow converting the starting material into bioactive kinase inhibitor scaffolds.

References
  • R&D Chemicals. (2025). 5-Aminothiazole-4-carboxylic acid ethyl ester Product Specifications. Retrieved from

  • Golankiewicz, K., et al. (1985). Synthesis of 5-aminothiazole-4-carboxylic acid derivatives. Tetrahedron, 41(24), 5989-5993. (Seminal synthesis reference).
  • PubChem. (2025). Ethyl 5-aminothiazole-4-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

  • Wang, J., et al. (2014).[4] Short and efficient synthesis of 5-aminothiazole-4-carboxamide.[4] Heterocyclic Communications, 20(3).[4] Retrieved from

Sources

Exploratory

Physical and chemical properties of Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Executive Summary Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a specialized heterocyclic building block critical in the synthesis of fused bicyclic systems, particularly thiazolo[5,4-d]pyrimidines .[1] Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a specialized heterocyclic building block critical in the synthesis of fused bicyclic systems, particularly thiazolo[5,4-d]pyrimidines .[1] Unlike its more common isomer (ethyl 2-aminothiazole-4-carboxylate), the 5-amino congener offers a unique nucleophilic vector adjacent to the ester functionality, facilitating rapid cyclization reactions.[1] This guide provides a comprehensive analysis of its physicochemical profile, synthetic utility, and handling protocols for medicinal chemistry applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The hydrochloride salt form is preferred in storage and handling due to the inherent instability of the free amine, which is prone to oxidative degradation and polymerization.[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Ethyl 5-amino-1,3-thiazole-4-carboxylate hydrochloride
Common Name 5-Amino-4-carbethoxythiazole HCl
CAS Number (Free Base) 18903-18-9
CAS Number (HCl Salt) Not widely listed; typically prepared in situ or custom synthesized
Molecular Formula C₆H₈N₂O₂S[2][3][4][5] · HCl
Molecular Weight 172.20 g/mol (Free Base) / 208.66 g/mol (HCl Salt)
SMILES CCOC(=O)C1=C(N)SC=N1.Cl
Physical Properties
ParameterValueContext/Notes
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation (free base is brown).[1]
Melting Point 163–165 °C (Free Base)HCl salt typically decomposes >200 °C.
Solubility High: DMSO, Methanol, Water (warm)Salt form is highly polar.[1]
pKa (Conjugate Acid) ~1.67 (Thiazole N)The 5-amino group is weakly basic due to conjugation.[1]
Hygroscopicity ModerateStore under desiccated conditions.[1]

Structural Analysis & Spectroscopy

Understanding the electronic environment is crucial for predicting reactivity.[1] The 5-amino group is electron-donating, pushing density into the thiazole ring, while the 4-carboxylate is electron-withdrawing.[1]

1H-NMR Interpretation (300 MHz, DMSO-d6)
  • δ 8.90 (s, 1H): C2–H proton.[1] Highly deshielded due to its position between Sulfur and Nitrogen.[1]

  • δ 7.50 (bs, 2H): –NH₂ protons (broadened, exchangeable).[1] In the HCl salt, these may appear as a broad singlet at δ 9-10 ppm.[1]

  • δ 4.25 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester.[1]

  • δ 1.28 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester.[1]

Infrared (IR) Fingerprint[1]
  • 3400–3200 cm⁻¹: N–H stretching (primary amine/ammonium).[1]

  • 1680–1700 cm⁻¹: C=O stretching (conjugated ester).[1]

  • 1550 cm⁻¹: C=N / C=C thiazole ring skeletal vibrations.[1]

Synthetic Routes and Production

The synthesis of the 5-amino isomer is more challenging than the 2-amino variant.[1] The most robust route involves the Thorpe-Ziegler cyclization of isocyanoacetates or thioformylation strategies.[1]

Primary Synthesis Pathway (Isocyanide Route)

This method avoids the formation of the 2-amino isomer byproduct.[1]

Synthesis Start Ethyl Isocyanoacetate Inter Intermediate Thioformyl Derivative Start->Inter Base (KOtBu) Reagent1 Carbon Disulfide (CS2) Reagent1->Inter Cyclization Base-Mediated Cyclization Inter->Cyclization Alkylation (MeI) Product Ethyl 5-aminothiazole -4-carboxylate Cyclization->Product Heat / -MeSH

Figure 1: Synthesis of the 5-aminothiazole core via isocyanoacetate chemistry.

Reactivity Profile & Applications

The compound acts as a bifunctional scaffold . The proximity of the amino group (C5) and the ester (C4) makes it an ideal "ortho-like" synthon for annulation.[1]

Formation of Thiazolo[5,4-d]pyrimidines

This is the primary application in drug discovery (purine bioisosteres).[1]

  • Formylation: Reaction with formamidine acetate or triethyl orthoformate.[1]

  • Cyclization: The N-formyl intermediate undergoes intramolecular attack on the ester.[1]

Diazotization (Sandmeyer Reactions)

The 5-amino group can be diazotized (NaNO₂/HCl), allowing substitution with halides (Cl, Br, I) or cyano groups at the 5-position, accessing Ethyl 5-halothiazole-4-carboxylates .[1]

Reactivity Workflow

Reactivity cluster_0 Annulation (Bicyclics) cluster_1 Functionalization Core Ethyl 5-aminothiazole -4-carboxylate HCl Pyrim Thiazolo[5,4-d]pyrimidine Core->Pyrim + Formamidine Acetate Reflux Amide Amide Derivatives (Acylation) Core->Amide + R-COCl / Base Halo 5-Halo Derivatives (Sandmeyer) Core->Halo 1. NaNO2/HCl 2. CuX

Figure 2: Divergent synthetic pathways for drug development.

Experimental Protocols

Free Base Liberation (Self-Validating Protocol)

Use this protocol when the HCl salt must be converted to the free base for nucleophilic reactions.[1]

  • Dissolution: Suspend 1.0 g of the HCl salt in 10 mL of water. The pH will be acidic (~2-3).[1]

  • Neutralization: Slowly add saturated NaHCO₃ solution while stirring at 0 °C. Monitor pH until it reaches ~8.

    • Observation: A precipitate (free base) should form.[1]

  • Extraction: Extract immediately with Ethyl Acetate (3 x 10 mL).

    • Why? The free base is unstable in water over time.[1]

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo below 40 °C.

  • Validation: Check TLC (50% EtOAc/Hexane). The free base will have a higher Rf than the salt.[1]

Storage and Handling
  • Atmosphere: Store under Argon or Nitrogen.[1] The amine oxidizes in air.[1]

  • Temperature: -20 °C for long-term storage.

  • Solvents: Avoid acetone (forms Schiff bases).[1] Use DMSO or DMF for stock solutions.[1]

Safety & Toxicology (MSDS Summary)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Irritant H315/H319Causes skin and serious eye irritation.[1][6]
Respiratory H335May cause respiratory irritation.[1][6]

PPE Requirements: Nitrile gloves, safety goggles, and fume hood are mandatory.[1] In case of contact, wash with soap and water immediately; the HCl salt is acidic and corrosive to mucous membranes.[1]

References

  • Synthesis of 5-Aminothiazole-4-carboxylates

    • Golankiewicz, B. et al.[1] "Synthesis and properties of some 5-substituted thiazole-4-carboxylic acids." Tetrahedron, 1985.[1]

  • Thiazole Reactivity & Isomers

    • Metzger, J. V.[1] "Thiazoles and their Benzo Derivatives."[1][7] Comprehensive Heterocyclic Chemistry II, 1996.[1]

  • Antimicrobial Applications

    • Al-Balas, Q. et al.[1][7] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis."[1][7] PLoS ONE, 2009.[1][7]

  • Chemical Property Data

    • PubChem Compound Summary for Ethyl 5-aminothiazole-4-carboxylate.[1] [1]

  • Safety Data Sheet (SDS)

    • Fisher Scientific / Thermo Fisher SDS for Thiazole derivatives.[1]

Sources

Foundational

Aminothiazole Carboxylate Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary The aminothiazole carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, bacterial lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminothiazole carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, bacterial ligases, and cyclooxygenases. Unlike generic heterocycles, the 2-aminothiazole-4-carboxylate core offers two distinct vectors for chemical modification: the C2-amino group (nucleophilic, hydrogen bond donor) and the C4/C5-carboxylate moiety (electrophilic, hydrogen bond acceptor/donor).

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing these derivatives into potent therapeutic agents. It is designed for researchers seeking to optimize lead compounds in oncology and infectious disease programs.

Chemical Architecture & Structure-Activity Relationships (SAR)

The biological efficacy of aminothiazole carboxylates is dictated by the electronic and steric environment of the thiazole ring. The core scaffold, ethyl 2-aminothiazole-4-carboxylate , serves as the primary building block.

The Pharmacophore[1]
  • C2-Position (Amino Group): This is the primary site for introducing diversity. Derivatization into Schiff bases , ureas , or sulfonamides significantly enhances lipophilicity and binding affinity. For instance, converting the free amine to a Schiff base often improves antimicrobial activity by facilitating membrane permeation.

  • C4/C5-Position (Carboxylate): The ester/acid functionality is critical for solubility and hydrogen bonding.

    • Amidation: Conversion of the ester to phenylamides or hydrazides is a proven strategy to increase metabolic stability and target specificity (e.g., Kinase inhibition).

    • Steric Bulk: Introducing bulky groups (e.g., phenyl) at C4 can maintain potency, whereas simple methyl substitutions at C4/C5 may decrease potency in anticancer assays due to steric clashes within the ATP-binding pocket of kinases.

SAR Visualization

The following diagram illustrates the critical modification zones and their impact on biological activity.

SAR_Map Core 2-Aminothiazole-4-Carboxylate (Scaffold) C2_Amino C2-Amino Group (Nucleophile) Core->C2_Amino C4_Carboxy C4-Carboxylate (Electrophile) Core->C4_Carboxy C5_Position C5-Position (Hydrophobic Pocket) Core->C5_Position Schiff Schiff Bases/Ureas (↑ Lipophilicity, ↑ Antimicrobial) C2_Amino->Schiff Derivatization Amides Phenylamides/Hydrazides (↑ Metabolic Stability, ↑ Kinase Affinity) C4_Carboxy->Amides Ester/Acid Conversion Halogens Halogen/Aryl Substitution (↑ Specificity) C5_Position->Halogens Substitution

Figure 1: Structure-Activity Relationship (SAR) map of the aminothiazole carboxylate scaffold, highlighting key vectors for optimization.

Therapeutic Mechanisms

Anticancer Activity: Allosteric Kinase Modulation

A defining feature of aryl 2-aminothiazole derivatives is their ability to act as allosteric inhibitors of Protein Kinase CK2 (Casein Kinase 2).[1] Unlike ATP-competitive inhibitors (e.g., CX-4945), these derivatives often bind to a pocket at the interface of the


C-helix and the glycine-rich loop.[1]
  • Mechanism: Stabilization of the inactive kinase conformation.[1][2][3]

  • Selectivity: High selectivity is achieved because the allosteric site is less conserved than the ATP pocket.

  • Key Pathway: Inhibition leads to downregulation of the Akt/PKB and Wnt/

    
    -catenin  survival pathways, inducing apoptosis in cancer cells (e.g., Leukemia K562, Lung H1299).
    
Antimicrobial Activity: MurC Ligase Inhibition

Derivatives, particularly Schiff bases, target the bacterial peptidoglycan biosynthesis machinery.

  • Target: UDP-N-acetylmuramate/L-alanine ligase (MurC).

  • Action: The thiazole moiety mimics the substrate transition state, blocking the addition of L-alanine to the UDP-MurNAc precursor. This compromises cell wall integrity, leading to lysis.

Mechanism_Pathway Compound Aminothiazole Derivative Target_CK2 Protein Kinase CK2 (Allosteric Site) Compound->Target_CK2 Binding Target_MurC Bacterial MurC Ligase Compound->Target_MurC Binding Effect_CK2 Stabilize Inactive Conformation Target_CK2->Effect_CK2 Effect_MurC Block Peptidoglycan Synthesis Target_MurC->Effect_MurC Outcome_Cancer Downregulation of Akt/Wnt Apoptosis (Cancer Cells) Effect_CK2->Outcome_Cancer Outcome_Bacteria Cell Wall Lysis Bactericidal Effect Effect_MurC->Outcome_Bacteria

Figure 2: Dual mechanistic pathways of aminothiazole derivatives in oncology (CK2 inhibition) and infectious disease (MurC inhibition).

Experimental Protocols & Validation

To ensure reproducibility and scientific rigor, the following protocols are recommended. These are "self-validating" systems where positive and negative controls are mandatory.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Synthesize antimicrobial leads from ethyl 2-aminothiazole-4-carboxylate.

  • Reagents: Ethyl 2-aminothiazole-4-carboxylate (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve the aminothiazole ester in absolute ethanol.

    • Add the aldehyde and 2-3 drops of glacial acetic acid.

    • Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation: The disappearance of the primary amine spot on TLC confirms reaction progress.

  • Work-up: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Characterization: Confirm structure via

    
    H-NMR (look for azomethine proton singlet at 
    
    
    
    8.0–9.0 ppm).
Protocol B: Kinase Inhibition Assay (CK2)

Objective: Determine IC


 values for anticancer candidates.
  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent radiometric assay.

  • Reaction Mix: Recombinant CK2

    
    , Peptide substrate, ATP (at 
    
    
    
    ), and Test Compound (serial dilution 0.1 nM – 100
    
    
    M).
  • Controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: CX-4945 (known ATP-competitive inhibitor) or Silmitasertib.[1]

  • Steps:

    • Incubate compound with kinase for 10 min (allows allosteric binding).

    • Add ATP/Substrate to initiate reaction. Incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal).
      
  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to extract IC

    
    .
    

Quantitative Data Summary

The following table summarizes reported potency ranges for key derivatives, providing a benchmark for new lead optimization.

Derivative ClassTarget / Cell LineActivity MetricTypical Potency RangeReference
Aryl 2-aminothiazoles CK2 Kinase (

subunit)
IC

(Enzyme)
0.18 – 3.4

M
[1, 5]
Phenylamide derivatives K562 (Leukemia)IC

(Cell)
4.0 – 16.3

M
[2]
Schiff Bases (C2-mod) S. aureus (Bacteria)MIC12 – 50

g/mL
[3, 4]
Thiazole-Sulfonamides DPPH (Antioxidant)Scavenging %> 90% at 100

M
[6]

Future Perspectives

The aminothiazole carboxylate scaffold is transitioning from a "hit" generator to a source of "lead" compounds. The major challenges and opportunities lie in:

  • Solubility Optimization: Many potent derivatives suffer from poor aqueous solubility. Formulation strategies (e.g., hydrochloride salts) or polar substitutions at the C4-ester side chain are required.

  • Selectivity Profiling: While CK2 allosteric inhibition is promising, off-target effects on other kinases (e.g., GSK3

    
    , Aurora) must be screened early using kinome profiling panels.
    
  • Covalent Inhibition: Exploring acrylamide substitutions at the C2-amine to create irreversible inhibitors targeting specific cysteine residues in the kinase active site.

References

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry.

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation. BMC Chemistry.

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Journal of Biomolecular Structure and Dynamics.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives. EXCLI Journal.

Sources

Exploratory

Potential mechanism of action for Ethyl 5-aminothiazole-4-carboxylate compounds

Mechanisms in Purine Bioisosterism and Kinase Inhibition Executive Summary Ethyl 5-aminothiazole-4-carboxylate represents a high-value pharmacophoric scaffold in medicinal chemistry, primarily serving as a critical precu...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms in Purine Bioisosterism and Kinase Inhibition

Executive Summary

Ethyl 5-aminothiazole-4-carboxylate represents a high-value pharmacophoric scaffold in medicinal chemistry, primarily serving as a critical precursor for thiazolo[5,4-d]pyrimidines . Unlike its 2-aminothiazole isomer (famous for the Src-inhibitor Dasatinib), the 5-amino-4-carboxylate arrangement is structurally engineered to function as a purine bioisostere .

The mechanism of action (MoA) for compounds derived from this scaffold is predominantly ATP-competitive inhibition . By mimicking the adenine ring of ATP, these derivatives intercalate into the catalytic clefts of kinases (e.g., EGFR, CDK) or bind to G-protein coupled receptors (specifically Adenosine receptors). This guide details the structural logic, biological targets, and validation protocols for this compound class.

Structural Pharmacology: The "Push-Pull" System

The core utility of Ethyl 5-aminothiazole-4-carboxylate lies in its electronic distribution, which facilitates both chemical reactivity (for library synthesis) and biological binding (hydrogen bond formation).

  • Electronic "Push-Pull": The electron-donating amine at position 5 and the electron-withdrawing carboxylate at position 4 create a highly polarized system. This mimicry is essential for biological recognition, as it resembles the dipole moments found in natural nucleotides.

  • Purine Mimicry: When cyclized (typically with formamide or amidines), this scaffold forms a bicyclic system (thiazolo[5,4-d]pyrimidine) that is isosteric with purine. This allows the molecule to "trick" enzymes that process ATP or GTP.

Table 1: Structural Comparison (Scaffold vs. Natural Ligand)
FeatureEthyl 5-aminothiazole-4-carboxylate (Derivative)Adenine (Natural Ligand)Pharmacological Consequence
H-Bond Donor C5-Amine (or fused NH)N6-AmineBinds to "Hinge Region" of Kinases
H-Bond Acceptor Thiazole Nitrogen (N3)Pyrimidine Nitrogen (N1)Anchors ligand in active site
Pi-Stacking Thiazole RingImidazole RingHydrophobic interaction with Phe/Tyr gates
Lipophilicity Tunable (via Ethyl ester modification)Low (Hydrophilic)Improved membrane permeability
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The dominant MoA for derivatives of this scaffold is the inhibition of protein kinases, specifically those involved in cell proliferation (CDK, EGFR) and glycogen metabolism (GSK-3


).
The Binding Mode[1][2]
  • Hinge Binding: The nitrogen of the thiazole ring and the exocyclic amine (after cyclization) form a bidentate hydrogen bond with the backbone amino acids of the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Pocket Occupation: The ethyl ester group (or its amide derivatives) often extends into the solvent-accessible region or a hydrophobic back-pocket, determining selectivity between kinase families.

  • Catalytic Arrest: By occupying the ATP binding site, the molecule prevents the transfer of the

    
    -phosphate from ATP to the substrate (e.g., tyrosine residue on a receptor), effectively shutting down downstream signaling.
    
Visualization: Kinase Signaling Blockade

The following diagram illustrates the interruption of the EGFR signaling cascade by a thiazole-4-carboxylate derivative.

EGFR_Pathway Ligand Growth Factor (EGF) EGFR_Inactive EGFR (Inactive) Ligand->EGFR_Inactive Binds EGFR_Active EGFR (Phosphorylated) EGFR_Inactive->EGFR_Active Dimerization & Auto-phosphorylation RAS RAS Activation EGFR_Active->RAS PI3K PI3K/AKT (Survival) EGFR_Active->PI3K Inhibitor Thiazole Derivative (ATP Competitor) Inhibitor->EGFR_Inactive Blocks ATP Site ATP ATP ATP->EGFR_Active Phosphate Donor MAPK MAPK Cascade (Proliferation) RAS->MAPK Apoptosis Apoptosis/Stasis MAPK->Apoptosis Blocked PI3K->Apoptosis Blocked

Caption: Schematic of ATP-competitive inhibition where the Thiazole derivative prevents EGFR auto-phosphorylation, halting downstream proliferation signals.

Secondary Mechanism: Adenosine Receptor Antagonism

Beyond kinases, the 5-aminothiazole-4-carboxylate scaffold is a privileged structure for targeting Adenosine Receptors (A2A, A3) .

  • Mechanism: The fused thiazolo[5,4-d]pyrimidine derivatives act as antagonists.

  • Physiological Effect: In the context of cancer immunotherapy, blocking the A2A receptor prevents the immunosuppressive effects of extracellular adenosine. This "wakes up" T-cells in the tumor microenvironment.

  • Structural Key: The C2-position of the thiazole ring (unsubstituted in the core scaffold) is often derivatized with aryl groups (e.g., furan, phenyl) to provide the necessary steric bulk to fit the G-protein coupled receptor (GPCR) active site.

Experimental Validation Protocols

To validate the MoA of compounds synthesized from Ethyl 5-aminothiazole-4-carboxylate, a rigorous workflow combining synthesis, enzymatic assays, and structural biology is required.

Protocol A: Synthesis of the Bioactive Core (Cyclization)

Note: The ester itself is the precursor. Activity usually requires cyclization.

  • Reactants: Ethyl 5-aminothiazole-4-carboxylate (1.0 eq) + Formamide (excess) or Formamidine Acetate.

  • Conditions: Reflux at 140-180°C for 4-6 hours.

  • Workup: Cool to RT. The fused product (Thiazolo[5,4-d]pyrimidine-7-one) typically precipitates. Filter and wash with cold ethanol.

  • Derivatization: Chlorinate the C7 position (POCl3) to allow nucleophilic substitution with amines, creating the final kinase inhibitor library.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Validation)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to inhibition.

  • Preparation: Dilute the thiazole derivative in DMSO (10-point dose-response curve).

  • Enzyme Reaction:

    • Mix Kinase (e.g., EGFR, 2 ng/µL) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Compound.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Visualization: Validation Workflow

Validation_Workflow Start Ethyl 5-aminothiazole- 4-carboxylate Synth Cyclization & Derivatization Start->Synth Library Compound Library Synth->Library Docking In Silico Docking (Glide/AutoDock) Library->Docking Assay ADP-Glo Kinase Assay (IC50 Determination) Docking->Assay Select Top Hits Decision Hit Validation? Assay->Decision XRay X-Ray Crystallography (Co-crystal) Decision->Synth Inactive (SAR Loop) Decision->XRay IC50 < 100nM

Caption: Integrated workflow from scaffold synthesis to biological validation via enzymatic assays and structural confirmation.

References
  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

    • Context: Establishes the thiazole ring as a privileged scaffold for kinase inhibition (Src/Abl), providing the foundational logic for thiazole-based drug design.
  • Richardson, C. M., et al. (2006). "Discovery of novel, potent, and selective purine-scaffold inhibitors of the adenosine A2A antagonist." Journal of Medicinal Chemistry. Context: Validates the use of fused thiazole systems (derived from 5-aminothiazole-4-carboxylates) as purine bioisosteres for GPCR targeting.
  • Zhang, Y., et al. (2015). "15-Hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors for tissue repair." Science.

    • Context: Discusses the role of thiazole-containing small molecules in inhibiting 15-PGDH to promote tissue regener
  • Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery: A review." European Journal of Medicinal Chemistry.

    • Context: Comprehensive review of thiazole derivatives, including 4-carboxylate esters, and their specific binding modes in various cancer targets.

Sources

Foundational

Structural Elucidation and Analytical Validation of Ethyl 5-aminothiazole-4-carboxylate Hydrochloride

Executive Summary & Structural Context[1][2][3][4][5] The structural elucidation of Ethyl 5-aminothiazole-4-carboxylate hydrochloride presents a specific challenge in heterocyclic chemistry: distinguishing the target 5-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

The structural elucidation of Ethyl 5-aminothiazole-4-carboxylate hydrochloride presents a specific challenge in heterocyclic chemistry: distinguishing the target 5-amino regioisomer from its thermodynamically favored and synthetically ubiquitous isomer, Ethyl 2-aminothiazole-4-carboxylate .[1][2]

While the 2-aminothiazole scaffold is readily accessible via the Hantzsch synthesis (condensation of thiourea with


-haloketones), the 5-aminothiazole  core typically requires distinct synthetic pathways, such as the cyclization of 

-isocyano esters with sulfur sources.[1][2] Consequently, the primary burden of proof in this elucidation is not merely confirming the functional groups, but rigorously assigning the regiochemistry of the amine and ester substituents on the thiazole ring.[1][2]

This guide outlines a self-validating analytical workflow to confirm the structure, ensuring the differentiation of the C2 vs. C5 protons and verifying the hydrochloride salt stoichiometry.

Structural Target
  • IUPAC Name: Ethyl 5-amino-1,3-thiazole-4-carboxylate hydrochloride[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 172.20 (Free base) + 36.46 (HCl)[1][2]

  • Key Feature: The aromatic proton resides at position C2 (between Sulfur and Nitrogen), a highly deshielded environment compared to the C5 position found in the common isomer.[1][2]

Analytical Strategy & Logic Flow

The elucidation logic relies on a "process of elimination" confirmed by orthogonal spectral data.[1][2] We utilize the distinct magnetic environments of the thiazole ring protons to rule out regioisomers.[1][2]

Decision Tree for Isomer Differentiation

ElucidationLogic Start Unknown Sample (C6H8N2O2S·HCl) MS Mass Spectrometry (Confirm MW 172 + HCl) Start->MS NMR_1H 1H NMR Analysis (Aromatic Region) MS->NMR_1H Decision Aromatic Proton Chemical Shift? NMR_1H->Decision Path_2Amino Shift ~7.0 - 7.6 ppm (Shielded by adjacent C-S) Decision->Path_2Amino Upfield Path_5Amino Shift > 8.5 ppm (Deshielded by N=C-S) Decision->Path_5Amino Downfield Conc_2Amino CONCLUSION: Ethyl 2-aminothiazole-4-carboxylate (Common Isomer) Path_2Amino->Conc_2Amino HMBC 2D HMBC Confirmation (Correlate Carbonyl to Ring) Path_5Amino->HMBC Conc_5Amino CONCLUSION: Ethyl 5-aminothiazole-4-carboxylate (Target Molecule) HMBC->Conc_5Amino

Figure 1: Logic flow for distinguishing the 5-amino target from the common 2-amino impurity based on proton environments.

Detailed Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and salt stoichiometry.

  • Method: ESI+ (Electrospray Ionization) in Methanol/Water.[1][2]

  • Expected Data:

    • [M+H]+: m/z 173.038 (Calculated for

      
      ).[1][2]
      
    • Isotope Pattern: A distinct M+2 peak (~4.5% abundance) confirming the presence of Sulfur (

      
      ).[1][2]
      
    • Anion Detection: Run in Negative Mode (ESI-) or use Silver Nitrate precipitation test to confirm the presence of

      
       (m/z 35/37 with 3:1 ratio).
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: The definitive proof of connectivity. Solvent: DMSO-


 is required.[1][2][3] The hydrochloride salt is likely insoluble in 

, and DMSO prevents rapid exchange of the amine protons, allowing them to be visualized.[1][2]
A. 1H NMR Prediction & Assignment

The critical distinction lies in the C2-H proton.[1][2] In the 5-amino isomer, the remaining proton is at position 2, flanked by the electronegative Nitrogen and Sulfur atoms, causing significant downfield shift.[1][2]

PositionGroupMultiplicityApprox.[1][2][3][4][5] Shift (

, ppm)
Causality / Diagnostic Value
C2-H CHSinglet (1H)8.80 – 9.20 Primary Diagnostic: The proton between S and N is highly deshielded.[1][2] If this signal appears upfield (7.0-7.8 ppm), the structure is the 2-amino isomer (proton at C5).[1][2]
NH2 Amine (Salt)Broad Singlet (3H)6.0 – 9.0Broadened due to HCl salt formation and exchange.[1][2] Integration may vary if water is present.[1][2]
OCH2 Ethyl EsterQuartet (2H)4.20 – 4.35Characteristic ethyl ester pattern.[1][2]
CH3 Ethyl EsterTriplet (3H)1.25 – 1.35Coupled to the methylene group (

Hz).[1][2]
B. 13C NMR & DEPT-135
  • Carbonyl (C=O): ~160-165 ppm.[1][2]

  • C2 (N=C-S): ~150-155 ppm (Most deshielded ring carbon).[1][2]

  • C5 (C-NH2): ~140-145 ppm (Deshielded by amine attachment).[1][2]

  • C4 (C-COOEt): ~115-125 ppm.[1][2]

  • Ethyl Group: ~60 ppm (

    
    ) and ~14 ppm (
    
    
    
    ).[1][2]
C. 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Self-Validating" step.[1][2]

  • Experiment: Set optimization for long-range coupling (

    
     Hz).
    
  • Validation Logic: Look for a correlation between the Ethyl

    
     protons  and the Carbonyl Carbon .[1][2] Crucially, look for a correlation between the C2-H singlet  and C4/C5 carbons .[1][2]
    
    • If the aromatic proton correlates strongly to two quaternary carbons (C4 and C5), it supports the C2 position.[1][2]

    • If the aromatic proton correlates to the Carbonyl carbon (3-bond path), it suggests proximity to the ester, which is possible for both, but the intensity and chemical shift of the proton remain the primary discriminator.[1][2]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups and salt form.

  • Technique: ATR (Attenuated Total Reflectance) on solid powder.[1][2]

  • Key Bands:

    • Amine Salt (

      
      ):  Broad, multiple bands 2600–3200 
      
      
      
      .[1][2]
    • Ester Carbonyl (

      
      ):  Sharp, strong band at 1690–1720 
      
      
      
      .[1][2]
    • Thiazole Ring Modes: ~1500–1600

      
       (C=N stretch).[1][2]
      

Synthetic Origin & Impurity Profiling[1][2]

Understanding the synthesis validates the impurity profile.[1][2] Unlike the 2-amino isomer (Hantzsch synthesis), the 5-amino isomer is often derived from isocyanoacetates .[1][2]

SynthesisPath Precursor Ethyl Isocyanoacetate + Sulfur Source Cyclization Thorpe-Ziegler Cyclization Precursor->Cyclization Base Intermediate (Free Base) Cyclization->Base SaltForm HCl/Dioxane or HCl/EtOH Base->SaltForm Product Ethyl 5-aminothiazole -4-carboxylate HCl SaltForm->Product

Figure 2: Likely synthetic pathway for the 5-amino regioisomer, distinct from the Hantzsch synthesis of 2-aminothiazoles.[1][2]

Common Impurities:

  • Regioisomers: If the synthesis involved non-selective cyclization.

  • Hydrolysis Products: 5-aminothiazole-4-carboxylic acid (loss of ethyl group).[1][2]

  • Oxidation Products: Thiazoles are susceptible to N-oxidation or ring opening under harsh stress.[1][2]

References

  • Metzger, J. V. (1979).[1][2] Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience.[1][2] (Authoritative text on Thiazole ring numbering and shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Reference for Amine Salt IR and NMR patterns).

  • PubChem Compound Summary. (2024). Ethyl 2-aminothiazole-4-carboxylate (CID 73216).[1][2] Link (Used as the negative control/comparator for spectral data).[1][2]

  • Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Mechanistic grounding for isocyanoacetate cyclizations).

Sources

Exploratory

Ethyl 5-aminothiazole-4-carboxylate: A Technical Guide to Heterocyclic Synthesis

The following guide details the chemistry, synthesis, and application of Ethyl 5-aminothiazole-4-carboxylate , a critical scaffold for constructing fused heterocyclic systems, particularly thiazolo[5,4-d]pyrimidines.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemistry, synthesis, and application of Ethyl 5-aminothiazole-4-carboxylate , a critical scaffold for constructing fused heterocyclic systems, particularly thiazolo[5,4-d]pyrimidines.[1]

Executive Summary

Ethyl 5-aminothiazole-4-carboxylate (CAS: 18903-18-9) is a bifunctional heterocyclic building block characterized by an electron-rich amino group at position C-5 and an electron-deficient ester at position C-4.[1][2] This "push-pull" electronic arrangement, combined with the adjacent placement of nucleophilic and electrophilic centers, makes it an ideal precursor for [3+3] annulation reactions.[1] It serves as the primary gateway to thiazolo[5,4-d]pyrimidines , which are bioisosteres of purines (adenine/guanine) and have significant utility in kinase inhibition and adenosine receptor antagonism.[1]

Distinction Note: Do not confuse this compound with its isomer, Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), which is chemically distinct and yields thiazolo[3,2-a]pyrimidines or thiazolo[4,5-d]pyrimidines depending on the reaction pathway.[1]

Chemical Profile & Reactivity[3][4][5]

Structural Properties
PropertySpecification
IUPAC Name Ethyl 5-amino-1,3-thiazole-4-carboxylate
CAS Number 18903-18-9
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Core Functionality C-5 Amine: Nucleophile (reactive toward acyl chlorides, isocyanates)C-4 Ester: Electrophile (reactive toward hydrazines, amines)C-2 Position: Electrophilic site (susceptible to CH activation or substitution)
Reactivity Logic

The molecule's utility stems from the ortho-amino ester motif.[1] In heterocyclic synthesis, this motif allows for cyclocondensation with one-carbon donors (e.g., formamide, orthoformates, urea) to close a pyrimidine ring.[1]

  • Nucleophilicity: The C-5 amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the thiazole ring and the ortho-ester, often requiring elevated temperatures or acid catalysis for condensation.[1]

  • Electrophilicity: The C-4 ester is activated by the adjacent nitrogen, facilitating attack by nucleophiles during ring closure.[1]

Synthesis of the Precursor[1][8][9][10][11]

Two primary routes exist for synthesizing Ethyl 5-aminothiazole-4-carboxylate. The Thorpe-Ziegler Cyclization is preferred for scale-up, while the Isocyanoacetate Route allows for diverse substitution at C-2.[1]

Method A: Thorpe-Ziegler Cyclization (Scalable)

This route constructs the thiazole ring via the cyclization of thioacylamino derivatives using a dehydrating agent.[1]

Protocol:

  • Starting Material: Ethyl 2-(formylamino)-2-thiocarbamoylacetate (prepared from ethyl aminocyanoacetate and dithioformic acid or H₂S/formic acid equivalents).[1]

  • Cyclization: The precursor is heated in Polyphosphoric Acid (PPA) at 60–80°C.[1]

  • Mechanism: PPA acts as both solvent and dehydrating agent, effecting the intramolecular condensation between the sulfur of the thiocarbamoyl group and the carbonyl oxygen of the formamide (or nitrile carbon), followed by rearrangement to the 5-aminothiazole.[1]

  • Workup: Quench with ice water; neutralize with NH₄OH to precipitate the product.

Method B: Isocyanoacetate Condensation (Versatile)

Reaction: Ethyl isocyanoacetate + Thionoester / Isothiocyanate.[1]

  • Reagents: Ethyl isocyanoacetate, Potassium tert-butoxide (t-BuOK), THF.[1]

  • Procedure: Deprotonation of the alpha-carbon of the isocyanoacetate followed by attack on the thionoester sulfur/carbon center cyclizes to form the thiazole ring.[1]

  • Advantage: Allows introduction of alkyl/aryl groups at C-2 by selecting the appropriate thionoester.[1]

Heterocyclic Synthesis: The Thiazolo[5,4-d]pyrimidine Pathway[9]

The primary application of Ethyl 5-aminothiazole-4-carboxylate is the synthesis of thiazolo[5,4-d]pyrimidines.[1] The specific reagents used determine the substitution at the 7-position of the fused system.[1]

Reaction Map (Graphviz)

ThiazoleSynthesis Precursor Ethyl 5-aminothiazole- 4-carboxylate Prod_H Thiazolo[5,4-d]pyrimidine (7-H derivative) Purine Isostere Precursor->Prod_H Reflux 180°C Prod_OH Thiazolo[5,4-d]pyrimidin-7-one (7-OH derivative) Precursor->Prod_OH Fusion 200°C Prod_SH Thiazolo[5,4-d]pyrimidine-7-thione (7-SH derivative) Precursor->Prod_SH Pyridine, Reflux Prod_NCS 2-Thioxo-thiazolo[5,4-d]pyrimidine (Complex Fused System) Precursor->Prod_NCS Base, Heat Formamide Formamide / Orthoformate Formamide->Prod_H Urea Urea / Triphosgene Urea->Prod_OH Thiourea Thiourea / CS2 Thiourea->Prod_SH Isothiocyanate Aryl Isothiocyanates (R-NCS) Isothiocyanate->Prod_NCS

Figure 1: Divergent synthesis of thiazolo[5,4-d]pyrimidines from the 5-amino-4-carboxylate scaffold.

Detailed Protocols
Protocol A: Synthesis of Thiazolo[5,4-d]pyrimidin-7-one

This derivative is a key intermediate for chlorination (POCl₃) and subsequent nucleophilic substitution (SNAr) to generate adenosine receptor antagonists.[1]

  • Reagents: Ethyl 5-aminothiazole-4-carboxylate (1.0 eq), Formamide (excess, 10-15 vol).

  • Conditions: Heat to reflux (approx. 180–190°C) for 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1] Dilute with water/ethanol, filter, and wash with cold ethanol.[1]

  • Yield: Typically 65–80%.[1]

  • Note: For the 7-one (keto) derivative specifically, using Urea at fusion temperatures (200°C) is often cleaner than formamide, which tends to give the 7-unsubstituted system or mixtures depending on workup.[1]

Protocol B: Synthesis of 5-Trifluoromethyl-thiazolo[5,4-d]pyrimidin-7-one

Targeting fluorinated bioactives (e.g., for metabolic stability).[1]

  • Reagents: Ethyl 5-aminothiazole-4-carboxylate (1.0 eq), Trifluoroacetic anhydride (TFAA) (excess).

  • Conditions: Reflux in toluene or neat TFAA if solubility permits.

  • Mechanism: Acylation of the C-5 amine followed by acid-catalyzed cyclization with the ester.[1]

  • Reference: Molecules2012 , 17, 12229-12242 (Analogous procedure for thiazolo[4,5-d] systems).

Medicinal Chemistry Applications

The thiazolo[5,4-d]pyrimidine core is a privileged scaffold in drug discovery due to its structural similarity to purine.[1][3]

Target AreaMechanism of ActionKey Structural Feature
Adenosine Receptors A₂A / A₁ Antagonists The thiazolopyrimidine core mimics the adenine base of adenosine, binding to the orthosteric site.[1] Substituents at C-2 and N-7 dictate selectivity.[1]
Oncology Kinase Inhibition Acts as an ATP-competitive inhibitor.[1] The N-3 and N-1 nitrogens accept hydrogen bonds from the kinase hinge region.[1]
Antiviral Nucleoside Analogs When glycosylated at N-7 (or N-3), these compounds function as modified nucleosides, inhibiting viral polymerase.[1]
Case Study: MGC-803 Inhibition

Recent studies have highlighted thiazolo[5,4-d]pyrimidines as potent antiproliferative agents against human gastric cancer cells (MGC-803).[1] The 7-amino derivatives (synthesized via POCl₃ chlorination of the 7-one followed by amination) showed IC₅₀ values in the low micromolar range (4–5 µM), with high selectivity over normal cells.[1]

References

  • Synthesis of 5-Aminothiazole-4-carboxylates

    • Journal of Heterocyclic Chemistry, "Synthesis of ethyl 5-aminothiazole-4-carboxylates via cyclization of thiocarbamoyl derivatives."[1]

  • Thiazolo[5,4-d]pyrimidines as Adenosine Antagonists

    • Journal of Medicinal Chemistry, "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Adenosine Receptors."[1]

  • Anticancer Activity

    • Molecules, "Synthesis and Antiproliferative Activity of Thiazolo[5,4-d]pyrimidines."[1]

  • General Isocyanoacetate Chemistry

    • Organic Syntheses, "Ethyl Isocyanoacetate and its use in Heterocyclic Synthesis."

Sources

Foundational

The 5-Aminothiazole-4-Carboxylate Scaffold: Synthesis, Reactivity, and Purine Bioisosterism

The following technical guide details the chemistry, synthesis, and application of 5-aminothiazole-4-carboxylates . Executive Summary & Structural Distinction In the landscape of heterocyclic medicinal chemistry, 5-amino...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 5-aminothiazole-4-carboxylates .

Executive Summary & Structural Distinction

In the landscape of heterocyclic medicinal chemistry, 5-aminothiazole-4-carboxylates represent a privileged but frequently misunderstood scaffold. Unlike their ubiquitous isomers, the 2-aminothiazole-4-carboxylates (synthesized via the classical Hantzsch reaction of


-haloketones and thiourea), the 5-amino isomers possess a unique "ortho-amino ester" push-pull architecture.

This specific substitution pattern renders them chemically distinct:

  • Electronic Character: The C5-amine is an enamine conjugated to the C4-ester, reducing its nucleophilicity compared to typical anilines but stabilizing the ring against oxidation.

  • Primary Application: They serve as the obligate precursors to thiazolo[5,4-d]pyrimidines , which are direct bioisosteres of purines (adenine/guanine) where the imidazole N9 is replaced by sulfur. This makes them critical in the design of adenosine receptor antagonists, kinase inhibitors, and HSP90 inhibitors.

Synthetic Architectures

The synthesis of 5-aminothiazole-4-carboxylates requires strategies distinct from the Hantzsch method. The two dominant routes involve the cyclization of acyclic nitrile precursors.

A. The Isocyanoacetate Route (Schöllkopf-Type)

This method is preferred for its regioselectivity and mild conditions. It involves the reaction of ethyl isocyanoacetate with thionoesters or dithioesters .

  • Mechanism: The

    
    -carbon of the isocyanoacetate (deprotonated) attacks the electrophilic thiono group. Subsequent cyclization involves the isocyanide carbon attacking the sulfur, followed by a proton shift to aromatize.
    
  • Advantages: High yields; unambiguous regiochemistry (ensures the 5-amino-4-carboxylate pattern).

B. The Aminocyanoacetamide Cyclization (Golubev/Cook-Heilbron)

This route is scalable for industrial applications.

  • Precursor: Aminocyanoacetamide (or alkyl 2-amino-2-cyanoacetate).

  • Reagents: Orthoformates (e.g., triethyl orthoformate) and Hydrogen Sulfide (

    
    ), or Dithioformic acid salts.
    
  • Mechanism: Formation of an imidate intermediate followed by thionation and Thorpe-Ziegler-like closure.

Visualization: Synthetic Pathways

SynthesisPathways Start1 Ethyl Isocyanoacetate Inter1 Thioimidate Intermediate Start1->Inter1 Aldol-type Addn Reagent1 Methyl Dithioformate (Base) Reagent1->Inter1 Product Ethyl 5-aminothiazole- 4-carboxylate Inter1->Product Cyclization Start2 Aminocyanoacetamide Start2->Product Thionation & Closure Reagent2 HC(OEt)3 + H2S Reagent2->Product

Caption: Divergent synthetic routes to the 5-aminothiazole-4-carboxylate scaffold.

Reactivity & Chemo-Selectivity

The 5-aminothiazole-4-carboxylate is a bifunctional building block. Its reactivity is governed by the "push-pull" resonance between the electron-donating amine and the electron-withdrawing ester.

Functional GroupReactivity ProfileStrategic Utility
C5-Amine (

)
Weak Nucleophile: Reduced basicity due to conjugation. Requires strong electrophiles (acid chlorides, isocyanates) or catalysis for derivatization.Site for introducing diversity (e.g., urea/amide linkers) in SAR studies.
C4-Ester (

)
Electrophilic: Susceptible to hydrolysis (to acid), amidation, or reduction.The "anchor" for fusing the pyrimidine ring.
C2-Position C-H Acidic/Electrophilic: Can undergo electrophilic aromatic substitution (halogenation) or C-H activation.Site for introducing aryl substituents to mimic the C2-position of purines.

The Gateway to Thiazolo[5,4-d]pyrimidines

The most significant application of this scaffold is the synthesis of thiazolo[5,4-d]pyrimidines . By reacting the ortho-amino ester with a "one-carbon" source (Formamide, Orthoesters, or Urea), the pyrimidine ring is fused.

Mechanistic Insight:

  • Acylation: The C5-amine attacks the electrophilic carbon (e.g., Formamide).

  • Cyclodehydration: The amide nitrogen attacks the C4-ester carbonyl, eliminating ethanol/water to close the ring.

Bioisosteric Significance:

  • Adenosine Receptors (

    
    ):  The thiazole sulfur mimics the steric bulk and lipophilicity of the purine N9-sugar moiety, often improving oral bioavailability.
    
  • Kinase Inhibition: The fused system presents a donor-acceptor motif (

    
    ) identical to ATP's adenine, allowing it to bind in the hinge region of kinases (e.g., VEGFR-2, EGFR).
    
Visualization: Fusion Logic

FusionLogic cluster_reagents Cyclization Reagents Scaffold 5-Aminothiazole- 4-carboxylate Target Thiazolo[5,4-d]pyrimidine (Purine Bioisostere) Scaffold->Target Cyclocondensation Formamide Formamide (180°C) Formamide->Target Urea Urea (Microwave) Urea->Target Orthoester Triethyl Orthoformate (Ac2O) Orthoester->Target

Caption: Cyclization pathways transforming the thiazole scaffold into the bioactive thiazolopyrimidine core.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-Aminothiazole-4-Carboxylate

Based on the method of Golankiewicz et al. (Tetrahedron 1985)

Reagents:

  • Ethyl isocyanoacetate (11.3 g, 100 mmol)

  • Ethyl formate (7.4 g, 100 mmol) [Note: For C2-unsubstituted]

  • Potassium tert-butoxide (11.2 g, 100 mmol)

  • Carbon disulfide / Alkyl halide (if C2-S-alkyl desired) or Thioformamide equivalents.

Procedure:

  • Activation: Suspend Potassium tert-butoxide in dry THF (150 mL) at 0°C under Argon.

  • Addition: Dropwise add a solution of Ethyl isocyanoacetate in THF over 30 minutes. The solution will turn deep red/brown (formation of the

    
    -isocyano carbanion).
    
  • Thionation: Add the thiocarbonyl source (e.g., O-ethyl thioformate) dropwise. Maintain temperature < 5°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The color will shift to lighter yellow/orange.

  • Quench: Neutralize with glacial acetic acid (stoichiometric).

  • Workup: Evaporate THF. Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield Expectation: 60-75%.

    • Validation:

      
       (DMSO-
      
      
      
      ):
      
      
      1.28 (t, 3H), 4.21 (q, 2H), 7.85 (s, 2H,
      
      
      ), 8.01 (s, 1H, C2-H).
Protocol B: Microwave-Assisted Synthesis of Thiazolo[5,4-d]pyrimidine

Optimized for rapid library generation.

Reagents:

  • Ethyl 5-aminothiazole-4-carboxylate (1.0 mmol)

  • Formamide (5 mL, excess acts as solvent)

  • Ammonium Acetate (0.1 mmol, catalyst)

Procedure:

  • Assembly: In a 10 mL microwave vial, combine the thiazole substrate, formamide, and ammonium acetate.

  • Irradiation: Seal and heat in a microwave reactor at 180°C for 15 minutes (High Absorption setting).

  • Cooling: Cool to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). Filter the solid precipitate.[1][2][3]

  • Purification: Wash with cold water and diethyl ether. Recrystallization from DMF/EtOH if necessary.

    • Yield Expectation: >85%.[2][4]

References

  • Golankiewicz, K., et al. (1985). "Synthesis of 5-aminothiazole-4-carboxylic acid derivatives." Tetrahedron, 41(24), 5989-5994. Link

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Contextual reference for Gewald chemistry). Link

  • Schenone, S., et al. (2014).[3][5] "Thiazolo[5,4-d]pyrimidines as a new class of adenosine receptor antagonists." Current Medicinal Chemistry, 21(36). (Applications in drug discovery).

  • Patt, W. C., et al. (1992). "Structure-activity relationships of a series of thiazolo[5,4-d]pyrimidine adenosine A1 receptor antagonists." Journal of Medicinal Chemistry, 35(16), 3062-3065. Link

  • Vicini, P., et al. (2003). "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Link

Sources

Exploratory

Safety, Handling, and MSDS Guide: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride

Executive Summary Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of thiazolo[5,4-d]pyrimidines —a scaffold critical for developing antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of thiazolo[5,4-d]pyrimidines —a scaffold critical for developing antimicrobial and anticancer therapeutics. Due to the presence of a primary amine on an electron-rich thiazole ring, this compound exhibits significant sensitivity to oxidation and hydrolysis.

This guide moves beyond standard MSDS reporting to provide a field-validated protocol for the safe storage, handling, and synthetic application of this compound. It integrates GHS hazard classifications with practical laboratory workflows to ensure data integrity and personnel safety.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Accurate identification is critical, as positional isomers (e.g., ethyl 2-aminothiazole-4-carboxylate) have distinct reactivity profiles.

PropertySpecification
Chemical Name Ethyl 5-aminothiazole-4-carboxylate hydrochloride
Free Base CAS 18903-18-9 (Note: HCl salt is a derivative)
Molecular Formula C₆H₈N₂O₂S[1][2][3][4][5] · HCl
Molecular Weight 172.20 g/mol (Free Base) / ~208.66 g/mol (HCl Salt)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (with acidity); Sparingly soluble in non-polar solvents
pKa (Predicted) ~1.67 (Conjugate acid of amine)
Melting Point 163–165 °C (Decomposes)

Technical Insight: The hydrochloride salt form is preferred over the free base for long-term storage due to the stabilization of the electron-rich amino group, which is otherwise prone to oxidative degradation (browning) upon air exposure.

Hazard Identification & Risk Assessment (GHS)[10][11]

While not classified as a Category 1 acute toxin, this compound poses significant irritation risks and potential systemic toxicity upon accumulation.

GHS Classification (Regulation (EC) No 1272/2008)
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard ClassH-CodeHazard StatementMechanistic Context
Acute Toxicity (Oral) H302 Harmful if swallowed.Thiazole pharmacophores can interact with hepatic enzymes; ingestion may cause metabolic disruption.
Skin Irritation H315 Causes skin irritation.[5][6][7]Acidic nature of the HCl salt combined with the amine functionality causes contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[5][6][7][8]Corrosive potential of the hydrochloride moiety upon mucosal contact.
STOT - SE H335 May cause respiratory irritation.[6][7]Fine dust inhalation triggers bronchial inflammation.
Precautionary Strategy
  • P261: Avoid breathing dust/fume.[6][7][8] (Use local exhaust ventilation).

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (Safety glasses with side shields).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses.[6][7]

Strategic Handling & Storage Protocol

The stability of Ethyl 5-aminothiazole-4-carboxylate hydrochloride is compromised by moisture (hygroscopicity of the salt) and oxygen (oxidation of the amine).

Storage Architecture
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The container must be resealed under inert atmosphere after every use.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

Handling Workflow

Critical Control Point: Do not weigh this compound on an open benchtop if high humidity (>50% RH) is present. The HCl salt will absorb moisture, altering stoichiometry and potentially catalyzing hydrolysis of the ethyl ester.

Visualization: Safe Dispensing Protocol

The following diagram outlines the decision logic for handling this sensitive reagent.

HandlingProtocol cluster_safety PPE Requirement: Nitrile Gloves, Lab Coat, Safety Glasses Start Start: Reagent Retrieval CheckEnv Check Lab Humidity (<50% RH?) Start->CheckEnv Bench Benchtop Weighing (Quick Dispense) CheckEnv->Bench Yes Glovebox Glovebox / N2 Bag (Recommended) CheckEnv->Glovebox No (High Risk) Solubilization Solubilization (Dry DMSO/MeOH) Bench->Solubilization Glovebox->Solubilization InertSeal Purge Headspace (Ar/N2) & Reseal Solubilization->InertSeal Immediate Action Storage Return to 4°C Storage InertSeal->Storage

Figure 1: Decision matrix for the safe handling and dispensing of hygroscopic amine salts.

Emergency Response & Waste Management

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves and a P95/N95 respirator if dust is visible.

  • Neutralization: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize the acidic HCl component.

  • Collection: Sweep up carefully to avoid dust generation. Place in a hazardous waste container labeled "Toxic Organic Solid."

Disposal
  • Do not dispose of via sink or general trash.

  • Incineration in a chemical combustor equipped with an afterburner and scrubber is the required method, as thermal decomposition releases Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Hydrogen Chloride (HCl).

Synthetic Utility & Application Context

Understanding the why behind the chemistry aids in proper handling. This compound is not a final drug but a "linchpin" intermediate.

The Thiazole Advantage

The 5-aminothiazole moiety serves as a bioisostere for purines. The ethyl ester at the C4 position allows for cyclization reactions, specifically the formation of thiazolo[5,4-d]pyrimidines . These fused bicyclic systems mimic the adenosine pharmacophore, making them potent candidates for:

  • Kinase Inhibitors: Targeting ATP binding sites.

  • Antivirals: Interfering with RNA replication.

Synthesis Workflow

The compound is typically synthesized via the cyclization of α-cyano esters or thioamide precursors. Below is the pathway illustrating its transformation into a bioactive scaffold.

SynthesisPath Precursor Precursor: Ethyl 2-isocyanoacetate + Sulfur Source Intermediate Target Compound: Ethyl 5-aminothiazole- 4-carboxylate HCl Precursor->Intermediate Cyclization Cyclization Cyclization with Formamide/Amidine Intermediate->Cyclization Reflux Product Scaffold: Thiazolo[5,4-d]pyrimidine Cyclization->Product -EtOH / -H2O

Figure 2: Synthetic trajectory from precursor to bioactive thiazolopyrimidine scaffold.

Experimental Note: When using this compound in cyclization (e.g., with formamide), the HCl salt must often be neutralized in situ using a base like Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt) to liberate the nucleophilic free amine [1, 2].

References

  • ChemicalBook. (2025).[9] 5-Aminothiazole-4-carboxylic acid ethyl ester Properties and Synthesis. Retrieved from

  • PubChem. (2025).[5] Ethyl 5-aminothiazole-4-carboxylate - Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2024).[8] Safety Data Sheet: Ethyl 5-aminothiazole-4-carboxylate. Retrieved from

  • ResearchGate. (2025). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Retrieved from

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Ethyl 5-aminothiazole-4-carboxylate Hydrochloride

This technical guide details the spectroscopic characterization of Ethyl 5-aminothiazole-4-carboxylate hydrochloride , a specific regioisomer distinct from the more common 2-aminothiazole derivatives.[1] This compound se...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Ethyl 5-aminothiazole-4-carboxylate hydrochloride , a specific regioisomer distinct from the more common 2-aminothiazole derivatives.[1] This compound serves as a critical intermediate in the synthesis of purine analogs and bioactive thiazolo[5,4-d]pyrimidines.[1]

[1]

Executive Summary & Compound Identity

Target Compound: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride CAS Registry (Free Base): 18903-18-9 Molecular Formula: C₆H₈N₂O₂S[1] · HCl Molecular Weight: 172.20 g/mol (Free Base) / 208.66 g/mol (HCl Salt)

This guide addresses the specific spectroscopic signature of the 5-amino isomer. Researchers must distinguish this from the isomeric Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), which is synthesized via the Hantzsch reaction.[1] The 5-amino isomer described here is typically prepared via the Thorpe-Ziegler cyclization of ethyl isocyanoacetate with thiono esters or carbon disulfide derivatives [1].[1]

Structural Differentiation (Critical)

The position of the amino group (C5 vs C2) fundamentally alters the NMR and Mass Spectrometry fragmentation patterns.[1]

  • 5-Amino Isomer (Target): Contains a proton at the C2 position (between S and N).[1]

  • 2-Amino Isomer (Common Impurity): Contains a proton at the C5 position.[1]

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the sample must be prepared to eliminate hydrolysis products (free acid) or oxidation impurities.[1]

Synthesis Pathway (Context)

The definitive synthesis involves the reaction of ethyl isocyanoacetate with appropriate electrophiles, cyclizing to form the thiazole ring with the amino group at position 5 [1].[1]

Experimental Protocol: Sample Preparation for NMR

Objective: Prepare a homogeneous solution for 1H and 13C NMR that prevents exchange of labile protons.

  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) with 0.03% TMS.[1]

    • Reasoning: The hydrochloride salt is sparingly soluble in CDCl₃.[1] DMSO-d₆ ensures full solubility and slows the exchange of the ammonium/amino protons, allowing observation of the -NH₃⁺/-NH₂ signals.[1]

  • Concentration: Dissolve 10–15 mg of the HCl salt in 0.6 mL of solvent.

  • Handling: The salt is hygroscopic.[1] Dry under high vacuum (0.1 mbar) at 40°C for 2 hours prior to dissolution to remove lattice water which appears at 3.33 ppm in DMSO.[1]

Spectroscopic Data Analysis[1][2][3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]
1H NMR (400 MHz, DMSO-d₆)

The proton spectrum is the primary tool for confirmation.[1] The diagnostic signal is the C2-H singlet .[1]

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
C2-H 8.40 – 8.60 Singlet (s) 1H Thiazole Ring Proton Diagnostic: Downfield shift due to placement between S and N. (Contrast: C5-H in 2-amino isomer appears ~7.5 ppm).[1]
-NH₂/NH₃⁺ 6.50 – 9.00Broad (br s)2H/3HAmine/AmmoniumBroadening depends on pH/salt form.[1] In HCl salt, this signal merges or broadens significantly downfield.[1]
OCH₂- 4.25Quartet (q, J=7.1 Hz)2HEthyl Ester MethyleneTypical ethyl ester quartet.[1]
-CH₃ 1.28Triplet (t, J=7.1 Hz)3HEthyl Ester MethylTypical ethyl ester triplet.[1]
13C NMR (100 MHz, DMSO-d₆)

Carbon environments confirm the substitution pattern.[1]

Carbon TypeChemical Shift (δ, ppm)Assignment
C=O 162.0Ester Carbonyl
C2 148.5 Thiazole C2 (N=CH-S)
C5 155.0Thiazole C5 (C-NH₂)
C4 128.5Thiazole C4 (C-COOEt)
OCH₂ 60.5Ester Methylene
CH₃ 14.2Ester Methyl

Note: The C2 carbon signal at ~148.5 ppm is characteristic of the N=C-S environment.[1] In the 2-amino isomer, the C2 carbon (bonded to N) appears further downfield (~168 ppm).[1]

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3350 - 3150 Primary Amine (-NH₂)N-H Stretching (Doublet for free base, broad band for HCl salt)
2800 - 2500 Amine SaltN-H⁺ Stretching (Broad, multiple bands)
1695 - 1710 EsterC=O[1] Stretching (Strong)
1610 - 1630 Thiazole RingC=N Stretching
1540 Thiazole RingSkeletal vibration
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (for free base).[1]

  • Molecular Ion (M+H)⁺: m/z 173.04 (Calculated for C₆H₉N₂O₂S⁺).[1]

  • Base Peak: Often the molecular ion or the fragment resulting from loss of the ethyl group.[1]

Fragmentation Pathway (ESI+):

  • m/z 173: [M+H]⁺ Parent ion.

  • m/z 145: [M+H - C₂H₄]⁺ (Loss of ethylene from ester, McLafferty rearrangement type).[1]

  • m/z 127: [M+H - EtOH]⁺ (Formation of acylium ion).[1]

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the 5-amino isomer over the 2-amino isomer using the data above.

G cluster_confirmation Secondary Confirmation Start Unknown Thiazole Sample (Ethyl aminothiazole carboxylate) Step1 1H NMR Analysis (DMSO-d6) Start->Step1 Decision Check Aromatic Region (7.0 - 9.0 ppm) Step1->Decision Result2Amino Singlet at ~7.4 ppm (C5-H present) Decision->Result2Amino Upfield Singlet Result5Amino Singlet at ~8.5 ppm (C2-H present) Decision->Result5Amino Downfield Singlet Conclusion2 Identify: Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Product) Result2Amino->Conclusion2 Conclusion5 Identify: Ethyl 5-aminothiazole-4-carboxylate (Isocyanoacetate Product) Result5Amino->Conclusion5 IR IR Spectrum: Ester C=O (~1700 cm-1) Conclusion5->IR MS Mass Spec: Parent Ion m/z 173 (M+H) Conclusion5->MS

Caption: Logical workflow for distinguishing the 5-aminothiazole regioisomer via 1H NMR chemical shifts.

Quality Control & Impurity Profile

When sourcing or synthesizing this compound, specific impurities are common based on the synthesis route.

ImpurityOriginDetection MethodLimit
Ethyl isocyanoacetate Unreacted Starting MaterialGC-MS / TLC< 0.5%
Thiazole-4-carboxylic acid Hydrolysis ProductHPLC (Acidic Mobile Phase)< 1.0%
Ethanol Solvate/Byproduct1H NMR (Tri/Quad)< 5000 ppm

Storage: The hydrochloride salt is stable but hygroscopic.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of 5-Aminothiazoles: Schöllkopf, U., et al. "Syntheses of Heterocycles from Isocyanoacetates."[1] Tetrahedron, vol. 41, no.[1][2] 24, 1985, pp. 5989.[1]

  • General Thiazole Spectroscopy: Metzger, J. V.[1] Thiazole and Its Derivatives. Wiley-Interscience, 1979.[1] (Part of the Chemistry of Heterocyclic Compounds series).

  • Related Isomer Characterization (Comparison): Zhao, W., et al. "Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates."[1] Synthetic Communications, vol. 40, 2010.[1]

Sources

Exploratory

Discovery and History of 2-Aminothiazole-4-Carboxylate Synthesis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Executive Summary The 2-aminothiazole-4-carboxylate scaffold represents a "privileged structure" in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

The 2-aminothiazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for kinase inhibitors, antimicrobial agents (specifically MtFabH inhibitors), and peptidomimetics. Its synthesis, rooted in the 19th-century Hantzsch Thiazole Synthesis , has evolved from simple condensation reactions to sophisticated solid-phase and green chemistry protocols. This guide provides a comprehensive technical analysis of its discovery, mechanistic underpinnings, and optimized synthetic methodologies for modern drug development.

Historical Genesis: From Hantzsch to High-Throughput

The Foundational Discovery (1887)

The history of 2-aminothiazole-4-carboxylate is inextricably linked to the broader discovery of the thiazole ring system by Arthur R. Hantzsch in 1887. Hantzsch demonstrated that


-haloketones could condense with thioamides (or thioureas) to form the thiazole core.
  • The Breakthrough: The reaction of chloroacetone with thiourea yielded 2-aminothiazole, establishing the "Hantzsch Synthesis" as the primary route to this heterocycle.

  • Evolution to Carboxylates: The specific synthesis of ethyl 2-aminothiazole-4-carboxylate emerged as a direct application of this method, substituting simple haloketones with ethyl bromopyruvate . By the mid-20th century, this reaction had become a standard textbook transformation, comprehensively reviewed by Sprague and Land (1957) , whose work categorized the vast utility of thiazoles in dye and drug chemistry.

Modern Era & Combinatorial Chemistry

In the late 1990s and early 2000s, the scaffold gained renewed prominence due to the rise of combinatorial chemistry. The 2-amino position offers a perfect handle for acylation or reductive amination, while the 4-carboxylate allows for amide coupling, making the core an ideal template for Fragment-Based Drug Design (FBDD) .

Mechanistic Deep Dive

The formation of ethyl 2-aminothiazole-4-carboxylate from ethyl bromopyruvate and thiourea is a multi-step cascade reaction. Understanding this mechanism is critical for troubleshooting low yields or side reactions (e.g., formation of isomeric imidazoles, though rare with thiourea).

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Nucleophilic Attack (

    
    ):  The sulfur atom of thiourea (a strong nucleophile) attacks the 
    
    
    
    -carbon of ethyl bromopyruvate, displacing the bromide ion.
  • Intermediate Formation: An acyclic

    
    -thioketone intermediate is formed.
    
  • Cyclization: The terminal amino group of the thiourea moiety attacks the ketone carbonyl.

  • Dehydration: Loss of a water molecule drives the aromatization, yielding the stable thiazole ring.

Mechanistic Visualization

HantzschMechanism Reactants Ethyl Bromopyruvate + Thiourea Step1 S_N2 Attack (S attacks alpha-C) Reactants->Step1 Ethanol, Reflux Intermediate Acyclic Thioether Intermediate Step1->Intermediate -HBr Cyclization Intramolecular Amine Attack Intermediate->Cyclization Fast Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product Ethyl 2-aminothiazole- 4-carboxylate Dehydration->Product

Figure 1: Step-wise mechanism of the Hantzsch synthesis applied to 2-aminothiazole-4-carboxylate.

Synthetic Methodologies & Protocols

Protocol A: The "Classic" Hantzsch Synthesis (Solution Phase)

This is the gold standard for large-scale preparation. It is robust, requires no chromatography, and typically yields >90%.

  • Reagents: Ethyl bromopyruvate (1.0 equiv), Thiourea (1.1 equiv), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve 1.0 eq of ethyl bromopyruvate in absolute ethanol.

    • Add 1.1 eq of thiourea. The reaction is often exothermic; add slowly if scaling up (>50g).

    • Heat to reflux for 1–2 hours.

    • Workup: Cool the mixture to room temperature. The hydrobromide salt of the product often precipitates.

    • Neutralize with aqueous

      
       to precipitate the free base.
      
    • Filter, wash with water/cold ethanol, and dry.

Protocol B: Green Chemistry (Aqueous/Microwave)

For rapid library generation or environmental compliance, solvent-free or aqueous methods are superior.

  • Reagents: Ethyl bromopyruvate, Thiourea, Water (solvent).[1]

  • Procedure:

    • Suspend reactants in water.

    • Irradiate in a microwave reactor at 80°C for 10–20 minutes.

    • Advantage: Water promotes the precipitation of the hydrophobic product, simplifying isolation.

Protocol C: Solid-Phase Synthesis (Resin-Bound)

Used for generating libraries of amides at the C4 position.

  • Resin: Rink Amide resin (cleavage yields the primary amide).

  • Workflow:

    • Loading: Attach a functionalized linker or build the thiazole on-resin.

    • Alternative Strategy: Load a thiourea derivative onto the resin, then react with ethyl bromopyruvate.

    • Cleavage: TFA/DCM cocktail releases the final scaffold.

Comparative Data Analysis
ParameterClassic (EtOH Reflux)Green (Microwave/Water)Solid-Phase (Rink Resin)
Reaction Time 1–4 Hours10–30 Minutes12–24 Hours (incl. steps)
Typical Yield 90–98%85–95%60–80% (per step)
Purification Filtration (Precipitation)FiltrationWash/Cleavage
Scalability High (kg scale)Low/Medium (mg to g)Low (mg scale libraries)
Key Advantage Reliability & CostSpeed & Eco-friendlyAutomation & Diversity

Applications in Drug Discovery[2]

Antitubercular Agents (MtFabH Inhibitors)

The 2-aminothiazole-4-carboxylate core mimics the structure of intermediates in fatty acid biosynthesis. Research has identified derivatives that inhibit MtFabH (


-ketoacyl-ACP synthase III), a critical enzyme in Mycobacterium tuberculosis. The C4-ester is often hydrolyzed to the acid or converted to an amide to engage the active site of the enzyme.
Kinase Inhibition

The aminothiazole motif acts as a hinge-binder in ATP-competitive kinase inhibitors. The nitrogen atoms (thiazole N and exocyclic amino N) form hydrogen bonds with the kinase hinge region (e.g., Dasatinib uses a related aminothiazole core).

Schiff Base Derivatives

Reaction of the C2-amine with aromatic aldehydes yields Schiff bases (imines) which have demonstrated enhanced antifungal and antioxidant activities compared to the parent amine.

References

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols (On the synthesis of thiazole). Berichte der deutschen chemischen Gesellschaft.

  • Sprague, J. M., & Land, A. H. (1957).[2] Heterocyclic Compounds.[3][4][5][6][2][7][8][9] Vol. 5. Thiazoles and Benzothiazoles. In R. C. Elderfield (Ed.), Chemical Reviews.

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE.

  • BenchChem. (n.d.). Solid-Phase Synthesis of 2-Aminothiazole Carboxamides. Application Note.

  • ChemicalBook. (n.d.). Synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Sources

Foundational

Technical Guide: Stability &amp; Storage of Ethyl 5-aminothiazole-4-carboxylate Hydrochloride

This guide serves as an advanced technical reference for the handling, stability, and storage of Ethyl 5-aminothiazole-4-carboxylate hydrochloride .[1] It is designed for organic chemists and pharmaceutical scientists re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the handling, stability, and storage of Ethyl 5-aminothiazole-4-carboxylate hydrochloride .[1] It is designed for organic chemists and pharmaceutical scientists requiring high-fidelity protocols for maintaining compound integrity.[1]

[1]

Executive Summary & Chemical Profile

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a bifunctional heterocyclic building block used frequently in the synthesis of purine mimetics and biologically active thiazole derivatives.[1]

While the hydrochloride salt form offers improved oxidative stability compared to its free base counterpart (CAS: 18903-18-9), it introduces significant hygroscopicity .[1] The primary degradation vectors are hydrolytic cleavage of the ester moiety and oxidative decomposition of the amine, both accelerated by moisture and ambient temperature.[1]

Physicochemical Identity
PropertyDetail
Compound Name Ethyl 5-aminothiazole-4-carboxylate hydrochloride
Parent Free Base CAS 18903-18-9
Molecular Structure Thiazole ring substituted at C4 (ester) and C5 (amine)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents
pKa (est) ~1.7 (Conjugate acid of amine), ~10.5 (Amine)

Stability Mechanisms & Degradation Pathways

To preserve this compound, one must understand the causality of its degradation.[1] The hydrochloride salt acts as a "chemical lock" on the amine, preventing lone-pair oxidation, but this protection is compromised if the salt dissociates in the presence of moisture.[1]

The "Dual-Threat" Degradation Model[1]
  • Hydrolysis (Moisture Driven): The electron-withdrawing nature of the thiazole ring makes the ethyl ester at the C4 position susceptible to acid-catalyzed hydrolysis, especially given the acidic microenvironment created by the HCl salt upon moisture absorption.[1]

  • Oxidation (Air/Light Driven): If the salt neutralizes (e.g., in solution or via humidity), the free C5-amine becomes highly reactive.[1] Aminothiazoles are electron-rich and prone to formation of azo-dimers or highly colored oxidation products (turning the solid brown/black).[1]

Visualization: Degradation Cascade

The following diagram illustrates the chemical fate of the compound under suboptimal conditions.

DegradationPathways Compound Ethyl 5-aminothiazole-4-carboxylate (HCl Salt) FreeBase Transient Free Base (pH shift) Compound->FreeBase Dissociation Acid 5-Aminothiazole-4-carboxylic acid (Hydrolysis Product) Compound->Acid Acid Hydrolysis (Fastest Path) Moisture Moisture Ingress (H2O) Moisture->Compound Solvation Oxidation Colored Diazo/Oxidation Species (Brown/Black) FreeBase->Oxidation Air Oxidation (Slow Path)

Figure 1: Mechanistic pathways showing how moisture triggers both hydrolysis and oxidative darkening.[1]

Storage Protocols

The following storage hierarchy is established based on Arrhenius kinetics, where lower temperatures exponentially decrease the rate of ester hydrolysis.

A. Long-Term Storage (>1 Month)[1]
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon blanket (preferred over Nitrogen due to higher density).[1]

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

  • Desiccation: The vial must be placed inside a secondary container (e.g., a wide-mouth jar) containing active desiccant (Silica Gel or Drierite™).[1]

  • Seal: Parafilm® or electrical tape wrapping around the cap junction is mandatory to prevent moisture diffusion during freeze-thaw cycles.[1]

B. Working Bench Storage (<1 Week)
  • Temperature: 2–8°C (Refrigerator).

  • Desiccation: Keep in a desiccator when not in use.[1]

  • Handling: Do not open the cold vial immediately upon removal from the fridge. Allow it to equilibrate to room temperature for 30 minutes.

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate hydrolysis.[1]

Storage Conditions Summary Table
ConditionRecommendationCriticality
Temperature -20°C (Long term), 4°C (Short term)High
Light Protect from light (Amber vials)Medium
Atmosphere Inert Gas (Argon/Nitrogen)High
Humidity Strictly Anhydrous (<30% RH)Critical

Handling & Experimental Workflows

Handling hygroscopic amine salts requires a "Chain of Dryness" to ensure the material weighed is the material reacted.[1]

Protocol: The "Chain of Dryness" Weighing Method
  • Equilibration: Remove vial from -20°C storage. Place in a desiccator and allow 30–45 mins to reach Room Temperature (RT).

  • Inert Sampling: If possible, weigh inside a glovebox or glovebag under N2.

  • Rapid Transfer: If weighing on an open bench:

    • Flush the headspace of the stock vial with Argon immediately before closing.[1]

    • Dissolve the weighed solid in the reaction solvent immediately. Do not leave solid sitting in a weigh boat.[1]

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for stock solutions if they are not strictly anhydrous, as they can facilitate transesterification or hydrolysis.[1] Anhydrous DMSO or DMF are preferred for stock solutions.[1]

Visualization: Handling Decision Tree

HandlingProtocol Start Remove Vial from -20°C Check Is Vial at Room Temp? Start->Check Wait Wait 30 mins in Desiccator Check->Wait No Open Open under Inert Gas flow Check->Open Yes Wait->Check Weigh Weigh quickly (<2 mins) Open->Weigh Reseal Purge Headspace (Ar) & Seal Weigh->Reseal Dissolve Dissolve immediately (Anhydrous Solvent) Weigh->Dissolve

Figure 2: Operational workflow to prevent moisture condensation during handling.

Quality Control & Validation

Before committing this intermediate to a high-value synthesis, validate its purity. The HCl salt can degrade "silently" into the acid form without a drastic color change initially.[1]

Self-Validating QC Checks[1]
  • Visual Inspection:

    • Pass: White to pale yellow powder.[1]

    • Fail: Brown/Black sticky solid (indicates extensive oxidation/hygroscopicity failure).[1]

  • Solubility Test:

    • Dissolve 5 mg in 1 mL water.[1] Solution should be clear. Turbidity suggests free-base formation or polymerization.[1]

  • 1H NMR Validation (DMSO-d6):

    • Check the integral of the Ethyl group (quartet ~4.2 ppm, triplet ~1.3 ppm).[1]

    • Degradation Marker: Disappearance of ethyl signals and appearance of a broad COOH proton (>11 ppm) indicates hydrolysis to 5-aminothiazole-4-carboxylic acid .[1]

References

  • Sigma-Aldrich. Ethyl 5-aminothiazole-4-carboxylate Product Specification & Safety Data Sheet. Retrieved from [1][2]

  • PubChem. Compound Summary: Ethyl 5-aminothiazole-4-carboxylate.[1] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. 5-Aminothiazole-4-carboxylic acid ethyl ester Properties and Stability. Retrieved from [1][3]

  • Fisher Scientific. Safety Data Sheet: Aminothiazole Derivatives. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Use of Ethyl 5-aminothiazole-4-carboxylate hydrochloride in medicinal chemistry

Application Note: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride in Medicinal Chemistry Abstract Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a high-value heterocyclic scaffold used primarily for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride in Medicinal Chemistry

Abstract

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a high-value heterocyclic scaffold used primarily for the synthesis of fused ring systems, most notably thiazolo[5,4-d]pyrimidines .[1] These fused systems serve as bioisosteres for purines (adenine/guanine), making them critical in the development of adenosine receptor antagonists, kinase inhibitors, and antiviral agents. This guide outlines the specific utility of the 5-amino isomer, contrasting it with the more common 2-amino isomer, and provides validated protocols for its cyclization and functionalization.[1]

Compound Profile & Critical Distinction

Compound Identity:

  • Name: Ethyl 5-aminothiazole-4-carboxylate hydrochloride[1]

  • CAS (Free Base): 18903-18-9[1][2][3]

  • CAS (HCl Salt): 1253792-74-3 (Representative)[1]

  • Molecular Formula: C₆H₈N₂O₂S[4][5] · HCl

  • Appearance: Off-white to pale yellow crystalline solid.[1][5]

The "Isomer Trap": It is vital to distinguish this compound from its regioisomer, Ethyl 2-aminothiazole-4-carboxylate (synthesized via Hantzsch condensation).[1]

  • 5-Amino Isomer (Target): The amine is adjacent to the ester and sulfur.[5] This geometry allows for cyclization onto the ester to form [5,4-d] fused systems.

  • 2-Amino Isomer: The amine is between the nitrogen and sulfur.[1][5] It cannot cyclize with the 4-ester to form the same fused systems without complex rearrangement.[1][5]

Solubility & Stability: The hydrochloride salt offers superior oxidative stability compared to the free base, which can darken upon exposure to air.[5] The salt is soluble in water, DMSO, and methanol but requires neutralization (e.g., with Et₃N or NaHCO₃) in situ for most organic reactions.

Synthetic Utility & Reaction Pathways

The primary value of this scaffold lies in its "ortho-amino ester" motif.[1][5] This arrangement mimics the anthranilate scaffold but in a thiazole ring, enabling the rapid construction of bicyclic heterocycles.[5]

Divergent Synthesis Pathway

The following diagram illustrates the divergent utility of the scaffold, moving from its precursor (Ethyl isocyanoacetate) to its two primary downstream applications: Amide functionalization and Pyrimidine annulation.

G Precursor Ethyl isocyanoacetate + Thiocarbonyls Scaffold Ethyl 5-aminothiazole- 4-carboxylate (HCl) Precursor->Scaffold Thorpe-Ziegler Cyclization Amide Amide/Sulfonamide Derivatives (Kinase Inhibitors) Scaffold->Amide R-COCl / R-SO2Cl (Base) Fused Thiazolo[5,4-d]pyrimidin- 7(6H)-one (Purine Bioisosteres) Scaffold->Fused Formamide/HCOOH Reflux

Caption: Divergent synthesis pathways from Ethyl 5-aminothiazole-4-carboxylate. The 5-amino/4-ester geometry is critical for the red pathway (annulation).[1]

Experimental Protocols

Protocol A: Synthesis of Thiazolo[5,4-d]pyrimidin-7(6H)-one

This reaction constructs the pyrimidine ring fused to the thiazole, creating a core scaffold often found in adenosine receptor antagonists.[1]

Mechanism: Condensation of the amine with a one-carbon electrophile (formamide) followed by intramolecular cyclization onto the ester.[5]

Materials:

  • Ethyl 5-aminothiazole-4-carboxylate HCl (1.0 eq)[1]

  • Formamide (10-15 volumes, acts as solvent and reagent)

  • Ammonium formate (optional, 0.1 eq, catalyst)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 5-aminothiazole-4-carboxylate HCl (5.0 g, 20 mmol) in Formamide (50 mL).

  • Reaction: Heat the mixture to 140–150 °C . The solid will dissolve, and the solution will darken slightly.[5] Maintain temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS.[1][5] The starting material (MW ~172 free base) should disappear, replaced by the product (MW ~153).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[5]

    • If no precipitate:[1] Pour the mixture into ice-cold water (100 mL). Stir for 30 minutes.

  • Isolation: Filter the solid precipitate. Wash the cake thoroughly with water (to remove excess formamide) and then with cold ethanol.

  • Drying: Dry under vacuum at 45 °C.

  • Yield: Typical yields are 65–80%.[1][5]

Validation Data:

Parameter Specification
Appearance Tan to brown solid
LC-MS (ESI+) [M+H]⁺ = 154.0

| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H, NH), 8.9 (s, 1H, C2-H), 8.1 (s, 1H, C5-H) |

Protocol B: Amide Coupling (Functionalization)

Used to attach side chains for Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitor design.

Materials:

  • Ethyl 5-aminothiazole-4-carboxylate HCl (1.0 eq)[1]

  • Aryl Acid Chloride (1.1 eq) OR Carboxylic Acid + HATU (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure (Acid Chloride Method):

  • Neutralization: Suspend the thiazole HCl salt (1.0 mmol) in DCM (5 mL). Add DIPEA (2.5 mmol) dropwise.[5] The suspension should clear as the free base is liberated.[5]

  • Addition: Cool to 0 °C. Add the acid chloride (1.1 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.[1][5][6] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete neutralization of HCl salt.Ensure the reaction temperature reaches >140 °C. If using formamidine acetate instead of formamide, add 1.1 eq of sodium acetate.[5]
Dark/Tar Formation Oxidation of the free amine.[5]Perform the neutralization and coupling steps under an inert atmosphere (Nitrogen/Argon).[5]
Starting Material Remains Steric hindrance at the 5-position.[1][5]For bulky acid chlorides, switch to a more polar solvent like DMF and heat to 60 °C.

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335). Avoid inhalation of dust.[1][5]

  • Storage: Store the HCl salt at 2–8 °C under inert gas. It is hygroscopic; keep the container tightly sealed.[5]

  • Disposal: Dispose of as hazardous chemical waste containing nitrogen and sulfur.[5]

References

  • Synthesis of Thiazolo[5,4-d]pyrimidines

    • Chattopadhyay, G., et al. "Synthesis of novel thiazolo[5,4-d]pyrimidines."[6] Indian Journal of Chemistry, 2010, 41B, 1229–1234.[6]

  • Scaffold Synthesis & Isomer Chemistry

    • Wang, J., et al. "Short and efficient synthesis of 5-aminothiazole-4-carboxamide."[1] Heterocyclic Communications, 2014, 20(3), 175–176.[6]

  • Medicinal Applications (Adenosine Antagonists)

    • Varano, F., et al. "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors." Bioorganic & Medicinal Chemistry, 2020.[5][7][8]

  • Compound Data & Safety

    • PubChem Compound Summary for CID 73216 (Related Free Base).[5]

Sources

Application

Application Note: Ethyl 5-aminothiazole-4-carboxylate hydrochloride in Heterocyclic Scaffold Design

[1] Executive Summary & Strategic Value Ethyl 5-aminothiazole-4-carboxylate hydrochloride (CAS: 18903-18-9) is a specialized heterocyclic building block, distinct from its far more common isomer, ethyl 2-aminothiazole-4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

Ethyl 5-aminothiazole-4-carboxylate hydrochloride (CAS: 18903-18-9) is a specialized heterocyclic building block, distinct from its far more common isomer, ethyl 2-aminothiazole-4-carboxylate.[1] Its primary utility lies in its ability to serve as a purine bioisostere precursor .[1]

By fusing a pyrimidine ring onto the [4,5] bond of the thiazole, researchers can generate thiazolo[5,4-d]pyrimidines . These fused systems are structural analogs of adenosine and guanosine, making them privileged scaffolds for developing:

  • Adenosine Receptor Antagonists (A1/A2A): For neurodegenerative diseases and immunotherapy.[1]

  • Kinase Inhibitors: Targeting the ATP-binding pocket.[1]

  • DNA/RNA Polymerase Inhibitors: Acting as non-nucleoside antimetabolites.[1]

Critical Warning: Do not confuse this molecule with the 2-amino isomer (CAS 5398-36-7).[1] The 2-amino isomer yields thiazolo[4,5-d]pyrimidines, which have significantly different electronic properties and binding vectors.[1]

Technical Specifications & Handling

The free base of 5-aminothiazole is electronically electron-rich but chemically unstable, prone to oxidative decomposition and polymerization.[1] The hydrochloride salt stabilizes the amine by protonation, preventing autoxidation.

Table 1: Physicochemical Properties[1]
PropertySpecification
Chemical Name Ethyl 5-aminothiazole-4-carboxylate hydrochloride
CAS Number 18903-18-9
Molecular Formula C₆H₈N₂O₂S[1][2] · HCl
Molecular Weight 208.66 g/mol (salt); 172.20 g/mol (free base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in DMSO, MeOH, Water; Insoluble in Et₂O, Hexane
Storage -20°C, under Argon/Nitrogen, desiccated
Handling Protocol: Free Base Generation

The free amine must be generated in situ or used immediately.

  • Dissolution: Dissolve the HCl salt in the minimum volume of ice-cold water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until pH ~8. Do not use strong bases (NaOH/KOH) as ester hydrolysis may occur.[1]

  • Extraction: Immediately extract with EtOAc (x3).

  • Drying: Dry over Na₂SO₄ (anhydrous) for <10 mins.

  • Usage: Concentrate under reduced pressure at <30°C and use immediately. Do not store the free base.

Application I: Synthesis of Thiazolo[5,4-d]pyrimidines

This is the most high-impact application of E5ATC-HCl. The synthesis involves condensing the amino-ester with a "one-carbon" electrophile (like formamide, urea, or orthoesters) to close the pyrimidine ring.

Mechanistic Insight

The reaction is a variation of the Niementowski quinazoline synthesis. The 5-amino group attacks the electrophilic carbon (e.g., of formamide), followed by intramolecular cyclization of the amide nitrogen onto the C-4 ester.

Protocol: Cyclization with Formamide (The "Gold Standard" Method)

Objective: Synthesis of thiazolo[5,4-d]pyrimidin-7(6H)-one.

Reagents:

  • E5ATC-HCl (1.0 equiv)[1]

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (0.1 equiv, catalyst)

Step-by-Step Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend E5ATC-HCl (500 mg, 2.4 mmol) in Formamide (5 mL).

  • Catalysis: Add Ammonium Acetate (18 mg).

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours.

    • Note: Monitoring by TLC is difficult due to formamide.[1] Use LC-MS (Acidic Mode).[1] Look for [M+H]⁺ = 154 (Target) vs 173 (Starting Material).[1]

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (20 mL).

  • Isolation: The product usually precipitates as a tan solid.[1] Filter under vacuum.[1][3]

    • Troubleshooting: If no precipitate forms, neutralize with dilute HCl (if basic) or extract with n-butanol.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of ethyl protons (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of two aromatic singlets: one for the thiazole C-2 (~9.1 ppm) and one for the pyrimidine C-2 (~8.3 ppm).[1]

Application II: Amide Coupling for Peptidomimetics

E5ATC-HCl can be coupled with amino acids or carboxylic acids to create "reverse-amide" linked inhibitors.[1]

Challenge: The 5-amino group is weakly nucleophilic due to the electron-withdrawing ester at C-4 and the heteroaromatic ring.[1] Standard EDC couplings often fail or proceed slowly.[1]

Optimized Protocol:

  • Activation: Use HATU or COMU (1.2 equiv) with DIPEA (3.0 equiv) in DMF.[1]

  • Pre-activation: Allow the carboxylic acid and coupling agent to react for 5 minutes before adding E5ATC-HCl.

  • Temperature: If the reaction is sluggish at RT, heat to 50°C.

  • Alternative: For difficult substrates, convert the carboxylic acid to the acid chloride (SOCl₂) first, then react with E5ATC-HCl in Pyridine/DCM.

Visual Workflows (Graphviz)[1]

Diagram 1: Structural Divergence of Thiazole Isomers

This diagram illustrates the critical difference between the common 2-amino isomer and the strategic 5-amino isomer.

IsomerDivergence cluster_0 Common Reagent (Avoid Confusion) cluster_1 Target Building Block A Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) B Thiazolo[4,5-d]pyrimidine (Isomeric Scaffold) A->B Cyclization C Ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9) D Thiazolo[5,4-d]pyrimidine (Adenosine Analog) C->D Cyclization (Formamide/Heat)

Caption: Divergent synthesis pathways. Note that only the 5-amino isomer yields the biologically relevant thiazolo[5,4-d]pyrimidine scaffold.[1]

Diagram 2: Synthesis Workflow for Thiazolo[5,4-d]pyrimidines[1]

SynthesisWorkflow Start E5ATC-HCl (Building Block) Step1 Free Base Generation (In situ / NaHCO3) Start->Step1 Neutralize Step2 Cyclization Reaction (Formamide, 150°C) Step1->Step2 Add Electrophile Step3 Workup (Ice Water Precipitation) Step2->Step3 Quench Product Thiazolo[5,4-d]pyrimidin-7-one (Core Scaffold) Step3->Product Filter Deriv1 Chlorination (POCl3) Product->Deriv1 Activation Final S_NAr Displacement (Amines/Anilines) Deriv1->Final Library Synthesis

Caption: Step-by-step workflow from E5ATC-HCl to functionalized drug scaffolds.

References

  • Golankiewicz, K., et al. (1985). "Synthesis of ethyl 5-aminothiazole-4-carboxylate and its derivatives." Tetrahedron, 41(24), 5989-5994.[1] [1]

  • Richardson, A., et al. (2012).[1] "Discovery of thiazolo[5,4-d]pyrimidines as potent inhibitors of Tec family kinases."[1] Bioorganic & Medicinal Chemistry Letters, 22(9), 3223-3226.[1] [1]

  • ChemicalBook. (2023).[1] "Ethyl 5-aminothiazole-4-carboxylate hydrochloride Product Specifications."

  • PubChem. (2023).[1] "Compound Summary: Ethyl 5-aminothiazole-4-carboxylate." [1]

Sources

Method

Synthesis of dasatinib using Ethyl 5-aminothiazole-4-carboxylate intermediates

Application Note: High-Purity Synthesis of Dasatinib via Thiazole Carboxylate Intermediates Part 1: Executive Summary & Structural Criticality Objective: This guide details the step-by-step chemical synthesis of Dasatini...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Dasatinib via Thiazole Carboxylate Intermediates

Part 1: Executive Summary & Structural Criticality

Objective: This guide details the step-by-step chemical synthesis of Dasatinib, a multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myelogenous Leukemia (CML). The protocol focuses on the "Convergent Strategy" utilizing thiazole carboxylate intermediates to assemble the core pharmacophore.

Critical Scientific Note on Regioisomer Specificity: The topic request references Ethyl 5-aminothiazole-4-carboxylate . It is imperative to note that the structural requirement for Dasatinib is the Ethyl 2-aminothiazole-5-carboxylate isomer.[1][2]

  • Dasatinib Structure: The thiazole ring is substituted at the C2 position (amino linkage to pyrimidine) and the C5 position (carboxamide linkage to the phenyl ring).

  • The Mismatch: Using the 5-amino-4-carboxylate isomer would result in a structural regioisomer (swapping the amide and amine positions), yielding a biologically inactive compound.

  • Corrective Action: To ensure scientific integrity and the synthesis of the actual drug substance, this protocol utilizes the correct Ethyl 2-aminothiazole-5-carboxylate intermediate.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is designed as a linear sequence with a convergent final assembly. The workflow minimizes impurity carryover by protecting the reactive thiazole amine during the amide coupling stage.

Key Reaction Stages:

  • Scaffold Preparation: Protection and activation of the thiazole carboxylate.[2][3]

  • Amide Coupling: Installation of the 2-chloro-6-methylaniline "head" group.[4]

  • Heteroaryl Coupling: Attachment of the pyrimidine "body".

  • Solubilizing Tail Addition: Introduction of the hydroxyethyl piperazine moiety.

Visual Workflow (DOT Diagram)

Dasatinib_Synthesis cluster_inputs Key Reagents Start Ethyl 2-aminothiazole-5-carboxylate (Starting Material) Prot Step 1: Boc Protection (Boc2O, DMAP) Start->Prot Hyd Step 2: Hydrolysis (NaOH -> Acid) Prot->Hyd Act Step 3: Acid Chloride Formation (SOCl2) Hyd->Act Amide Step 4: Amide Coupling (+ 2-Chloro-6-methylaniline) Act->Amide Deprot Step 5: Boc Deprotection (TFA or HCl) Amide->Deprot Pyrim Step 6: Pyrimidine Coupling (+ 4,6-Dichloro-2-methylpyrimidine) Deprot->Pyrim Final Step 7: Final Assembly (+ 1-(2-Hydroxyethyl)piperazine) Pyrim->Final Product Dasatinib (API) Final->Product Aniline 2-Chloro-6-methylaniline Aniline->Amide PyrimReag 4,6-Dichloro-2-methylpyrimidine PyrimReag->Pyrim PipReag 1-(2-Hydroxyethyl)piperazine PipReag->Final

Caption: Linear synthetic pathway for Dasatinib emphasizing the sequential installation of the aniline, pyrimidine, and piperazine moieties onto the thiazole core.

Part 3: Detailed Experimental Protocol

Reagents and Equipment
  • Core Intermediate: Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8).[5]

  • Coupling Partners: 2-Chloro-6-methylaniline, 4,6-Dichloro-2-methylpyrimidine, 1-(2-Hydroxyethyl)piperazine.[4]

  • Solvents: DMF (Anhydrous), THF, Dichloromethane (DCM), Ethanol.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), DMAP, Thionyl Chloride (SOCl2), NaH (60% dispersion), DIPEA.

Stage 1: Preparation of the Protected Thiazole Linker

Rationale: Direct coupling of the aminothiazole ester with aniline is low-yielding due to the competing nucleophilicity of the amine. Protection with a Boc group ensures the reaction occurs exclusively at the carboxyl terminus.

  • Boc Protection:

    • Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in DMF.

    • Add DMAP (0.1 eq) and Boc2O (1.2 eq).

    • Stir at 25–30°C for 24 hours.

    • Workup: Dilute with water, filter the precipitate, and wash with acetonitrile.

    • Target: Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate.[1][2][4][5]

  • Hydrolysis:

    • Suspend the protected ester in THF/Water (1:1).

    • Add NaOH (6N solution, 3.0 eq). Stir at RT for 12 hours.[2][6][7]

    • Acidify with HCl to pH 3–4 to precipitate the acid.

    • Yield Check: Expect >90% yield.

Stage 2: Amide Coupling (The "Head" Assembly)

Rationale: Converting the carboxylic acid to an acid chloride creates a highly electrophilic species capable of reacting with the sterically hindered 2-chloro-6-methylaniline.

  • Activation:

    • Suspend the carboxylic acid (from Stage 1) in DCM.

    • Add Thionyl Chloride (SOCl2) (3.0 eq) dropwise at 0°C.

    • Reflux for 2 hours until the solution is clear.

    • Concentrate in vacuo to remove excess SOCl2. Isolate the acid chloride as a solid.

  • Coupling:

    • Dissolve 2-chloro-6-methylaniline (1.0 eq) in DCM containing DIPEA (2.0 eq).

    • Add the acid chloride (dissolved in DCM) slowly at 0°C.

    • Stir at RT for 4 hours.

    • QC Point: Monitor by HPLC for disappearance of aniline.

    • Deprotection: Treat the resulting intermediate with TFA (Trifluoroacetic acid) in DCM (1:4 ratio) for 2 hours to remove the Boc group. Neutralize and isolate the free amine.[2]

    • Intermediate:2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .[1][2][3][4][5][6][8][9]

Stage 3: Pyrimidine Coupling (The SNAr Reaction)

Rationale: This is a Nucleophilic Aromatic Substitution (SNAr).[5] The thiazole amine acts as the nucleophile attacking the 4-position of the dichloropyrimidine.

  • Reaction Setup:

    • In a dry flask under Argon, suspend NaH (60%, 2.5 eq) in anhydrous THF.

    • Cool to 0°C. Add the Thiazole Amine (from Stage 2) portion-wise. Stir for 30 mins (Deprotonation).

    • Add 4,6-Dichloro-2-methylpyrimidine (1.1 eq).

    • Heat to reflux (65°C) for 4–6 hours.

  • Workup:

    • Quench with ice water.[10]

    • Filter the resulting precipitate.[2][6][10][11] This is the penultimate intermediate (often called the "Chloro-Intermediate").

Stage 4: Final Assembly (Solubilizing Tail)
  • Substitution:

    • Dissolve the Chloro-Intermediate in n-Butanol or Dioxane .

    • Add 1-(2-Hydroxyethyl)piperazine (5.0 eq, large excess acts as base and drives kinetics).

    • Reflux (100–110°C) for 8–12 hours.

  • Purification:

    • Cool to RT. Add water to precipitate the crude Dasatinib.

    • Crystallization: Recrystallize from Methanol/Water or Ethanol to achieve API purity (>99.5%).

Part 4: Process Parameters & Data Summary

ParameterSpecification/RangeCriticality
Reaction Temp (Stage 3) 60°C – 70°CHigh: Too low = incomplete; Too high = degradation.
Stoichiometry (Piperazine) 5.0 – 10.0 EquivalentsHigh: Drives reaction to completion; prevents dimerization.
Water Content (Stage 3) < 0.1% (Anhydrous)Critical: Water kills NaH and hydrolyzes pyrimidine.
Intermediate Purity > 98.0% (HPLC)Essential before final coupling to avoid difficult purification.

Troubleshooting Guide:

  • Issue: Low yield in Amide Coupling.

    • Cause: Hydrolysis of Acid Chloride.

    • Fix: Ensure SOCl2 is fresh and DCM is anhydrous. Use an inert atmosphere (N2/Ar).[7]

  • Issue: Dimer formation in Stage 3.

    • Cause: Over-reaction of the pyrimidine.

    • Fix: Add the pyrimidine to the thiazole anion, not vice-versa, or control temperature strictly.

Part 5: Mechanism of Action (Pathway Visualization)

The following diagram illustrates the pharmacophore assembly logic, highlighting how the intermediates contribute to the final biological activity (BCR-ABL Inhibition).

Mechanism_Logic Thiazole Thiazole Core (Scaffold) Dasatinib Dasatinib (Dual Src/Abl Inhibitor) Thiazole->Dasatinib Linker Aniline 2-Cl-6-Me-Aniline (Hydrophobic Pocket Binder) Aniline->Dasatinib Target Specificity Pyrimidine Aminopyrimidine (H-Bond Donor/Acceptor) Pyrimidine->Dasatinib ATP Mimicry Tail Hydroxyethyl Piperazine (Solubility/Solvent Exp.) Tail->Dasatinib ADME Properties

Caption: Structural Activity Relationship (SAR) map showing the functional role of each synthetic fragment in the final Dasatinib molecule.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry.

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[4] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825)." Journal of Medicinal Chemistry.

  • Gong, Y., et al. (2013). "Synthesis process of dasatinib and intermediate thereof." Google Patents (EP2532662B1).

  • ChemicalBook. (2023). "Ethyl 2-aminothiazole-5-carboxylate Product Information."

  • Asian Journal of Chemistry. (2016). "Design, synthesis, characterization... of Dasatinib derivatives."

Sources

Application

Protocols for derivatization of Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Abstract Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a high-value heterocyclic scaffold characterized by an "ortho-amino ester" motif embedded within a thiazole ring.[1] This structural arrangement renders it a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a high-value heterocyclic scaffold characterized by an "ortho-amino ester" motif embedded within a thiazole ring.[1] This structural arrangement renders it a critical precursor for synthesizing thiazolo[5,4-d]pyrimidines (purine isosteres), which are prominent in kinase inhibitor discovery (e.g., EGFR, Src family). This guide provides validated protocols for handling the salt, stabilizing the free base, and executing three divergent synthetic workflows: heterocyclization, Sandmeyer halogenation, and N-acylation.

Chemical Properties & Stability Profile

The 5-aminothiazole moiety is electronically distinct from its 2-amino counterpart.[1] While the 2-position is electron-deficient (amidine-like), the 5-position behaves more like an enamine, stabilized by the electron-withdrawing ester at C4.

PropertySpecification
CAS Number 72850-64-7 (Generic/Salt form)
Molecular Weight 208.66 g/mol (HCl salt)
Storage Hygroscopic.[1] Store at -20°C under Argon.
Stability HCl Salt: Stable for months. Free Base: Prone to oxidation and polymerization (darkens rapidly).[1] Must be generated in situ or used immediately.[1]
Safety Potential skin sensitizer.[1][2] Use nitrile gloves and work in a fume hood.[1]

Strategic Derivatization Map

The molecule offers three primary vectors for increasing chemical complexity:

  • The Ortho-Amino Ester (C4/C5): Cyclization to fused bicyclic systems.[1]

  • The Exocyclic Amine (N5): Acylation or Sulfonylation.[1]

  • The Thiazole C2 Position: C-H activation (advanced functionalization).

ReactivityMap Core Ethyl 5-aminothiazole- 4-carboxylate HCl Bicyclic Thiazolo[5,4-d]pyrimidines (Purine Isosteres) Core->Bicyclic Cyclization (Formamide/Heat) Halogen Ethyl 5-bromothiazole- 4-carboxylate Core->Halogen Sandmeyer Rxn (t-BuONO, CuBr2) Amide 5-Amido-thiazole Derivatives Core->Amide Acylation (R-COCl, Pyridine)

Figure 1: Divergent synthesis pathways from the parent scaffold.[1][3] The formation of the thiazolopyrimidine core (Red) is the most common application in drug discovery.

Experimental Protocols

Protocol A: In-Situ Free-Basing & Handling

Rationale: Isolating the free base is risky due to oxidative instability.[1] This protocol describes a biphasic neutralization suitable for immediate downstream use.[1]

  • Suspend: Place 1.0 eq of the hydrochloride salt in CH₂Cl₂ (10 mL/g).

  • Neutralize: Add 10 mL/g of saturated aqueous NaHCO₃.

  • Agitate: Stir vigorously for 15 minutes at 0°C. The solid should dissolve as the free base partitions into the organic layer.

  • Separate: Extract the organic layer.[1][4] Wash once with brine.[1]

  • Dry: Dry over anhydrous Na₂SO₄ for <10 minutes.

  • Use: Filter directly into the reaction vessel for the next step. Do not concentrate to dryness unless absolutely necessary.

Protocol B: Synthesis of Thiazolo[5,4-d]pyrimidine-7(6H)-ones

Application: Creating the core scaffold for ATP-competitive kinase inhibitors.[1] Mechanism: Condensation of the amine with a one-carbon electrophile (formamide) followed by intramolecular cyclization with the ester.

Reagents:

  • Substrate: Ethyl 5-aminothiazole-4-carboxylate (Free base or HCl salt)[1]

  • Reagent/Solvent: Formamide (Excess, acts as solvent)

  • Catalyst: Ammonium Acetate (0.1 eq)

Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend the starting material (HCl salt is acceptable here) in Formamide (10 volumes).

  • Reaction: Heat the mixture to 140–150°C for 6–12 hours.

    • Note: High temperature is required to drive the condensation and the subsequent elimination of ethanol.

  • Monitoring: Monitor by LC-MS. The product (M-EtOH) will appear as the major peak.[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Isolation: Pour the mixture into ice-cold water (20 volumes). Stir for 30 minutes. Filter the precipitate, wash with water and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Data Interpretation:

  • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester protons (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of the pyrimidine C-H singlet around 8.0–8.5 ppm.

Protocol C: Non-Aqueous Sandmeyer Reaction (Halogenation)

Application: Converting the


 to a Bromine atom to enable Suzuki/Buchwald couplings at the C5 position.
Challenge: Aqueous nitrite conditions often decompose the electron-rich thiazole ring.[1] We use alkyl nitrites in organic solvent.[1]

Reagents:

  • Substrate: Ethyl 5-aminothiazole-4-carboxylate (Free base preferred)[1]

  • Reagent: tert-Butyl Nitrite (1.5 eq)[1]

  • Halogen Source: CuBr₂ (1.2 eq)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve CuBr₂ in MeCN under nitrogen atmosphere. Heat to 60°C.

  • Addition: Add tert-butyl nitrite dropwise.

  • Substrate Addition: Add the thiazole substrate (dissolved in minimum MeCN) dropwise over 20 minutes.

    • Observation: Evolution of N₂ gas (bubbling) indicates diazonium formation and displacement.[1]

  • Completion: Stir at 60°C for 1 hour.

  • Quench: Cool to RT and quench with 1M HCl (to break Cu-complexes).

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol D: N-Acylation (Amide Coupling)

Application: Attaching side chains for Structure-Activity Relationship (SAR) studies.[1] Challenge: The C5-amine is weakly nucleophilic due to the ortho-ester and the heteroaromatic ring. Standard EDC/HOBt couplings may fail.[1] Acid chlorides are recommended.[1]

Reagents:

  • Substrate: Ethyl 5-aminothiazole-4-carboxylate HCl[1]

  • Electrophile: Acid Chloride (R-COCl) (1.2 eq)[1]

  • Base: Pyridine (3.0 eq) or Et₃N (3.0 eq) with DMAP (0.1 eq)

  • Solvent: Dry DCM or THF

Procedure:

  • Mix: Suspend the substrate in DCM under inert atmosphere.

  • Base: Add Pyridine. The mixture should become homogeneous.

  • Cool: Cool to 0°C.

  • Acylate: Add the Acid Chloride dropwise.[1]

  • Warm: Allow to warm to RT and stir for 4–16 hours.

  • Workup: Wash with 0.5M HCl (to remove pyridine), then saturated NaHCO₃.

  • Yield Optimization: If conversion is low, switch solvent to Pyridine (neat) and heat to 60°C.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black tar formation during free-basing Oxidation of the amine.[1]Keep temperature <5°C; use Argon sparging; process immediately.[1]
Incomplete Cyclization (Protocol B) Temperature too low.Ensure internal temp reaches >140°C. Add molecular sieves to remove ethanol.[1]
Low Yield in Sandmeyer Diazonium instability.[1]Ensure strictly anhydrous conditions (t-BuONO). Do not use aqueous NaNO₂.[1]
No Reaction in Amide Coupling Low nucleophilicity of N5.[1]Use "forcing conditions": Acid Chloride + Pyridine + Heat (reflux).[1]

References

  • Synthesis of Thiazolo[5,4-d]pyrimidines

    • Title: Synthesis and biological evaluation of thiazolo[5,4-d]pyrimidine deriv
    • Relevance: Establishes the cyclization protocol using formamide and amidines.
    • Source:(Note: Representative link for grounding)

  • Sandmeyer Reactions on Heterocycles

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Relevance: Validates the use of alkyl nitrites and copper halides for heterocyclic amines.
    • Source:

  • Amide Coupling to Electron-Deficient Amines

    • Title: A protocol for amide bond formation with electron deficient amines.[1][5]

    • Relevance: Explains the necessity of activated acid chlorides or acyl fluorides for deactiv
    • Source:

  • Compound Data & Safety

    • Title: Ethyl 5-aminothiazole-4-carboxyl
    • Source:[1]

Sources

Method

Application Note: High-Efficiency Amide Coupling Protocols for Ethyl 5-aminothiazole-4-carboxylate

Executive Summary Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a notoriously difficult substrate for standard amide coupling reactions. Unlike its 2-aminothiazole counterparts, the 5-amino position suffers from p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a notoriously difficult substrate for standard amide coupling reactions. Unlike its 2-aminothiazole counterparts, the 5-amino position suffers from profound electronic deactivation due to the synergistic electron-withdrawing effects of the thiazole ring and the adjacent C4-ester group. Furthermore, the ortho-substitution pattern introduces significant steric hindrance.

Standard coupling reagents (EDC/NHS, DCC) typically result in negligible yields (<10%) or recovered starting material. Successful derivatization requires high-energy electrophiles (acid chlorides, phosphoryl intermediates) or specialized coupling agents like T3P. This guide details three field-proven protocols to ensure high-yield amide bond formation while maintaining the integrity of the ester moiety.

Mechanistic Insight & Reactivity Landscape

To select the correct protocol, one must understand the electronic environment of the substrate. The amine nitrogen at position 5 is not a free nucleophile; its lone pair is delocalized into the heteroaromatic ring and the adjacent carbonyl system.

Reactivity Visualization

The following diagram illustrates the electronic and steric challenges inherent to this molecule.

ReactivityLandscape Substrate Ethyl 5-aminothiazole-4-carboxylate Challenge1 Electronic Deactivation (Lone pair delocalization) Substrate->Challenge1 Primary Issue Challenge2 Steric Hindrance (C4-Ester blocks approach) Substrate->Challenge2 Secondary Issue Challenge3 Salt Form (HCl) (Requires Deprotonation) Substrate->Challenge3 Prep Requirement Result Consequence: Standard reagents (EDC, DCC) fail to activate. Challenge1->Result Challenge2->Result

Figure 1: Reactivity landscape highlighting the deactivation pathways of the 5-aminothiazole scaffold.

Decision Matrix: Protocol Selection

Do not apply a "one-size-fits-all" approach. Select your method based on the stability of your carboxylic acid partner.

DecisionTree Start Start: Select Carboxylic Acid Partner IsAcidStable Is the Acid Stable to Strong Acid/Chlorinating Agents? Start->IsAcidStable MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) IsAcidStable->MethodA High Stability MethodB Method B: One-Pot POCl3 (Direct Dehydration) IsAcidStable->MethodB Heteroaryl Acids MethodC Method C: T3P Coupling (Propylphosphonic Anhydride) IsAcidStable->MethodC Chiral/Sensitive YesStable Yes NoStable No (Chiral/Acid Sensitive)

Figure 2: Protocol selection decision tree based on carboxylic acid stability.

Detailed Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Aliphatic acids, simple aromatic acids, and non-sensitive substrates. Mechanism: Converts the acid to a highly reactive acid chloride, overcoming the poor nucleophilicity of the amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • Dichloromethane (DCM) (anhydrous)

  • Substrate: Ethyl 5-aminothiazole-4-carboxylate HCl (1.0 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

Protocol:

  • Activation: Dissolve the Carboxylic Acid in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.

  • Add Oxalyl Chloride dropwise, followed by catalytic DMF. Gas evolution (CO/CO2) will occur.

  • Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended to avoid side reactions). Redissolve the crude acid chloride in DCM.

  • Coupling: In a separate flask, suspend the Ethyl 5-aminothiazole-4-carboxylate HCl in DCM. Add Pyridine (3.0 equiv). Note: The solution should clarify as the free base is liberated.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (to remove pyridine) and Brine. Dry over Na2SO4.

Method B: POCl3-Mediated "One-Pot" Coupling

Best for: Heteroaromatic acids (e.g., nicotinic acids) and cases where isolating the acid chloride is difficult. Mechanism: In situ generation of a phosphoryl active ester.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Substrate: Ethyl 5-aminothiazole-4-carboxylate HCl (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (1.2 – 1.5 equiv)

  • Solvent: Pyridine (anhydrous) – Acts as both solvent and base.

Protocol:

  • Dissolve the Carboxylic Acid and Ethyl 5-aminothiazole-4-carboxylate HCl in anhydrous Pyridine.

  • Cool the mixture to -10°C (ice/salt bath).

  • Add POCl3 dropwise over 15 minutes. Caution: Exothermic reaction.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Critical Step: If conversion is low after 2 hours (check LCMS), heat the reaction to 50–60°C. The electron-deficient amine often requires thermal energy to overcome the activation barrier.

  • Workup: Pour the reaction mixture carefully into crushed ice (hydrolysis of POCl3 is violent). Extract with Ethyl Acetate. Wash extensively with water and CuSO4 solution (to complex and remove pyridine) or 1N HCl.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Chiral acids, Fmoc-protected amino acids, and substrates sensitive to HCl/POCl3. Why T3P? Unlike HATU, T3P exhibits low epimerization and drives equilibrium by releasing a water-soluble byproduct. It is superior to HATU for sterically hindered anilines.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Substrate: Ethyl 5-aminothiazole-4-carboxylate HCl (1.0 equiv)

  • T3P (50% solution in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: Ethyl Acetate (preferred) or DMF.

Protocol:

  • Suspend the Substrate (HCl salt) and Carboxylic Acid in Ethyl Acetate.

  • Add the Base (Pyridine or DIPEA). Stir for 10 minutes to ensure free-basing.

  • Add T3P solution dropwise at 0°C.

  • Allow to warm to RT and stir for 12–24 hours.

  • Optimization: If reaction is sluggish, heat to reflux (EtOAc, ~77°C). T3P is thermally stable and works best at elevated temperatures for difficult amines.

  • Workup: Wash the organic layer with water, 1N HCl, sat. NaHCO3, and brine.[1]

Comparative Data & Troubleshooting

Yield Comparison (Typical Benchmarking)
MethodReagentsTypical YieldPurity ProfileNotes
A Oxalyl Chloride / Pyridine85-95% HighMost reliable. Requires acid stability.
B POCl3 / Pyridine70-85% MediumGood for heteroaromatics. Harder workup.
C T3P / EtOAc60-80% Very HighBest for chiral/sensitive acids.
D HATU / DIPEA< 30%LowNOT RECOMMENDED. Often stalls.
E EDC / NHS0%N/AFails completely due to low nucleophilicity.
Troubleshooting Guide
  • Problem: Recovered Starting Material (Amine).

    • Cause: Amine was not fully free-based or the activated acid hydrolyzed.

    • Solution: Ensure at least 3.0 equivalents of base are used. Switch to Method A or Method B with heating.

  • Problem: Formation of "Dimer" or side products.

    • Cause: In Method B, excess POCl3 can cause side reactions with the ester.

    • Solution: Control temperature strictly at 0°C during addition.

  • Problem: Racemization of Chiral Acid.

    • Cause: High heat or strong base.

    • Solution: Use Method C (T3P) at Room Temperature. Avoid Pyridine; use DIPEA/NMM.

References

  • Dasatinib Synthesis (Aminothiazole Coupling): Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry 49.23 (2006): 6819-6832. Link

  • POCl3 Coupling Methodology: Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4] Organic & Biomolecular Chemistry 14.2 (2016): 430-433. Link

  • T3P Application: Dunetz, J. R., et al. "T3P: Propylphosphonic Anhydride." Encyclopedia of Reagents for Organic Synthesis (2016). Link

  • Aminothiazole Reactivity Review: Sperry, J. B., & Wright, D. L. "Furans, thiophenes and related heterocycles." Topics in Heterocyclic Chemistry (2006). Link

Sources

Application

Synthesis of thiazolo[4,5-d]pyrimidines from Ethyl 5-aminothiazole-4-carboxylate

From Precursor to Scaffold: A Practical Guide for Medicinal Chemists Abstract & Strategic Overview The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in drug discovery, recognized as a bioisostere of purine...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Scaffold: A Practical Guide for Medicinal Chemists

Abstract & Strategic Overview

The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in drug discovery, recognized as a bioisostere of purine (adenine/guanine).[1] By replacing the imidazole ring of purine with a thiazole ring, medicinal chemists can alter lipophilicity and metabolic stability while retaining critical hydrogen-bonding vectors for kinase and receptor binding (e.g., Adenosine receptors, EGFR, VEGFR).

This Application Note details the robust synthesis of this scaffold starting from Ethyl 5-aminothiazole-4-carboxylate . Unlike generic literature, this guide focuses on the "Niementowski-type" cyclocondensation strategy, followed by functionalization to the 7-chloro derivative—the primary gateway for high-throughput library generation.

Key Advantages of This Protocol:
  • Scalability: Avoids exotic catalysts; suitable for gram-to-multigram scale.

  • Stepwise Validation: Includes checkpoint metrics (TLC/LCMS) for self-validating workflows.

  • Versatility: The resulting 7-chloro intermediate allows for rapid

    
     diversification.
    

Retrosynthetic Logic & Pathway

The synthesis hinges on the construction of the pyrimidine ring onto the pre-existing thiazole core. The 5-amino and 4-carboxylate groups provide the necessary "push-pull" electronic environment for cyclization with bidentate electrophiles like formamide or urea.

Pathway Visualization

Retrosynthesis Target Target: 7-Substituted Thiazolo[4,5-d]pyrimidine Chloro Intermediate: 7-Chlorothiazolo[4,5-d]pyrimidine Chloro->Target SNAr Diversification (Amines, Alkoxides) Lactam Scaffold: Thiazolo[4,5-d]pyrimidin-7(6H)-one Lactam->Chloro Deoxychlorination (POCl3/PCl5) Start Starting Material: Ethyl 5-aminothiazole-4-carboxylate Start->Lactam Cyclocondensation (Formamide, Reflux) Reagents Reagents: Formamide (Cyclization) POCl3 (Chlorination) Reagents->Start

Figure 1: Strategic workflow converting the amino-ester precursor into a library-ready electrophile.

Protocol A: Cyclocondensation to Thiazolo[4,5-d]pyrimidin-7(6H)-one

This step builds the pyrimidine ring.[2] We utilize formamide as both the solvent and the C1-synthon source.

Mechanism: The amine (C5-position) attacks the formamide carbonyl, followed by an intramolecular nucleophilic attack of the resulting intermediate nitrogen onto the C4-ester, releasing ethanol.

Materials & Reagents
ReagentEquiv.[2][3]Role
Ethyl 5-aminothiazole-4-carboxylate 1.0Limiting Reagent
Formamide 10-15 volSolvent & Reagent
Ammonium Acetate (Optional)0.1Catalyst (promotes amide transfer)
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 5-aminothiazole-4-carboxylate (10 mmol) in Formamide (15 mL).

    • Note: The starting material may not dissolve immediately.

  • Reaction: Heat the mixture to 180–190°C (oil bath temperature).

    • Critical: Formamide boils at ~210°C. High temperature is required to drive the condensation and distill off the ethanol byproduct.

  • Monitoring: Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (usually fluorescent) should disappear, replaced by a lower Rf, UV-active spot (the lactam).

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates as a solid upon cooling.

    • If no precipitate forms, pour the mixture into ice-cold water (50 mL).

    • Stir for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake thoroughly with water (to remove excess formamide) and cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 70–85% Appearance: Tan to light brown powder.

Protocol B: Activation to 7-Chlorothiazolo[4,5-d]pyrimidine

The 7-one derivative exists in tautomeric equilibrium with the 7-hydroxy form. To enable medicinal chemistry diversification, we must convert this oxygen functionality into a leaving group (chloride).

Materials & Reagents
ReagentEquiv.[2][3]Role
Thiazolo[4,5-d]pyrimidin-7(6H)-one 1.0Limiting Reagent
Phosphorus Oxychloride (

)
5-10 volSolvent & Chlorinating Agent
Phosphorus Pentachloride (

)
1.1Booster (ensures complete conversion)
N,N-Diethylaniline (Optional)1.0Acid Scavenger (prevents degradation)
Step-by-Step Methodology
  • Safety Precaution:

    
     reacts violently with water. All glassware must be oven-dried. Perform in a well-ventilated fume hood.
    
  • Setup: Place the 7-one intermediate (from Protocol A) into a round-bottom flask.

  • Addition: Add

    
      carefully. If using 
    
    
    
    , add it as a solid to the suspension.
  • Reaction: Reflux the mixture (

    
    ) for 2–4 hours .
    
    • Visual Cue: The suspension should clear to a homogeneous solution as the reaction proceeds.

  • Quenching (Critical Step):

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the resulting residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH ~7-8.
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layers over

    
    , filter, and concentrate.
    
    • Note: The crude product is often pure enough for the next step. If not, purify via flash chromatography (Hexanes/EtOAc).

Expected Yield: 60–80% Stability: The chloro-derivative is sensitive to moisture; store under inert gas at 4°C.

Protocol C: Library Generation ( Diversification)

The 7-chloro position is highly electrophilic due to the electron-deficient nature of the fused pyrimidine ring.

General Procedure
  • Dissolve 7-chlorothiazolo[4,5-d]pyrimidine (1 equiv) in Ethanol or DMF .

  • Add the desired Amine (1.2 equiv).

  • Add Triethylamine (2.0 equiv) as a base.

  • Stir at Room Temperature (for aliphatic amines) or Reflux (for anilines) for 1–3 hours.

  • Workup: Concentrate and purify via Prep-HPLC or recrystallization.

Troubleshooting & Optimization "Notebook"

IssueProbable CauseCorrective Action
Low Yield in Step A Incomplete ring closureEnsure temperature reaches >180°C. Add catalytic Ammonium Acetate.
Product A is "Sticky" Residual FormamideWash filter cake extensively with water. Recrystallize from DMF/EtOH.
Reversion in Step B Hydrolysis during quenchKeep quench temp <5°C. Extract immediately. Do not leave in aqueous base.
Low Reactivity in Step C Steric hindranceSwitch solvent to n-Butanol and heat to 110°C.

Biological Context & Applications

The thiazolo[4,5-d]pyrimidine scaffold acts as a potent isostere of purine .[1][2][4]

  • Adenosine Receptors:

    
    -substituted derivatives (via Protocol C) show high affinity for 
    
    
    
    and
    
    
    receptors [1].
  • Antiviral/Anticancer: The scaffold mimics the guanosine base, interfering with DNA/RNA replication enzymes [2].

  • Kinase Inhibition: The ATP-binding pocket of many kinases accepts this scaffold, making it a template for EGFR and VEGFR inhibitors [3].

References

  • Fahmy, H. T. Y., et al. (2016).[1] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[1][2] European Journal of Medicinal Chemistry, 113, 335-349.

  • Rida, S. M., et al. (1996).[5] Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation.[5] Pharmazie, 51(12), 927-931.[5]

  • Popiołek, Ł. (2021). Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 22(3), 1123.

  • Ali, E. M. H., et al. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[6] RSC Advances, 13, 20123.

Sources

Method

Application of Ethyl 5-aminothiazole-4-carboxylate in kinase inhibitor synthesis

Application Note: Strategic Utilization of Ethyl 5-aminothiazole-4-carboxylate in Kinase Inhibitor Synthesis Executive Summary Ethyl 5-aminothiazole-4-carboxylate (CAS: 18903-18-9) is a critical pharmacophore precursor u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 5-aminothiazole-4-carboxylate in Kinase Inhibitor Synthesis

Executive Summary

Ethyl 5-aminothiazole-4-carboxylate (CAS: 18903-18-9) is a critical pharmacophore precursor used in the design of Thiazolo[5,4-d]pyrimidines . These fused heterocyclic systems function as bioisosteres of purine (adenine), enabling them to occupy the ATP-binding pocket of various protein kinases (e.g., EGFR, VEGFR-2, CDKs, and GSK-3). This guide details the synthetic workflow to convert this ester intermediate into a functionalized kinase inhibitor, emphasizing the construction of the "hinge-binding" motif essential for potency.

Scientific Rationale: The Adenine Bioisostere Strategy

Protein kinases transfer the


-phosphate of ATP to substrate proteins. To inhibit this, small molecules often mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
  • The Scaffold: The thiazolo[5,4-d]pyrimidine system preserves the critical

    
     motif required for hydrogen bonding (Acceptor-Donor-Acceptor pattern).
    
  • The Precursor: Ethyl 5-aminothiazole-4-carboxylate provides the pre-formed thiazole ring with the correct 5-amino and 4-carboxylate substitution pattern to fuse the pyrimidine ring via cyclocondensation.

  • Selectivity Control: The C-7 position (derived from the pyrimidine ring closure) and the C-2 position (on the thiazole) allow for the introduction of "gatekeeper" and "solvent-front" substituents, tuning selectivity between kinase families.

Pharmacophore Mapping

The diagram below illustrates how the final scaffold mimics ATP binding.

Pharmacophore ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold Thiazolo[5,4-d]pyrimidine Core N1 N1 (Acceptor) Scaffold->N1 NH NH (Donor) Scaffold->NH Precursor Ethyl 5-aminothiazole- 4-carboxylate Precursor->Scaffold Cyclization (+ Formamide) N1->ATP_Pocket H-Bond (Backbone NH) NH->ATP_Pocket H-Bond (Backbone CO)

Figure 1: Pharmacophore mapping of the thiazolo[5,4-d]pyrimidine scaffold derived from the title compound.

Synthetic Protocols

The conversion of Ethyl 5-aminothiazole-4-carboxylate into a kinase inhibitor involves a three-stage workflow: Cyclization , Activation , and Coupling .

Stage 1: Cyclization to Thiazolo[5,4-d]pyrimidin-7(6H)-one

This step fuses the pyrimidine ring. Formamide serves as both the solvent and the one-carbon source (C-2 of the pyrimidine).

  • Reagents: Ethyl 5-aminothiazole-4-carboxylate (1.0 equiv), Formamide (excess).

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Protocol:

  • Charge a 100 mL round-bottom flask with Ethyl 5-aminothiazole-4-carboxylate (10 mmol, 1.72 g) and Formamide (15 mL).

  • Heat the mixture to 180–190°C for 4–6 hours. Note: High temperature is crucial to drive the condensation and subsequent cyclization.

  • Monitor via TLC (10% MeOH in DCM). The starting ester (

    
    ) should disappear, and a lower 
    
    
    
    spot (the lactam) should appear.
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates.

  • Add ice-cold water (30 mL) and stir for 30 minutes.

  • Filter the solid, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Yield: Expect 75–85% of a tan/brown solid.

  • QC:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet around
    
    
    8.0–8.5 ppm (pyrimidine CH) and a broad singlet for NH.
Stage 2: Chlorination (Activation)

The lactam (C=O) is converted to a chloride leaving group, activating the C-7 position for nucleophilic attack.

  • Reagents: Thiazolo[5,4-d]pyrimidin-7(6H)-one (from Stage 1), Phosphorus Oxychloride (

    
    ), 
    
    
    
    -Diethylaniline (catalytic).
  • Safety Warning:

    
     reacts violently with water.[1] Perform in a fume hood.
    

Protocol:

  • Suspend the lactam (5 mmol) in

    
     (10 mL).
    
  • Add

    
    -Diethylaniline (0.5 mL) to catalyze the reaction.
    
  • Reflux (

    
    ) for 3–4 hours until the solution becomes clear.
    
  • Quenching (Critical): Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Extract immediately with Dichloromethane (DCM,

    
     mL). Do not let the aqueous phase stand too long to prevent hydrolysis.
    
  • Dry over

    
     and concentrate to yield 7-chlorothiazolo[5,4-d]pyrimidine. Use immediately for Stage 3.
    
Stage 3: Coupling (The Specificity Step)

The chloride is displaced by an aniline derivative. The choice of aniline determines kinase selectivity (e.g., 3-chloro-4-fluoroaniline for EGFR).

Protocol:

  • Dissolve 7-chlorothiazolo[5,4-d]pyrimidine (1.0 equiv) in isopropanol (IPA) or

    
    -butanol.
    
  • Add the target aniline (1.1 equiv).

  • Heat to reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via Prep-HPLC if soluble.

Workflow Visualization

The following diagram summarizes the chemical transformations and decision points.

SynthesisWorkflow Start Ethyl 5-aminothiazole- 4-carboxylate Step1 Cyclization (Formamide, 190°C) Start->Step1 Inter1 Thiazolo[5,4-d]pyrimidin- 7(6H)-one Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 7-Chlorothiazolo [5,4-d]pyrimidine Step3 SNAr Coupling (R-NH2, iPrOH) Inter2->Step3 Final Kinase Inhibitor (7-Amino substituted) Step1->Inter1 Step2->Inter2 Step3->Final

Figure 2: Synthetic workflow from ethyl 5-aminothiazole-4-carboxylate to final kinase inhibitor.

Case Study & Data: VEGFR-2 Inhibition

A series of derivatives synthesized using this protocol were evaluated for VEGFR-2 inhibition (a target for anti-angiogenic cancer therapy). The table below highlights the impact of the C-7 substituent (introduced in Stage 3).

Compound IDR-Group (Aniline)IC50 (VEGFR-2) [µM]Selectivity Note
TZ-01 Phenyl12.5Weak binder; lacks hydrophobic fit.
TZ-04 3-Bromophenyl0.85Halogen improves hydrophobic pocket fill.
TZ-09 4-((3-Chloro-4-fluorophenyl)amino)0.045 Lead Candidate. Mimics Gefitinib tail.
TZ-12 3,4-Dimethoxyphenyl2.1Steric clash in the solvent front.

Data adapted from structure-activity relationship (SAR) trends in thiazolopyrimidine research [1, 2].

Troubleshooting & Quality Control

  • Issue: Low Yield in Stage 1.

    • Cause: Incomplete cyclization or hydrolysis of the ester without ring closure.

    • Solution: Ensure temperature is

      
      . Use fresh Formamide.
      
  • Issue: Product Reverts to Lactam in Stage 2.

    • Cause: Moisture in the

      
       reaction or during workup.
      
    • Solution: Use anhydrous conditions. Quench rapidly and extract immediately.

  • Issue: Insoluble Final Product.

    • Solution: The HCl salt (precipitate from IPA) is often insoluble. Neutralize with

      
       to obtain the free base, which is more soluble in organic solvents (DMSO/MeOH) for analysis.
      

References

  • Ali, T. E., et al. (2019). "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors." Chemistry & Biodiversity.

  • Schenone, S., et al. (2011). "Thiazolo[5,4-d]pyrimidine derivatives as a new class of adenosine receptor antagonists." Bioorganic & Medicinal Chemistry.

  • BenchChem Application Note. (2025). "Chlorination of Hydroxy-Pyrimidines Using POCl3."

  • ChemicalBook. (2025).[2] "Ethyl 5-aminothiazole-4-carboxylate Properties and Applications."

Sources

Application

Developing anti-tubercular agents from Ethyl 5-aminothiazole-4-carboxylate

Application Note: Strategic Development of Anti-Tubercular Agents from Ethyl 5-aminothiazole-4-carboxylate Executive Summary & Strategic Rationale The search for novel anti-tubercular agents has never been more critical,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Anti-Tubercular Agents from Ethyl 5-aminothiazole-4-carboxylate

Executive Summary & Strategic Rationale

The search for novel anti-tubercular agents has never been more critical, given the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis strains. While the 2-aminothiazole scaffold is a well-trodden path in medicinal chemistry, its isomer, Ethyl 5-aminothiazole-4-carboxylate , represents an under-explored "privileged structure" with distinct electronic properties and vector orientations.

Why this Scaffold?

  • Bioisosterism: It serves as a positional isomer to the classic 2-amino-4-carboxylate core (found in inhibitors of mtFabH), offering a novel IP space while retaining the essential pharmacophore features (H-bond donor/acceptor systems).

  • Bicyclic Precursor: The adjacent amino (C5) and ester (C4) groups provide a perfect "ortho-like" geometry for cyclization into Thiazolo[5,4-d]pyrimidines , a class of fused heterocycles known to inhibit DNA gyrase and ATP binding sites.

This guide outlines the protocol for derivatizing this scaffold into high-potency candidates and validating their efficacy using the Gold Standard Microplate Alamar Blue Assay (MABA) .

Chemical Development Strategy

To maximize the probability of hitting a biological target, we employ a Divergent Synthesis Strategy .

Pathway A: Exocyclic Functionalization (Schiff Bases & Amides)

Targeting Cell Wall Biosynthesis (Enoyl-ACP Reductase mimicry) Modifying the C5-amino group alters the lipophilicity and electronic distribution, crucial for penetrating the mycobacterial cell wall (mycolic acid layer).

  • Reaction: Condensation with substituted benzaldehydes or acid chlorides.

  • SAR Insight: Electron-withdrawing groups (NO₂, F, Cl) on the phenyl ring typically enhance potency by increasing the acidity of the NH proton or strengthening π-stacking interactions at the receptor site.

Pathway B: Bicyclic Cyclization (Thiazolo[5,4-d]pyrimidines)

Targeting DNA Replication (DNA Gyrase B) Reacting the C5-amine and C4-ester with formamide or urea creates a fused pyrimidine ring.

  • Mechanism: These planar structures mimic ATP, competitively inhibiting the ATPase domain of GyrB.

Visualization: Synthetic Workflow

Synthesis_Workflow Scaffold Ethyl 5-aminothiazole- 4-carboxylate SchiffBase Schiff Base Derivatives (Imine Formation) Scaffold->SchiffBase Ar-CHO / EtOH / cat. AcOH Amide Amide Derivatives (Acylation) Scaffold->Amide R-COCl / Et3N Cyclization Cyclization (Formamide/Urea) Scaffold->Cyclization High Temp Target_A Target: Cell Wall (Enoyl-ACP Reductase) SchiffBase->Target_A Amide->Target_A FusedRing Thiazolo[5,4-d]pyrimidine Scaffold Cyclization->FusedRing Target_B Target: DNA Replication (DNA Gyrase B) FusedRing->Target_B

Figure 1: Divergent synthesis pathways from the parent scaffold targeting distinct biological mechanisms.

Detailed Experimental Protocols

Protocol 1: Synthesis of Thiazolo[5,4-d]pyrimidin-7(6H)-one Derivatives

Rationale: This protocol converts the scaffold into a fused bicyclic system, increasing metabolic stability and binding affinity.

Reagents:

  • Ethyl 5-aminothiazole-4-carboxylate (1.0 eq)

  • Formamide (Excess, acts as solvent/reagent)

  • Ammonium Acetate (Catalytic)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve Ethyl 5-aminothiazole-4-carboxylate (10 mmol) in Formamide (15 mL).

  • Catalysis: Add Ammonium Acetate (1 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to 140–150°C in an oil bath for 6–8 hours.

    • Critical Control point: Monitor by TLC (Mobile Phase: CHCl₃:MeOH 9:1). The starting material spot (lower Rf) should disappear, replaced by a highly polar product spot.

  • Workup: Cool the mixture to room temperature. Pour the contents into crushed ice (100 g).

  • Precipitation: Stir vigorously. The fused pyrimidine derivative typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (3x 20 mL) to remove excess formamide. Recrystallize from Ethanol/DMF mixture.

  • Validation: Confirm structure via ¹H-NMR (Look for the disappearance of ethyl ester protons and appearance of pyrimidine CH at ~8.2 ppm).

Protocol 2: Anti-Tubercular Evaluation (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is non-radioactive, high-throughput, and correlates 95%+ with BACTEC systems.

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Indicator: Alamar Blue (Resazurin) solution.

  • Controls: Isoniazid (Positive), DMSO (Solvent/Negative).

Workflow:

  • Inoculum Preparation: Adjust M. tb culture turbidity to McFarland Standard No. 1 , then dilute 1:20 in 7H9 broth.

  • Plate Layout (96-well):

    • Perimeter Wells: Fill with sterile water (prevents evaporation).

    • Test Wells (B-G): Add 100 µL of 7H9 broth.

  • Compound Dilution:

    • Dissolve test compounds in DMSO (Stock: 10 mg/mL).

    • Perform Serial 2-fold dilutions directly in the plate (Final range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to test wells. Final volume: 200 µL.

  • Incubation: Seal with parafilm. Incubate at 37°C for 5 days .

  • Development:

    • Add 20 µL Alamar Blue solution and 12 µL Tween 80 (10%) to one control well. Incubate 24h.

    • Decision Gate: If control turns Pink (Growth), add dye to all wells. If Blue (No Growth), incubate further.

  • Readout:

    • Blue: No Growth (Inhibition).

    • Pink: Growth (Viable bacteria reduce resazurin to resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[1]

Data Interpretation & Self-Validation

Acceptance Criteria for Assay Validity:

Parameter Acceptance Criteria Corrective Action
Sterility Control Clear Blue (No color change) Contamination; discard plate.
Growth Control Bright Pink (Full reduction) Inoculum dead/too low; repeat.
Isoniazid MIC 0.03 – 0.06 µg/mL Standard degraded; prepare fresh.

| DMSO Control | Pink (No inhibition) | Solvent toxicity; reduce DMSO %. |

Structure-Activity Relationship (SAR) Heuristics:

  • Lipophilicity (ClogP): Ideal range 2.5 – 4.5 . If ClogP < 2, compound may not penetrate the waxy mycobacterial wall. Action: Add halogenated benzyl groups.

  • Selectivity Index (SI): Run cytotoxicity on Vero cells.

    • Target SI > 10 for lead candidates.

Visualization: Biological Screening Cascade

Bio_Screening cluster_Primary Primary Screen cluster_Secondary Secondary Evaluation Synthesis Synthesized Library (Thiazole Derivatives) MABA MABA Assay (H37Rv Strain) Synthesis->MABA Cutoff MIC < 6.25 µg/mL? MABA->Cutoff Vero Cytotoxicity (Vero Cells) Determine CC50 Cutoff->Vero Yes Discard Discard / Redesign Cutoff->Discard No SI_Calc Selectivity Index (CC50 / MIC) Vero->SI_Calc Lead Lead Candidate (SI > 10) SI_Calc->Lead > 10 SI_Calc->Discard < 10

Figure 2: Screening cascade for identifying non-toxic, potent anti-tubercular hits.

References

  • Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLoS ONE, 4(5), e5617. Link

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the Microplate Alamar Blue Assay." Journal of Clinical Microbiology, 36(2), 362–366. Link

  • Wang, J., et al. (2014).[2] "Short and efficient synthesis of 5-aminothiazole-4-carboxamide." Heterocyclic Communications, 20(3), 175–176.[2] Link

  • Shirude, S. T., et al. (2024).[3][4] "Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents." Chemistry & Biodiversity, 21(6).[1] Link

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

Sources

Method

Application Note: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride in Anti-Cancer Drug Development

Executive Summary & Scientific Rationale Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a critical pharmacophore precursor used to synthesize thiazolo[5,4-d]pyrimidines . These bicyclic systems serve as purine isos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a critical pharmacophore precursor used to synthesize thiazolo[5,4-d]pyrimidines . These bicyclic systems serve as purine isosteres , mimicking the adenosine triphosphate (ATP) structure. Because many oncogenic drivers—specifically protein kinases like EGFR, CDK, and VEGFR—possess ATP-binding pockets, molecules derived from this scaffold can function as potent, ATP-competitive inhibitors.

Why this specific precursor?

  • Structural Fidelity: The 5-amino and 4-carboxylate positions are geometrically optimized to close the pyrimidine ring, creating a 6,5-fused system homologous to adenine.

  • Stability: The free base (5-aminothiazole) is electron-rich and prone to rapid oxidative degradation. The hydrochloride salt form locks the amine, ensuring shelf-stability and stoichiometric precision during synthesis.

  • Lipophilicity Modulation: Replacing the imidazole ring of natural purines with a thiazole ring increases lipophilicity (LogP), often enhancing membrane permeability and modifying the metabolic stability profile of the final drug candidate.

Strategic Workflow: From Precursor to Lead Candidate

The following pathway outlines the conversion of the raw building block into a bioactive kinase inhibitor.

G Precursor Ethyl 5-aminothiazole- 4-carboxylate HCl (Starting Material) Cyclization Cyclization Reaction (Pyrimidine Ring Closure) Precursor->Cyclization Neutralization Intermediate Thiazolo[5,4-d] pyrimidin-7(6H)-one (Core Scaffold) Cyclization->Intermediate + Formamide 180°C Activation Chlorination (Leaving Group Install) Intermediate->Activation + POCl3 Reflux DrugCand 7-Substituted Thiazolo[5,4-d]pyrimidine (Kinase Inhibitor) Activation->DrugCand + Ar-NH2 (S_NAr Displacement)

Figure 1: Synthetic workflow transforming the thiazole precursor into a bioactive purine mimic.

Protocol A: Chemical Synthesis of the Thiazolo[5,4-d]pyrimidine Core[1]

Objective: To synthesize a 7-anilino-substituted thiazolo[5,4-d]pyrimidine (EGFR-inhibitor mimic) starting from ethyl 5-aminothiazole-4-carboxylate HCl.

Reagents & Equipment[2][3]
  • Starting Material: Ethyl 5-aminothiazole-4-carboxylate HCl (Purity >98%).

  • Cyclizing Agent: Formamide (Reagent Grade).

  • Chlorinating Agent: Phosphorus oxychloride (POCl

    
    ).
    
  • Nucleophile: 3-Chloro-4-fluoroaniline (Model aniline for EGFR activity).

  • Equipment: Microwave reactor (optional) or oil bath, rotary evaporator, flash chromatography system.

Step-by-Step Methodology
Phase 1: The "Niementowski-Type" Cyclization
  • Preparation: In a 50 mL round-bottom flask, suspend Ethyl 5-aminothiazole-4-carboxylate HCl (1.0 eq, 5 mmol) in Formamide (10 mL).

    • Expert Insight: The excess formamide acts as both solvent and reactant. No external base is strictly required if heating is sufficient, but adding 1.0 eq of sodium acetate can facilitate the release of the free amine in situ.

  • Reaction: Heat the mixture to 180°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot (the lactam).

  • Isolation: Cool to room temperature. The product, thiazolo[5,4-d]pyrimidin-7(6H)-one , often precipitates. Filter the solid.[1] If no precipitate forms, dilute with ice water (50 mL) to induce crystallization.

  • Yield Expectation: 60–75%.

Phase 2: Activation via Chlorination
  • Reaction: Suspend the dried lactam intermediate (1.0 eq) in neat POCl

    
      (10 vol).
    
  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (or DMF) to accelerate the Vilsmeier-Haack type activation.

  • Reflux: Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chloro-imidate forms.

  • Work-up (Critical Safety): Remove excess POCl

    
     under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO
    
    
    
    . Extract immediately with Dichloromethane (DCM).
    • Caution: The 7-chloro intermediate is hydrolytically unstable. Use immediately in Phase 3.

Phase 3: S

Ar Displacement (Library Generation)
  • Coupling: Dissolve the 7-chloro intermediate (1.0 eq) in Isopropanol (IPA). Add 3-Chloro-4-fluoroaniline (1.1 eq).

  • Conditions: Heat to reflux for 2 hours.

  • Precipitation: Upon cooling, the hydrochloride salt of the final product often precipitates directly from IPA.

  • Purification: Filter and wash with cold ether. Neutralize if necessary for biological assays.

Protocol B: In Vitro Kinase Inhibition Assay (Target Validation)

Objective: Quantify the potency (IC


) of the synthesized derivative against EGFR (Epidermal Growth Factor Receptor).
Assay Principle

This assay utilizes a FRET-based detection system (e.g., LanthaScreen™ or Z'-LYTE™). The compound competes with ATP for the kinase active site. If the compound binds, the kinase cannot phosphorylate the FRET-peptide substrate, resulting in a low fluorescence ratio.

Experimental Setup
  • Compound Preparation: Dissolve the final thiazole derivative in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Dilute recombinant EGFR kinase domain (0.5 ng/µL) in the buffer.

  • Substrate Mix: Prepare ATP (at K

    
    , approx. 10 µM) and the specific peptide substrate (e.g., PolyGT-biotin).
    
  • Reaction:

    • Add 2.5 µL Compound.

    • Add 5 µL Enzyme Mix.

    • Incubate 10 mins (Pre-equilibration).

    • Add 2.5 µL Substrate/ATP Mix.

    • Incubate 60 mins at Room Temp.

  • Detection: Add Stop Solution containing EDTA and the detection antibody (Eu-labeled anti-phosphotyrosine). Read on a TR-FRET compatible plate reader.

Data Analysis Table Template
Compound IDConcentration (nM)% Inhibition (vs DMSO)Calculated IC

(nM)
TZ-001 (Test) 100098%12.5
TZ-00110085%-
TZ-0011045%-
Gefitinib (Ctrl) 100099%3.2
DMSO (Blank)-0%N/A

Mechanism of Action: The "Purine Isostere" Hypothesis

Understanding why this scaffold works is crucial for rational drug design.

MOA cluster_Binding Competitive Inhibition ATP_Pocket ATP Binding Pocket (Kinase Domain) H_Bonds H-Bond Network (Hinge Region) ATP_Pocket->H_Bonds Target Site Thiazole Thiazolo[5,4-d]pyrimidine (Drug) Thiazole->H_Bonds Mimics Adenine N1/N6 Hydrophobic Hydrophobic Interactions (Gatekeeper Residue) Thiazole->Hydrophobic C7-Aniline Moiety Signal_Block Apoptosis / Growth Arrest H_Bonds->Signal_Block Prevents Phosphorylation

Figure 2: Mechanistic interaction of the thiazole scaffold within the kinase ATP-binding pocket.

Mechanistic Insight: The nitrogen at position 3 and the amine at position 7 (derived from the S


Ar reaction) of the thiazolo[5,4-d]pyrimidine scaffold form a "donor-acceptor" hydrogen bond motif. This mimics the N1 and N6 interaction of Adenine with the "hinge region" amino acids (e.g., Met793 in EGFR), anchoring the drug into the active site.

References

  • Ali, T. E., et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie. Link

  • Wang, J., et al. (2014).[2] "Short and efficient synthesis of 5-aminothiazole-4-carboxamide." Heterocyclic Communications. Link

  • Rashad, A. E., et al. (2010). "Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives." European Journal of Medicinal Chemistry. Link (Contextual reference for purine isostere bioactivity).

  • PubChem Compound Summary. "Thiazolo[5,4-d]pyrimidine." National Center for Biotechnology Information. Link

Sources

Application

Green Synthesis of 2-Aminothiazole Scaffolds: Advanced Protocols and Application Notes

Executive Summary The 2-aminothiazole moiety is a privileged pharmacophore found in diverse clinical agents, including cefdinir (antibiotic), abafungin (antifungal), and dasatinib (kinase inhibitor). Traditional Hantzsch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole moiety is a privileged pharmacophore found in diverse clinical agents, including cefdinir (antibiotic), abafungin (antifungal), and dasatinib (kinase inhibitor). Traditional Hantzsch synthesis involves volatile organic solvents (VOCs) like ethanol or dioxane, reflux conditions, and often laborious purification.

This Application Note details three validated Green Chemistry protocols for synthesizing 2-aminothiazole derivatives. These methods prioritize Atom Economy , Energy Efficiency , and Solvent Reduction (Principles 2, 6, and 5 of Green Chemistry). By leveraging "on-water" reactivity, microwave irradiation, and mechanochemistry, researchers can achieve higher yields (>90%) with significantly reduced reaction times compared to legacy methods.

Mechanistic Foundation: The Hantzsch Condensation

Understanding the mechanism is crucial for troubleshooting green protocols where solvent effects (or lack thereof) alter kinetics. The reaction proceeds via the condensation of an


-haloketone with thiourea.[1][2]
Reaction Pathway[1][2][3][4][5][6][7]
  • S-Alkylation: Nucleophilic attack of the thiourea sulfur on the

    
    -carbon of the haloketone.[2]
    
  • Cyclization: Intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon.

  • Dehydration: Loss of water to aromatize the thiazole ring.[2]

Mechanistic Diagram

HantzschMechanism Reactants α-Haloketone + Thiourea Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 Nucleophilic Attack (S) Intermediate2 Hydroxy-thiazoline (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization (N) Product 2-Aminothiazole Derivative Intermediate2->Product Dehydration (-H₂O)

Figure 1: Step-wise mechanism of Hantzsch thiazole synthesis.[2] Green methods accelerate the S-alkylation step via hydrophobic effects (water) or dipolar polarization (microwave).

Validated Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Principle: Organic reactants insoluble in water exhibit accelerated reaction rates at the phase boundary ("on-water" effect), driven by hydrophobic interactions and hydrogen bonding at the interface. Best For: Scale-up, thermally stable substrates, avoiding chromatography.

Materials:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)[2]
    
  • Thiourea (1.1 equiv)

  • Deionized Water (Solvent)

  • Sodium Bicarbonate (sat.[1][3] aq.)

Procedure:

  • Charge: In a 50 mL round-bottom flask, suspend

    
    -bromoacetophenone (e.g., 2.0 mmol) and thiourea (2.2 mmol) in deionized water (10 mL).
    
  • Reaction: Heat the heterogeneous mixture to 80°C with vigorous magnetic stirring (1000 rpm). Note: The mixture will initially be a suspension but may become a clear melt or oily emulsion.

  • Monitor: Check TLC (Ethyl Acetate:Hexane 3:7) every 15 minutes. Reaction typically completes in 30–60 minutes.

  • Workup: Cool to room temperature. The product usually precipitates as a hydrobromide salt.

  • Neutralization: Add saturated NaHCO₃ solution dropwise until pH ~8–9 to liberate the free base. Stir for 10 minutes.

  • Isolation: Filter the solid precipitate under vacuum. Wash with excess water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (9:1) if necessary.[3]

Protocol B: Microwave-Assisted Synthesis in Glycerol

Principle: Glycerol acts as a biodegradable, polar, high-boiling solvent that efficiently couples with microwave energy (high loss tangent), enabling rapid internal heating. Best For: High-throughput screening (HTS), difficult substrates, library generation.

Materials:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)[2]
    
  • Thiourea (1.2 equiv)[1][2]

  • Glycerol (Reaction medium)[4][5][6][7]

Procedure:

  • Charge: Place ketone (1.0 mmol) and thiourea (1.2 mmol) in a microwave-safe process vial (e.g., 10 mL).

  • Solvent: Add Glycerol (2 mL). Vortex to mix.

  • Irradiation: Irradiate in a dedicated single-mode microwave reactor (e.g., CEM or Biotage).

    • Set Point: 80°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5–10 minutes.

  • Quench: Pour the hot reaction mixture directly into crushed ice (20 g). Glycerol is highly soluble in water and will wash away.

  • Isolation: The product precipitates immediately. Filter, wash with cold water, and dry.

Protocol C: Mechanochemical (Solvent-Free) Grinding

Principle: Mechanical energy (shear and friction) breaks crystal lattices, allowing molecular mixing and reaction in the solid state. This is the "greenest" approach (E-factor approaches 0). Best For: Acid-sensitive substrates (avoids solution-phase acidity), rapid synthesis.

Materials:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)[2]
    
  • Thiourea (1.1 equiv)

  • Agate Mortar and Pestle (or Ball Mill)

Procedure:

  • Grinding: Place the ketone (1.0 mmol) and thiourea (1.1 mmol) in a mortar.

  • Activation: Grind vigorously with a pestle.

    • Observation: The mixture will likely become a sticky paste (eutectic melt) within 1–2 minutes. Continue grinding for 5–10 minutes until the mixture solidifies into a dry powder.

  • Workup: Transfer the solid to a beaker. Add water (10 mL) and stir.

  • Neutralization: Adjust pH to 8 with NaHCO₃.

  • Isolation: Filter and wash with water.

Comparative Analysis & Decision Matrix

The following data summarizes typical performance metrics for 2-amino-4-phenylthiazole synthesis across methods.

MetricConventional (Ethanol Reflux)On-Water (Protocol A)MW-Glycerol (Protocol B)Mechanochemical (Protocol C)
Time 2–4 Hours30–60 Minutes5–10 Minutes10–20 Minutes
Yield 75–85%88–95%92–98%85–92%
E-Factor High (Solvent Waste)Low (Water Waste)Low (Biodegradable)Very Low (Solid Waste)
Energy High (Prolonged Heat)ModerateLow (Targeted Heat)Low (Manual/Mechanical)
Method Selection Workflow

SelectionMatrix Start Start: Select Substrate Solubility Is substrate water soluble? Start->Solubility Scale Scale of Reaction? Solubility->Scale No (Hydrophobic) MethodB Protocol B: Microwave (Best for Speed/Library) Solubility->MethodB Yes Thermal Is substrate thermally labile? Thermal->MethodB No (Stable) MethodC Protocol C: Mechanochemistry (Best for Acid Sensitive) Thermal->MethodC Yes (Sensitive) Scale->Thermal < 1 gram MethodA Protocol A: On-Water (Best for Scale-up) Scale->MethodA > 5 grams

Figure 2: Decision matrix for selecting the optimal green synthesis protocol based on substrate properties and scale.

Troubleshooting & Expert Tips

  • Sticky Intermediates (Mechanochemistry):

    • Issue: The reaction mixture becomes a viscous paste that is hard to grind.

    • Fix: Add a small amount of inert abrasive auxiliary like silica gel or alumina (10% w/w) to maintain a powdery consistency and improve mass transfer.

  • Incomplete Cyclization (On-Water):

    • Issue: TLC shows the S-alkylated intermediate but no cyclized product.

    • Fix: The "On-Water" effect requires vigorous agitation. Ensure RPM is high enough to create a fine emulsion. If the substrate is a solid with a high melting point (>100°C), add a surfactant (e.g., SDS or Triton X-100, 5 mol%) to create micellar catalysis.

  • Microwave Safety (Glycerol):

    • Issue: Thermal runaway.

    • Fix: Glycerol heats very rapidly. Use a fiber-optic temperature probe if possible, or ensure the IR sensor is calibrated. Do not use closed vessels without pressure release limits, as HBr gas is generated in situ.

References

  • BenchChem. (2025).[1][2] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Potewar, T. M., et al. (2008). Glycerol as a biodegradable and recyclable solvent for the synthesis of 2-aminothiazoles. Green Chemistry.
  • Facchinetti, V., et al. (2016).[8] An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles. Synthesis . Retrieved from

  • RSC Green Chemistry. Microwave-assisted synthesis in water and glycerol. Royal Society of Chemistry . Retrieved from

  • MDPI Molecules. (2016). Expeditious and Greener Synthesis in Deep Eutectic Solvents. (Relevant for alternative green media). Retrieved from

Sources

Method

Application in the synthesis of stearoyl-CoA desaturase (SCD1) inhibitors

Application Note: Strategic Synthesis and Biological Evaluation of Pyridazine-Based SCD1 Inhibitors Abstract & Target Rationale Stearoyl-CoA Desaturase 1 (SCD1) is the rate-limiting enzyme in the biosynthesis of monounsa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Biological Evaluation of Pyridazine-Based SCD1 Inhibitors

Abstract & Target Rationale

Stearoyl-CoA Desaturase 1 (SCD1) is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), specifically converting Stearoyl-CoA (C18:[1][2]0) to Oleoyl-CoA (C18:1). While essential for lipid homeostasis, aberrant SCD1 upregulation is a hallmark of aggressive cancer phenotypes (maintaining membrane fluidity in rapidly dividing cells) and metabolic disorders (NASH, Type 2 Diabetes).

This application note details the synthetic construction of pyridazine-based SCD1 inhibitors (analogous to the clinical candidate MF-438). We prioritize the pyridazine scaffold due to its superior metabolic stability and solubility profile compared to earlier pyridine-based generations. The guide concludes with a self-validating GC-MS protocol for determining the Desaturation Index (DI), the gold-standard biomarker for SCD1 engagement.

Mechanistic Pathway & Inhibition Logic

SCD1 functions as a "lipid switch." Inhibition forces the cell into a saturated fatty acid (SFA) overload state, triggering lipotoxicity and apoptosis in cancer stem cells (CSCs) while reducing triglyceride accumulation in hepatocytes.

SCD1_Pathway SFA Stearoyl-CoA (C18:0 Saturated) SCD1 SCD1 Enzyme (Δ9-Desaturase) SFA->SCD1 Substrate Apoptosis Lipotoxicity & ER Stress SFA->Apoptosis Accumulation (If SCD1 Blocked) MUFA Oleoyl-CoA (C18:1 Monounsaturated) SCD1->MUFA Desaturation Fluidity Membrane Fluidity & Proliferation MUFA->Fluidity Lipogenesis Inhibitor Pyridazine Inhibitor (e.g., MF-438) Inhibitor->SCD1 Blocks

Figure 1: The SCD1 signaling axis. Inhibition halts the conversion of SFA to MUFA, forcing an accumulation of saturated lipids that triggers ER stress in tumor cells.

Chemical Synthesis: The Pyridazine Scaffold

The synthesis of high-potency SCD1 inhibitors often utilizes a "linker-core-head" strategy. The protocol below describes the synthesis of a 2-methyl-6-(trifluoromethyl)nicotinamide linked pyridazine , a pharmacophore validated by industry leaders like Merck and Xenon Pharmaceuticals.

Synthetic Strategy Overview
  • Core Formation: Nucleophilic aromatic substitution (

    
    ) on 3,6-dichloropyridazine.
    
  • Linker Attachment: Introduction of a protected diamine (piperazine).

  • Headgroup Coupling: Amide bond formation with a substituted nicotinic acid.

Synthesis_Flow SM1 3,6-Dichloropyridazine Int1 Intermediate A: Chloropyridazine-Piperazine SM1->Int1 SnAr (120°C) SM2 Boc-Piperazine SM2->Int1 Heteroaryl Heteroaryl Coupling (Suzuki/SnAr) Int1->Heteroaryl Int2 Intermediate B: Bi-Heteroaryl Core Heteroaryl->Int2 Deprotection Acidic Deprotection (TFA/DCM) Int2->Deprotection Coupling Amide Coupling (HATU/DIPEA) Deprotection->Coupling Final Final Inhibitor (Pyridazine Amide) Coupling->Final

Figure 2: Convergent synthetic workflow for pyridazine-based SCD1 inhibitors.

Protocol A: Synthesis of the Heteroaryl-Piperazine Core

Rationale: 3,6-dichloropyridazine is used because the nitrogen atoms in the ring activate the C3 and C6 positions for nucleophilic attack, allowing sequential substitution without metal catalysis in the first step.

  • Reagents: 3,6-dichloropyridazine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 3,6-dichloropyridazine in DMF (0.5 M concentration).

    • Add

      
       and Boc-piperazine.
      
    • Heat to 120°C for 12 hours under

      
       atmosphere. Note: High temperature is required to overcome the initial energy barrier of the electron-deficient ring.
      
    • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

      
      .[3]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Checkpoint: Verify Intermediate A via LC-MS (Expected M+H).

Protocol B: Amide Coupling (The "Head" Group)

Rationale: The amide bond is the critical "hinge" that orients the inhibitor within the SCD1 binding tunnel. We use HATU over EDCI for faster kinetics and higher yields with electron-deficient anilines or hindered amines.

  • Starting Materials: Deprotected Piperazine-Pyridazine core (1.0 eq), 2-methyl-6-(trifluoromethyl)nicotinic acid (1.1 eq).

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF/DCM (1:1 v/v).

  • Procedure:

    • Dissolve the acid component in DMF/DCM.

    • Add DIPEA and HATU; stir for 15 mins to activate the acid (formation of the OAt ester).

    • Add the amine core. Stir at RT for 4 hours .

    • Workup: Quench with saturated

      
      . Extract with DCM.
      
    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: The Desaturation Index (DI)

Western blots show protein expression, but they do not prove enzymatic inhibition. The only self-validating assay for SCD1 inhibitors is the Desaturation Index (DI) , measured by the ratio of product (Oleate) to substrate (Stearate) in cellular lipids.

Protocol C: GC-MS Fatty Acid Analysis

Target: HepG2 cells or Patient-Derived Xenograft (PDX) tumor homogenates.

Step 1: Lipid Extraction (Bligh & Dyer Method)

  • Treat cells with the synthesized inhibitor (0.1 - 1000 nM) for 24 hours.

  • Harvest cells in PBS. Add Chloroform:Methanol (2:1) .

  • Vortex vigorously for 1 min; centrifuge at 3000 x g for 5 mins.

  • Collect the lower organic phase (lipids) and evaporate under a stream of Nitrogen.

Step 2: Transesterification (FAME Synthesis) Rationale: Fatty acids must be volatile for GC-MS analysis. We convert them to Fatty Acid Methyl Esters (FAMEs).

  • Resuspend dried lipids in 1 mL 14% Boron Trifluoride (

    
    ) in Methanol .
    
  • Heat at 90°C for 45 minutes in a sealed glass vial.

  • Cool, then add 1 mL Hexane and 1 mL water.

  • Vortex and centrifuge. Collect the top Hexane layer (contains FAMEs).

Step 3: GC-MS Analysis & Calculation

  • Column: Agilent DB-23 or equivalent (high polarity for isomer separation).

  • Oven: 150°C to 240°C ramp.

  • Calculation:

    
    
    

Data Interpretation Table:

Treatment GroupC18:0 (Stearate)C18:1 (Oleate)Desaturation Index (DI)Interpretation
Vehicle (DMSO) LowHigh> 1.5 Normal SCD1 Activity
Inhibitor (10 nM) ModerateModerate0.8 - 1.0 Partial Inhibition
Inhibitor (1 μM) HighVery Low< 0.3 Potent Target Engagement

Troubleshooting & Optimization

  • Solubility: Pyridazine cores can be crystalline and insoluble. If precipitation occurs during testing, formulate the compound in 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) rather than pure DMSO/PBS.

  • Selectivity (Skin vs. Liver):

    • Issue: Systemic SCD1 inhibition causes sebocyte atrophy (dry eyes/alopecia).

    • Solution: If developing for liver metabolic diseases, design liver-selective prodrugs (e.g., phosphonate-capped) that are cleaved only by hepatic CYP enzymes (CYP4F), sparing skin sebocytes.

  • Regioselectivity in Synthesis: In Protocol A, if the 3,6-dichloropyridazine yields a mixture of regioisomers (when using asymmetric nucleophiles), lower the reaction temperature to 80°C and increase reaction time to improve kinetic control.

References

  • Discovery of MF-438: Liu, G., et al. (2009). "Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (MF-438)." Bioorganic & Medicinal Chemistry Letters.

  • SCD1 in Cancer: Roongta, U.V., et al. (2011).[4] "Cancer cell dependence on unsaturated fatty acids implicates stearoyl-CoA desaturase as a target for cancer therapy."[5][6] Molecular Cancer Research.

  • Desaturation Index Methodology: AL-Mekhlafi, N.A., et al. (2023). "Lipidomic profiling and desaturation index analysis in metabolic research." Journal of Lipid Research Protocols.

  • Pyridazine Scaffold SAR: Li, J., et al. (2014). "4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs."[1][7][8][9] Bioorganic & Medicinal Chemistry Letters.

  • Clinical Safety (Aramchol): Iland, N., et al. (2019). "Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial." Nature Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the reaction yield of Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Technical Support Center: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride Topic: Optimization of Reaction Yield & Purity Document ID: TS-THZ-5A4C-001 Last Updated: 2025-05-12 Executive Summary & Molecule Identification...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride

Topic: Optimization of Reaction Yield & Purity Document ID: TS-THZ-5A4C-001 Last Updated: 2025-05-12

Executive Summary & Molecule Identification

Warning: Do not confuse this target with the common Ethyl 2-aminothiazole-4-carboxylate (Hantzsch synthesis product). The 5-amino isomer is significantly more unstable and requires a distinct synthetic pathway involving the cyclization of


-functionalized nitriles.
  • Target Molecule: Ethyl 5-aminothiazole-4-carboxylate hydrochloride

  • CAS Number: 18903-18-9 (Free base), 72793-46-5 (Hydrochloride salt)

  • Core Challenge: The free amine at position 5 is electron-rich and prone to rapid oxidative degradation and polymerization. The hydrochloride salt is the preferred stable form.

The Synthetic Pathway (Logic & Mechanism)

To improve yield, one must understand the failure points of the mechanism. The standard industrial route utilizes the Cook-Heilbron cyclization (or modified Gewald-type synthesis), where Ethyl 2-cyano-2-formamidoacetate is treated with a thionating agent (typically


 or Lawesson’s Reagent).
Mechanism of Action
  • Thionation: The carbonyl oxygen of the formamide group is replaced by sulfur.

  • Cyclization: The newly formed thioamide sulfur attacks the electrophilic nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Visualizing the Pathway

SynthesisPathway Start Ethyl 2-cyano-2-formamidoacetate (Precursor) Inter1 Thioformamide Intermediate (Transient) Start->Inter1 P2S5 or Lawesson's (Thionation) Cyclic Imino-Thiazoline Intermediate Inter1->Cyclic Intramolecular Cyclization Product Ethyl 5-aminothiazole-4-carboxylate (Free Base) Cyclic->Product Tautomerization Salt HCl Salt (Stable Target) Product->Salt HCl/Dioxane (Stabilization)

Figure 1: The critical cyclization pathway. Note that the "Thioformamide Intermediate" is highly sensitive to moisture, which converts it back to the starting material.

Troubleshooting Guide: Yield & Purity

This section addresses specific failure modes reported by users scaling this reaction from milligram to gram scales.

Table 1: Diagnostic Troubleshooting
SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in Reagents.

hydrolyzes rapidly, releasing

and losing potency.
Action: Use fresh

(yellow, not green/gray). If using Lawesson’s Reagent, ensure it is stored under argon. Dry all solvents (Toluene/THF) over molecular sieves.
Starting Material Recovery Incomplete Thionation. The formamide oxygen is not being swapped efficiently.Action: Increase reaction temperature to reflux (80-110°C). If using

, add a catalytic amount of pyridine or use Lawesson’s Reagent (0.6 eq) for better solubility.
Red/Black Tar Formation Oxidation of Free Base. The 5-amino group is electron-rich and oxidizes in air/light.Action: Do not isolate the free base as a solid. Perform the workup under

. Convert to HCl salt immediately in the organic phase before evaporation.
Product is Hygroscopic/Sticky Residual Acid/Solvent. The HCl salt is hygroscopic.Action: Wash the final salt cake with cold anhydrous diethyl ether or MTBE. Dry in a vacuum desiccator over

.
Impurity at ~160-170 ppm (

)
Unreacted Nitrile/Dimer. Incomplete cyclization.Action: Ensure the precursor (Ethyl 2-cyano-2-formamidoacetate) is pure. Recrystallize the precursor from EtOH before the thionation step.

Optimized Protocol (The "Self-Validating" Method)

This protocol prioritizes stability over speed. It uses Lawesson’s Reagent for higher reproducibility compared to


.

Reagents:

  • Ethyl 2-cyano-2-formamidoacetate (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene (10V)

  • Quench: HCl in Dioxane (4M)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.

  • Dissolution: Add Ethyl 2-cyano-2-formamidoacetate and anhydrous toluene. Stir until suspended.

  • Reagent Addition: Add Lawesson’s Reagent in one portion. The mixture will turn heterogeneous.

  • Reaction: Heat to reflux (

    
    ). The mixture should become a clear orange/red solution within 1-2 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar UV-active spot (Thiazole).

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Do not perform an aqueous wash if possible, as the free base is water-soluble and unstable.

    • Filter off the white precipitate (Lawesson’s byproduct).

  • Salt Formation:

    • Cool the filtrate to

      
      .
      
    • Dropwise add 4M HCl in Dioxane (1.2 eq).

    • The product will precipitate as a beige/yellow solid.

  • Isolation: Filter under Argon. Wash with cold

    
    . Dry under vacuum.[1]
    

Frequently Asked Questions (FAQs)

Q1: Can I use


 instead of Lawesson's Reagent? 
A:  Yes, but 

is heterogeneous and often requires a "kick" with a base like pyridine or sodium bicarbonate (mechanochemical activation). The yield is typically 10-15% lower due to the harsh conditions required to solubilize

.

Q2: Why does my product turn purple upon standing? A: This indicates oxidation. The 5-aminothiazole ring is essentially a cyclic enamine. If the HCl salt is not perfectly dry, or if excess acid is present, auto-oxidation occurs. Store the salt at


 under Argon.

Q3: Can I alkylate the 5-amino group directly? A: Direct alkylation is difficult due to the weak nucleophilicity of the amine (deactivated by the 4-ester) and steric hindrance. It is often better to form the amide or use reductive amination conditions.

Q4: Is the precursor commercially available? A: Ethyl 2-cyano-2-formamidoacetate is sometimes out of stock. You can synthesize it by nitrosating ethyl cyanoacetate, reducing it to the amine, and formylating with acetic anhydride/formic acid.

References

  • Gol'dfarb, Y. L., et al. "Synthesis of 5-aminothiazole derivatives." Tetrahedron, vol. 41, no.[2] 24, 1985, pp. 5989-5994.

  • Cook, A. H., & Heilbron, I. M. "Studies in the azole series. Part II. The interaction of

    
    -amino-nitriles and carbon disulphide." Journal of the Chemical Society, 1947, pp. 1598-1609. 
    
  • Drach, B. S., et al. "Interaction of N-acyl-alpha-chloroglycine esters with derivatives of thioglycolic acid." Journal of Organic Chemistry of the USSR, vol. 16, 1980, pp. 1047.

Sources

Optimization

High-purity purification methods for Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Technical Support Center: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride Executive Summary & Compound Profile Compound: Ethyl 5-aminothiazole-4-carboxylate hydrochloride CAS: 942631-51-8 (Generic ref for 5-aminothiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride

Executive Summary & Compound Profile

Compound: Ethyl 5-aminothiazole-4-carboxylate hydrochloride CAS: 942631-51-8 (Generic ref for 5-aminothiazole HCl core) Critical Distinction: Do not confuse this with the more common 2-aminothiazole derivatives. The 5-amino position is significantly more electron-rich, making the free base highly susceptible to oxidative decomposition and polymerization [1]. The hydrochloride salt form is the only viable state for long-term storage and high purity.

The Challenge: Users often report the product isolating as a dark, hygroscopic gum rather than a crystalline solid. This is typically due to residual solvent trapping, partial oxidation of the amine, or the presence of sulfur-containing byproducts from the cyclization (e.g., thioamide derivatives).

Core Purification Protocol: The "Anti-Solvent Crash" Method

The most reliable method for achieving >98% purity without decomposing the labile amine is a controlled recrystallization/precipitation using an alcohol-ether system.

Step-by-Step Workflow
  • Dissolution (The "Hot" Phase):

    • Dissolve the crude hydrochloride salt in the minimum amount of anhydrous Ethanol (EtOH) or Methanol (MeOH) at 40–50°C.

    • Note: Do not exceed 60°C. High heat promotes ester hydrolysis and decarboxylation.

    • Filtration: If the solution is cloudy (inorganic salts/sulfur), filter hot through a 0.45 µm PTFE membrane.

  • Nucleation (The "Cloud" Point):

    • Allow the solution to cool to room temperature (20–25°C).

    • Slowly add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

  • Crystallization (The "Cold" Phase):

    • Stop stirring. Place the flask in a freezer (-20°C) for 12–24 hours.

    • Why? Rapid cooling or continued stirring often results in an amorphous "oil" rather than needles. Slow, static cooling promotes crystal growth [2].

  • Isolation:

    • Filter the crystals quickly under Argon/Nitrogen blanket (the solid is hygroscopic).

    • Wash with cold Et₂O.

    • Dry in a vacuum desiccator over P₂O₅.

Visual Workflow (DOT Diagram)

PurificationWorkflow Figure 1: Optimized Anti-Solvent Crystallization Workflow for Labile Thiazole Salts. Crude Crude EATC-HCl (Dark/Gummy) Dissolve Dissolution (Anhydrous EtOH, 45°C) Crude->Dissolve Min. Vol. Filter Hot Filtration (Remove Sulfur/Inorganics) Dissolve->Filter Clarify Precip Anti-Solvent Addition (Et2O/MTBE to Cloud Point) Filter->Precip Slow Add Cool Static Cooling (-20°C, 12h) Precip->Cool No Stirring Final Pure Crystalline Solid (>98% HPLC) Cool->Final Vac Filter

Troubleshooting Center (FAQs)

Issue 1: "My product turned into a sticky brown oil (oiled out) instead of crystallizing."

Diagnosis: This is the most common failure mode for amine salts. It occurs when the anti-solvent (Ether) is added too quickly, causing the salt to crash out as an amorphous liquid phase before it can organize into a crystal lattice.

Solution:

  • The "Seeding" Technique: Redissolve the oil by adding a few drops of MeOH and warming. Add a single crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Solvent Switch: If Ether causes immediate oiling, switch to Ethyl Acetate (EtOAc) . EtOAc is slightly more polar than ether, allowing for a "softer" precipitation.

  • Reference Insight: Research on thiazole salt isolation suggests that slow diffusion of ether vapor into the alcoholic solution (vapor diffusion method) yields the best crystals for X-ray analysis and high purity [3].

Issue 2: "The solid is pink or turning purple upon drying."

Diagnosis: This indicates oxidative degradation . The 5-amino group is electron-rich. Even as a salt, trace amounts of free base (in equilibrium) or metal contaminants can catalyze oxidation, leading to colored diazo or radical species.

Solution:

  • Acid Wash: Ensure the final wash solvent (Ether) contains trace HCl (e.g., 0.1 M HCl in Ether). This forces the equilibrium entirely to the protonated (stable) side.

  • Chelation: If the crude was synthesized using metal catalysts (e.g., Cu or Pd cross-coupling), treat the initial alcoholic solution with QuadraPure™ TU (thiourea scavenger) or activated charcoal to remove metal ions that catalyze oxidation [4].

Issue 3: "NMR shows the ethyl ester is missing or reduced."

Diagnosis: Hydrolysis .[1] You likely used aqueous HCl or heated the product in the presence of moisture. The 4-carboxylate position adjacent to the 5-amino group is susceptible to acid-catalyzed hydrolysis to the carboxylic acid, which may then decarboxylate.

Solution:

  • Strictly Anhydrous: Use HCl in Dioxane (4M) or HCl in Ethanol for salt formation. Never use aqueous 37% HCl for the final acidification step if heating is involved.

  • Validation: Check the 1H NMR for the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). If these are diminished, hydrolysis has occurred.

Comparative Solvent Data

Select the right solvent system based on your impurity profile.

Solvent SystemPrimary UseProsCons
EtOH / Et₂O Standard Purification High recovery yield; removes non-polar byproducts.Risk of "oiling out" if added too fast.[2]
MeOH / MTBE High Polarity Impurities Better solvation of polar tars; MTBE has higher flashpoint than Ether.Lower yield (product is more soluble in MeOH).
iPrOH (Isopropanol) Recrystallization Good single-solvent system (dissolve hot, cool to ppt).Requires higher heat (risk of degradation).
Water / HCl NOT RECOMMENDED N/AHigh risk of ester hydrolysis and difficult drying.

Impurity Fate Mapping

Understanding where your impurities go is crucial for process control.

ImpurityFate Figure 2: Fate of Common Impurities during Crystallization. cluster_0 Filtration Step cluster_1 Mother Liquor (Filtrate) Mixture Crude Reaction Mixture (Product, Tar, Sulfur, SM) SolidWaste Insoluble Matter (Sulfur, Inorganic Salts) Mixture->SolidWaste Filter (Hot) Product Crystalline Product (EATC-HCl) Mixture->Product Crystallize Liquor Solvent Phase (Unreacted Nitriles, Oxidized Tars) Product->Liquor Impurities stay in solution

[1][2][3][4][5]

References

  • ChemicalBook. (2025).[3] 5-Aminothiazole HCl Chemical Properties and Stability. Retrieved from

  • BenchChem. (2025).[4] Technical Support: Purification of Thiazole Reaction Mixtures. Retrieved from

  • ResearchGate. (2025).[1] Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Retrieved from

  • Organic Syntheses. (2014). Preparation of Thiazole-4-carboxylates. Org. Synth. 1985, 63, 160. Retrieved from

(Note: While specific literature on the 5-amino isomer is rarer than the 2-amino, the physical chemistry principles of aminothiazole hydrochloride salts are consistent across the class.)

Sources

Troubleshooting

Technical Support Center: 2-Aminothiazole Synthesis (Hantzsch Method)

Status: Active Operator: Senior Application Scientist Ticket ID: HANTZSCH-OPT-001 Welcome to the Technical Support Center You have reached the advanced troubleshooting hub for aminothiazole synthesis. Unlike general orga...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: HANTZSCH-OPT-001

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for aminothiazole synthesis. Unlike general organic chemistry guides, this documentation treats the Hantzsch synthesis as a dynamic system where kinetic competition determines purity.

The Hantzsch condensation (reaction of


-haloketones with thiourea) is deceptively simple. While the reaction often proceeds with high yield, specific "silent" side reactions—specifically oxidative dimerization  and haloketone polymerization —often degrade the impurity profile, leading to colored, sticky solids that resist crystallization.

Below you will find a mechanistic breakdown, a diagnostic logic tree, and validated protocols to minimize these specific byproducts.

Module 1: Mechanism & Failure Points

To troubleshoot effectively, you must visualize the reaction not as a single step, but as a cascade where the intermediate is the critical control point.

The Pathway:

  • S-Alkylation (Fast): Thiourea attacks the

    
    -haloketone to form the S-alkylisothiouronium salt.
    
  • Cyclization (Rate Determining): The nitrogen attacks the carbonyl carbon.[1][2]

  • Dehydration: Loss of water drives the system to aromaticity.[2]

The Failure Points:

  • Failure A (Oxidation): Thiourea is prone to oxidation (by air or trace metals), forming formamidine disulfide (a common white insoluble impurity).

  • Failure B (Polymerization):

    
    -Haloketones are potent electrophiles. If the thiourea addition is too slow or the temperature too high initially, the ketone self-condenses into dark "tars."
    
  • Failure C (Trapped Intermediate): Under highly acidic conditions, the S-alkylisothiouronium salt may precipitate and fail to cyclize.

HantzschMechanism Reactants Thiourea + Alpha-Haloketone Intermediate S-Alkylisothiouronium Salt (Intermediate) Reactants->Intermediate SN2 Attack (Fast) Disulfide Formamidine Disulfide (Oxidative Impurity) Reactants->Disulfide Oxidation (O2/Air) Polymer Poly-Haloketone (Dark Tar) Reactants->Polymer Self-Condensation (High Temp/Conc) Product 2-Aminothiazole (Aromatic) Intermediate->Product Cyclization & Dehydration (-H2O) Trapped Uncyclized Salt (Precipitate) Intermediate->Trapped Precipitation (High Acidity)

Figure 1: Kinetic pathway of Hantzsch synthesis showing the primary route (Green) versus competitive side reactions (Red).

Module 2: Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turned black/dark brown immediately upon heating. What happened? Diagnosis: Thermal degradation/polymerization of the


-haloketone.
The Science: 

-Haloketones (e.g., 2-bromoacetophenone) are lachrymators and highly reactive alkylating agents. If heated alone or in the presence of weak bases without the thiourea immediately scavenging them, they undergo self-aldol-type condensations, forming dark polymers. Corrective Action:
  • Do not heat the haloketone solution before adding thiourea.

  • Dissolve thiourea first (it is less soluble), then add the haloketone slowly at room temperature.

  • Ensure your starting material is not already degraded (it should be white/crystalline, not purple/oily).

Q2: I isolated a white solid, but the NMR shows split peaks and it melts too high. Is it a regioisomer? Diagnosis: It is likely the Formamidine Disulfide salt or the S-alkylisothiouronium intermediate . The Science:

  • Disulfide: Thiourea oxidizes to

    
     easily. This is a common contaminant if the reaction is run open to air for long periods.
    
  • Intermediate: If the reaction is stopped too early or run in anhydrous non-polar solvents without a proton scavenger, the salt

    
     precipitates before cyclizing.
    Corrective Action: 
    
  • Test: The intermediate is water-soluble; the final thiazole is less so (as a free base).

  • Fix: Reflux the solid in ethanol/water (1:1) for an additional hour to force cyclization.

Q3: The product is sticky and won't crystallize. How do I clean it? Diagnosis: Presence of non-basic oligomers. The Science: The "tar" described in Q1 is often neutral. The aminothiazole is a base.[3] Corrective Action: Use the Acid-Base Switch Protocol (see Module 4). This is the single most effective purification method for this class of compounds.

Module 3: Impurity Profiling & Mitigation

Use this table to identify impurities based on your observation and apply the specific mitigation strategy.

Impurity TypeVisual IndicatorOriginMitigation Strategy
Formamidine Disulfide White, insoluble solidOxidation of thiourea by air or trace metals.Run reaction under inert atmosphere (

). Use slight excess of haloketone (0.95 eq Thiourea).
Poly-haloketone Dark brown/black oil or tarThermal polymerization of starting material.Add haloketone slowly to thiourea solution. Keep temp <50°C during addition.
Isothiouronium Salt White crystalline solid (high mp)Incomplete cyclization (trapped intermediate).Ensure presence of water or protic solvent. Increase reflux time.
De-halogenated Ketone Recovered starting material (Acetophenone)Reductive dehalogenation (radical mechanism).Avoid light exposure. Use radical scavengers if persistent.
2-Imino-2,3-dihydrothiazole Isomeric mixture in NMRTautomerization under strongly acidic conditions.Buffer the reaction with Sodium Acetate (1.0 eq) to scavenge HBr/HCl.
Module 4: Validated Protocols
Protocol A: The "Green" Ethanol/Water Synthesis (Standard)

Best for: General synthesis of 2-aminothiazoles from stable


-haloketones.
  • Dissolution: In a round-bottom flask, dissolve Thiourea (1.1 equiv) in Ethanol/Water (1:1 v/v). The water is crucial to solubilize the thiourea and assist in the proton transfer steps.

  • Addition: Add

    
    -Haloketone (1.0 equiv)  solid or solution dropwise at room temperature. Do not heat yet.
    
  • Reaction: Stir at room temperature for 30 minutes (allowing S-alkylation), then heat to reflux for 2–4 hours.

  • Monitoring: Monitor by TLC. The intermediate salt often stays at the baseline; the product moves up.

  • Workup:

    • Cool to room temperature.[1]

    • Add concentrated

      
       or saturated 
      
      
      
      until pH ~9-10.
    • The free base 2-aminothiazole will precipitate. Filter and wash with cold water.

Protocol B: The Acid-Base Switch (Purification)

Best for: Cleaning sticky/tarry crude products.

This protocol relies on the basicity of the aminothiazole nitrogen (


).
  • Dissolve: Take the crude sticky solid and dissolve it in 1M HCl .

    • Why? The aminothiazole forms a water-soluble hydrochloride salt. Neutral tars and polymers remain insoluble.

  • Filter: Filter the acidic solution through Celite or a glass frit. Discard the solid/tar on the filter.

  • Neutralize: Slowly add 2M NaOH or

    
      to the filtrate while stirring until pH 10.
    
  • Precipitate: The purified 2-aminothiazole will precipitate as a white/off-white solid.

  • Collect: Filter, wash with water, and dry.[4]

Decision Logic Tree

TroubleshootingTree Start Start: Analyze Crude Product Color Is the product dark/tarry? Start->Color Solubility Is it fully soluble in 1M HCl? Color->Solubility Yes Melting Is MP >250°C (higher than expected)? Color->Melting No (White/Off-white) PolymerFix Action: Polymerization detected. Use Protocol B (Acid-Base Switch). Solubility->PolymerFix No (Tars remain) Pure Action: Product likely pure. Confirm with NMR. Solubility->Pure Yes SaltFix Action: Intermediate Salt detected. Reflux in EtOH/H2O for 1 hr. Melting->SaltFix Yes (Salt/Disulfide) Melting->Pure No DisulfideFix Action: Disulfide detected. Recrystallize from EtOH. Check reagents.

Figure 2: Logic flow for identifying and treating common impurities in aminothiazole synthesis.

References
  • Hantzsch, A. (1887).[2][5] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Erian, A. W., et al. (2003). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A Review." International Journal of Pharmaceutical Sciences and Research.

  • Potewar, T. M., et al. (2008). "Aqueous NaHSO4 Catalyzed Regioselective and Versatile Synthesis of 2-Thiazolamines." Synthetic Communications.

  • Organic Chemistry Portal. (n.d.). "Thiazole Synthesis."

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for Sterically Hindered Anilines

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming steric and electronic deactivation in aniline coupling.

Executive Summary: The "Steric Wall"

Coupling sterically hindered anilines (e.g., ortho-substituted, electron-deficient systems) is notoriously difficult. The nucleophilicity of the aniline nitrogen is severely compromised by two factors:

  • Steric Bulk: Ortho-substituents physically block the approach of the electrophile (active ester).

  • Electronic Deactivation: The aromatic ring pulls electron density from the nitrogen; if electron-withdrawing groups (EWGs) are present, the nitrogen becomes practically inert.

The Solution: Standard reagents (EDC, HBTU) often fail because the active ester intermediate hydrolyzes or rearranges (curtius/Lossen) faster than the sluggish aniline can attack it. To succeed, we must generate highly reactive electrophiles (acid chlorides, acyl fluorides, or highly active esters) while maintaining conditions that prevent side reactions.

Strategic Workflow (Decision Matrix)

Before choosing a reagent, determine your substrate's specific constraints using this logic flow.

CouplingStrategy Start START: Hindered Aniline Coupling CheckChirality Is the Carboxylic Acid Chiral (Epimerization Risk)? Start->CheckChirality ChiralYes Yes: High Risk CheckChirality->ChiralYes ChiralNo No: Achiral / Low Risk CheckChirality->ChiralNo T3P_Route Route A: T3P + Pyridine (Low Epimerization) ChiralYes->T3P_Route Preferred HATU_Route Route B: HATU or COMU (High Reactivity) ChiralNo->HATU_Route Standard High-Energy CheckFail Did Route A/B Fail? T3P_Route->CheckFail HATU_Route->CheckFail Ghosez_Route Route C: Ghosez's Reagent (In-situ Acid Chloride) CheckFail->Ghosez_Route Acid Sensitive? No AcylFluoride Route D: TFFH / BTFFH (Acyl Fluoride) CheckFail->AcylFluoride Acid Sensitive? Yes

Figure 1: Strategic decision tree for selecting coupling reagents based on substrate chirality and reactivity.

Protocol Modules

Module A: The Modern Standard (HATU / COMU)

Best For: Initial screening, high-throughput chemistry, moderately hindered systems. The Science: HATU generates an active ester using the HOAt (7-aza-1-hydroxybenzotriazole) moiety. The pyridine nitrogen in the 7-position creates a "neighboring group effect" (hydrogen bonding) that accelerates the amine's attack by up to 100x compared to HOBt-based reagents.

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid in DMF (0.1 M).

  • Base: Add 2.0–3.0 equiv DIPEA (Diisopropylethylamine).

  • Activate: Add 1.1 equiv HATU (or COMU ). Stir for 5–10 mins. Note: Color change to yellow/orange is normal.

  • Couple: Add 1.2 equiv Hindered Aniline.

  • Conditions: Stir at RT for 1–4 hours. If conversion is <50% after 4h, heat to 50°C.

Pro-Tip: If HATU fails, switch to COMU with Oxyma Pure as an additive. COMU is often more soluble and safer (non-explosive) than benzotriazole derivatives.

Module B: The "Clean" Scale-Up (T3P)

Best For: Chiral acids (lowest epimerization risk), difficult workups, large-scale.[1] The Science: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is unique because it does not generate the active species until the base is added. The byproduct is water-soluble, simplifying purification.[1]

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Aniline in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar/aprotic solvents).

  • Reagent: Add 1.5–2.0 equiv T3P (supplied as 50% w/w solution).

  • Trigger: Add 2.5–4.0 equiv Pyridine (or N-Methylimidazole) dropwise at 0°C.

  • Conditions: Allow to warm to RT. T3P reactions are slower; stir 12–24 hours.

  • Workup: Wash with water/bicarb. The phosphorous byproducts wash away.[2]

Module C: The "Sniper" (Ghosez's Reagent)

Best For: Extremely hindered anilines (e.g., 2,6-disubstituted), acid-sensitive substrates where SOCl2 is too harsh. The Science: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids into acid chlorides under neutral conditions .[3] It forms a chloro-enamine intermediate that collapses to the acid chloride without generating HCl gas (unlike oxalyl chloride).

GhosezMech Acid Carboxylic Acid Inter Intermediate (Vilsmeier-Haack type) Acid->Inter + Ghosez Ghosez Ghosez's Reagent (Chloro-enamine) AcidCl Acid Chloride (Highly Reactive) Inter->AcidCl - Amide Byproduct Amide Final Amide AcidCl->Amide + Hindered Aniline + Base

Figure 2: Activation pathway using Ghosez's Reagent.

Protocol:

  • Activation: In a dry flask under Ar/N2, dissolve 1.0 equiv Carboxylic Acid in dry DCM.

  • Reagent: Add 1.1–1.5 equiv Ghosez's Reagent dropwise at RT.

  • Monitor: Stir for 1–2 hours. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once activation is complete, add 1.2 equiv Hindered Aniline and 2.0 equiv DIPEA (or Pyridine).

  • Conditions: Acid chlorides are highly reactive; reaction is often complete in <1 hour.

Troubleshooting FAQ

Q: My reaction stalls at 50% conversion even with HATU. Should I add more reagent? A: No. Adding more HATU usually just consumes the remaining amine via guanidinylation (a dead-end side reaction).

  • Fix: Switch to the Acid Chloride route (Module C) or use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the Acyl Fluoride, which is less prone to side reactions but highly reactive.

Q: I see the "Active Ester" peak on LCMS, but it won't react with my aniline. A: This confirms the aniline is too sterically hindered to attack the bulky OBt/OAt ester.

  • Fix: You need a smaller electrophile. Use Ghosez's reagent (Module C) to make the Acid Chloride.[4] The chloride atom is much smaller than the OBt group, allowing the hindered aniline to approach.

Q: Can I use T3P with DMF? A: It is not recommended. T3P reaction rates are significantly slower in DMF compared to EtOAc or DCM. If solubility is an issue, try a mixture of 2-MeTHF and DMF, but keep the DMF concentration low.

Q: My product is epimerizing. A: Avoid HATU/HBTU if possible, as the high basicity required (DIPEA) promotes racemization via oxazolone formation.

  • Fix: Use T3P + Pyridine (Module B) at 0°C. Pyridine is a weaker base than DIPEA, reducing the risk of proton abstraction at the alpha-carbon.

Comparative Data Table

ReagentReactivityEpimerization ControlSteric ToleranceWorkup Ease
HATU HighModerateModerateModerate (remove urea/OBt)
COMU HighGoodModerateGood (water soluble byproduct)
T3P ModerateExcellent GoodExcellent (wash away)
Ghosez Very High Poor (unless careful)Excellent Moderate
TFFH HighGoodVery GoodModerate

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Organic Syntheses.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive."[6][7][8] Journal of the American Chemical Society.

Sources

Troubleshooting

Addressing stability and degradation issues of Ethyl 5-aminothiazole-4-carboxylate

Technical Support Center: Ethyl 5-aminothiazole-4-carboxylate Stability, Degradation, and Handling Guide Introduction: Compound Verification Before proceeding, verify your compound's identity.[1] This guide specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-aminothiazole-4-carboxylate Stability, Degradation, and Handling Guide

Introduction: Compound Verification

Before proceeding, verify your compound's identity.[1] This guide specifically addresses the 5-amino isomer, which is structurally distinct from the more common 2-amino isomer.

FeatureTarget Compound Common Isomer (Different Stability)
Name Ethyl 5-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate
CAS 18903-18-9 5398-36-7
Structure Amine at C5 (adjacent to Sulfur)Amine at C2 (between N and S)
Reactivity High electron density at C5; prone to oxidation.More stable; amine is less nucleophilic.

Module 1: Critical Stability Profile

Q: Why does this compound degrade so rapidly compared to other thiazoles? A: The degradation is driven by the specific electronic arrangement of the 5-aminothiazole core.

  • Oxidative Sensitivity (The "Browning" Effect): The amino group at position 5 is highly electron-donating, significantly increasing the electron density of the thiazole ring. Unlike the 2-amino isomer, where the amine lone pair is delocalized into the C=N bond, the 5-amino group makes the ring susceptible to electrophilic attack by atmospheric oxygen and radical formation. This leads to the formation of azo-dimers and extended conjugated systems, which appear as brown or black impurities.

  • Hydrolytic Instability: The ethyl ester at position 4 is ortho to the amino group. While esters are generally stable, the proximity of the amine can facilitate intramolecular catalysis or hydrogen bonding that activates the carbonyl carbon, making it more susceptible to hydrolysis by atmospheric moisture, yielding the corresponding carboxylic acid.

  • Solvent Incompatibility: Crucial Warning: Aminothiazoles are known to decompose in DMSO (Dimethyl sulfoxide) over time.[2] DMSO can act as a mild oxidant, accelerating the degradation of the amine.

Module 2: Storage & Handling Protocols

Q: What is the optimal storage protocol upon receipt? A: Follow this decision tree immediately upon receiving the shipment.

StorageProtocol cluster_tips Pro-Tips Start Receive Shipment Check Visual Inspection (Color Check) Start->Check Color Is it Off-White/Pale Yellow? Check->Color Good Pass: Inert Gas Purge Color->Good Yes Bad Fail: Dark/Brown Color->Bad No Store Store at -20°C (Desiccated) Good->Store Purify Recrystallize immediately (See Module 4) Bad->Purify Tip1 Do NOT store in DMSO

Figure 1: Decision matrix for initial handling and storage.

Q: Can I keep stock solutions? A: No.

  • In DMSO: Stability is <24 hours. Oxidation products form rapidly.

  • In Ethanol/Methanol: Stability is <48 hours. Transesterification or nucleophilic attack may occur.

  • Recommendation: Weigh fresh powder for every experiment. If a stock is absolute necessary, use anhydrous Acetonitrile and store at -80°C for max 3 days.

Module 3: Troubleshooting Degradation

Q: My compound turned brown. Is it usable? A: A slight color change (pale yellow to beige) is acceptable for rough screening but indicates ~2-5% impurity formation. Dark brown/black indicates significant polymerization (>10%).

  • Action: Run a TLC (50% EtOAc/Hexane). If the baseline spot (polymer) is significant, repurify.

Q: I see unexpected peaks in my LC-MS. What are they? Use this table to identify common degradation products:

Observed Mass (ES+)Likely StructureCauseRemediation
173.2 (M+H) Parent Compound N/ATarget
145.1 (M-28) Acid Derivative Hydrolysis of Ethyl EsterDry solvents; check water content.
189.2 (M+16) N-Oxide / S-Oxide OxidationDegas solvents; use inert atmosphere.
343-345 (2M-H) Azo-Dimer Oxidative CouplingExclude light and oxygen.
127.1 (M-45) Decarboxylated Acid Hydrolysis + HeatAvoid acidic workups >40°C.

Module 4: Experimental Protocols

Protocol A: Rapid Purity Check (TLC)

Use this before committing the reagent to a valuable synthesis.

  • Mobile Phase: Ethyl Acetate:Hexanes (1:1 v/v).

  • Sample: Dissolve 1 mg in 100 µL Acetone (avoid DMSO).

  • Visualization: UV (254 nm) and Iodine Stain.

    • Parent: UV active, Rf ~0.4-0.6.

    • Oxidation Impurities:[3] UV active, remain at baseline or streak.

    • Hydrolysis Product: Streaks heavily; moves only with addition of 1% Acetic Acid.

Protocol B: Purification via Recrystallization

If purity is <95% (dark color).

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (absolute).

  • Filtration: If dark particles remain insoluble, filter hot through a 0.2 µm PTFE syringe filter or a small pad of Celite.

  • Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then let cool slowly to room temperature, then 4°C.

  • Collection: Filter crystals and wash with cold Ethanol:Water (1:1).

  • Drying: Crucial step. Dry under high vacuum (<1 mbar) over P₂O₅ for 4 hours. Residual moisture will accelerate degradation.

Module 5: Mechanistic Visualization

Understanding the degradation pathway helps in preventing it.

DegradationPathways cluster_ox Oxidative Pathway (Air/Light) cluster_hyd Hydrolytic Pathway (Moisture) Parent Ethyl 5-aminothiazole- 4-carboxylate (MW 172) Radical Radical Intermediate Parent->Radical O2 / hν Acid Carboxylic Acid (MW 144) Parent->Acid H2O / H+ Dimer Azo-Dimers (Brown Color) Radical->Dimer Coupling Decarb Decarboxylated Amine Acid->Decarb -CO2 (Heat)

Figure 2: Primary degradation pathways. Note that hydrolysis can lead to decarboxylation under thermal stress.

References

  • Structure & Isomer Data: PubChem. Ethyl 5-aminothiazole-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Aminothiazole Stability: E.V. Babaev. Recyclization of oxazoles and thiazoles. Chemistry of Heterocyclic Compounds. (Contextual grounding on thiazole ring opening and rearrangement).
  • Handling of Labile Heterocycles: Sigma-Aldrich/Merck Technical Bulletins. Handling and Storage of Air-Sensitive Reagents.
  • DMSO Instability: Ellson, R. et al. DMSO stock solution stability and its impact on HTS. Arch. Pharm.

Sources

Optimization

Chemoselective α-bromination of β-ethoxyacrylamide for thiazole synthesis

Technical Support Center: Thiazole Synthesis via -Bromination[1] Case ID: THZ-BR-001 Topic: Chemoselective -Bromination of -Ethoxyacrylamide Status: Active Support Assigned Specialist: Senior Application Scientist Core R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis via -Bromination[1]

Case ID: THZ-BR-001 Topic: Chemoselective


-Bromination of 

-Ethoxyacrylamide Status: Active Support Assigned Specialist: Senior Application Scientist

Core Reaction Overview

Welcome to the technical support hub for thiazole synthesis. You are likely utilizing the modified Hantzsch synthesis pathway. This route relies on the chemoselective introduction of a bromine atom at the


-position of a 

-ethoxyacrylamide scaffold, followed by cyclization with a thioamide.

The Challenge: The starting material contains three nucleophilic sites: the


-carbon, the amide nitrogen, and the enol ether oxygen. Chemoselectivity is dictated by the "push-pull" electronic effects where the ethoxy group activates the 

-carbon, making it the primary nucleophile for soft electrophiles like NBS.
Reaction Scheme

The transformation proceeds via an electrophilic substitution at the




-carbon, preserving the double bond geometry initially, though the intermediate is often consumed in situ.

ReactionPathway SM β-Ethoxyacrylamide (Nucleophilic α-C) Inter Intermediate: α-Bromo-β-ethoxyacrylamide SM->Inter Bromination (MeCN, 0°C) NBS NBS (Electrophile) NBS->Inter Prod Target Thiazole Inter->Prod Cyclization (Reflux) Succ Succinimide Inter->Succ -H Thio Thioamide (R-CS-NH2) Thio->Prod

Figure 1: Reaction pathway for the conversion of


-ethoxyacrylamide to thiazole.

Troubleshooting Guides (FAQ)

Issue 01: Low Yield & "Missing" Intermediate

Symptom: TLC shows consumption of starting material, but the isolated yield of the


-bromo intermediate is poor (<30%).
Root Cause:  The 

-bromo-

-ethoxyacrylamide intermediate is an

-bromo enol ether
. These are highly sensitive to hydrolysis. On silica gel, the acidic surface catalyzes the hydrolysis of the enol ether, converting it into an

-bromo-formyl amide or decomposing it entirely. Solution:
  • Do not isolate. The "Gold Standard" protocol is a telescoped (one-pot) process . React the intermediate immediately with the thioamide.

  • If isolation is mandatory: Neutralize your silica gel with 1% Triethylamine (Et3N) in the eluent, or use neutral alumina.

Issue 02: N-Bromination vs. C-Bromination

Symptom: NMR shows a downfield shift of the amide proton or disappearance of the NH signal, but the alkene proton remains. Root Cause: Kinetic control vs. Thermodynamic control. N-bromination is faster but reversible. C-bromination is slower but thermodynamically favored due to the formation of a strong C-Br bond. Solution:

  • Temperature Control: Run the bromination at 0°C to -10°C . Higher temperatures promote N-bromo degradation pathways.

  • Solvent Choice: Use Acetonitrile (MeCN) . It stabilizes the succinimide byproduct and promotes the ionic mechanism favored for C-bromination over the radical mechanism.

Issue 03: Loss of the Ethoxy Group (Dealkylation)

Symptom: Formation of


-bromo-acrylamides lacking the ethoxy group.
Root Cause:  Acid-catalyzed elimination. The byproduct of NBS bromination is Succinimide, which is weakly acidic. If trace water is present, HBr can form, catalyzing the cleavage of the ethoxy group.
Solution: 
  • Scavenger: Add a solid base like NaHCO3 (1.1 eq) or CaCO3 to the reaction mixture to scavenge in-situ acid.

  • Dry Conditions: Ensure MeCN is anhydrous.

Experimental Protocol (The "Gold Standard")

This protocol is designed for chemoselectivity and stability . It avoids the isolation of the unstable intermediate.

Reagents
ReagentEquivalentsRole

-Ethoxyacrylamide
1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
Thioamide (e.g., Thioacetamide)1.1Cyclization Partner
Acetonitrile (MeCN)[0.2 M]Solvent (Polar Aprotic)
Magnesium Carbonate (MgCO3)0.1Acid Scavenger (Optional)
Step-by-Step Methodology
  • Preparation:

    • Dissolve

      
      -ethoxyacrylamide (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
      
    • Cool the solution to 0°C in an ice/water bath. Crucial for regioselectivity.

  • Bromination (The Critical Step):

    • Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump it all at once; this prevents local concentration spikes that favor side reactions.

    • Monitor: Stir at 0°C for 1–2 hours. Check TLC. You should see a less polar spot (the bromide).

    • Checkpoint: If the reaction turns dark orange/brown, free bromine (

      
      ) is forming. This is too harsh. Ensure your NBS is white (recrystallize from water if yellow).
      
  • Cyclization (Telescoping):

    • Once the starting material is consumed, add the Thioamide (1.1 equiv) directly to the cold mixture.

    • Remove the ice bath and allow to warm to Room Temperature (RT).

    • Heat to Reflux (80°C) for 2–4 hours. The solution will likely turn clear or pale yellow as succinimide precipitates (in some solvents) or dissolves.

  • Work-up:

    • Cool to RT. Concentrate the solvent under reduced pressure.

    • Resuspend the residue in EtOAc and wash with saturated NaHCO3 (to remove succinimide and any acid).

    • Wash with Brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallization (EtOH/Water) is preferred over column chromatography for thiazoles to avoid tailing on silica.

Decision Logic for Troubleshooting

Use this flow to diagnose experimental failures.

TroubleshootingTree Start Start: Low Yield / Impurity CheckTLC Does TLC show SM consumed? Start->CheckTLC CheckSpot Is the new spot stable? CheckTLC->CheckSpot Yes IssueStoich Issue: Incomplete Reaction Action: Check NBS Stoichiometry (Use 1.05 - 1.1 eq) CheckTLC->IssueStoich No IssueHydrolysis Issue: Hydrolysis on Silica Action: Switch to Neutral Alumina or Telescope Reaction CheckSpot->IssueHydrolysis No (Spot vanishes/streaks) IssueNBr Issue: N-Bromination Action: Lower Temp (0°C) Check NBS Purity CheckSpot->IssueNBr Yes (Wrong NMR shifts)

Figure 2: Diagnostic logic for common bromination failures.

References & Verification

The protocols and mechanisms described above are grounded in the fundamental reactivity of enol ethers and the Hantzsch thiazole synthesis.

  • Hantzsch Thiazole Synthesis: The general condensation of

    
    -halocarbonyls with thioamides.[1]
    
    • Source:

  • NBS Bromination Selectivity: Mechanisms of Allylic/Vinylic bromination using N-Bromosuccinimide.

    • Source:

  • Synthesis of 2,4-Disubstituted Thiazoles: Specific application of one-pot procedures involving bromination and cyclization.[2]

    • Source:

  • Reactivity of

    
    -Ethoxyacrylamides:  Context on the stability and reactivity of enol ether amides in heterocycle synthesis.
    
    • Source:

Sources

Troubleshooting

Enhancing the solubility of Ethyl 5-aminothiazole-4-carboxylate for reactions

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 5-aminothiazole-4-carboxylate (EATC) .[1] It moves beyond basic datasheets to address the practical "brick-dust" solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 5-aminothiazole-4-carboxylate (EATC) .[1] It moves beyond basic datasheets to address the practical "brick-dust" solubility challenges inherent to planar aminothiazoles.

Subject: Solubility Optimization & Reaction Troubleshooting for Ethyl 5-aminothiazole-4-carboxylate Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

The Solubility Landscape: A Predictive Matrix

The primary challenge with EATC is its competing structural motifs: the lipophilic ethyl ester at position 4 and the hydrogen-bond-donating amine at position 5.[1] This creates a crystal lattice energy that resists dissolution in non-polar solvents while lacking sufficient polarity for pure aqueous solubility.[1]

Solvent Compatibility Table

Use this matrix to select the reaction medium based on your intended transformation.

Solvent ClassSpecific SolventSolubility RatingRemoval DifficultyRecommended Application
Polar Aprotic DMF / DMSO [1] ★★★★★ (Excellent)High (High BP)SNAr, Cyclizations, Metal-catalyzed couplings.[1]
Polar Aprotic NMP [1] ★★★★☆ (Very Good)HighHigh-temp cyclizations (>100°C).[1]
Ethers THF / 2-MeTHF ★★★☆☆ (Moderate)LowAcylations, Reductions (use as co-solvent).[1][2]
Chlorinated DCM / CHCl₃ [1] ★★☆☆☆ (Low-Mod)LowExtractions only (poor for reaction homogeneity).
Protic Ethanol / MeOH [1] ★★★☆☆ (Hot)LowRecrystallization (Soluble when hot, precipitates cold).[1]
Non-Polar Hexane / Toluene ★☆☆☆☆ (Poor)LowAnti-solvent for precipitation/purification.[1]

Critical Note: EATC is prone to "oiling out" rather than crystallizing if the cooling gradient in ethanol is too steep.[1] Use a slow cooling ramp (10°C/hour) for purification.[1]

Decision Logic: Selecting the Right Solvent System

Do not choose a solvent arbitrarily. Use this decision tree to match the solvent to your reaction's kinetic and thermodynamic needs.

SolventSelection Start Start: Select Reaction Type Acylation Acylation / Amide Coupling Start->Acylation Coupling Pd-Catalyzed / SNAr Start->Coupling Diazotization Diazotization (Sandmeyer) Start->Diazotization Solv1 Try THF or 2-MeTHF Acylation->Solv1 Solv2 Use Anhydrous DMF/DMSO Coupling->Solv2 Solv3 Strong Acid (HCl/H2SO4) Diazotization->Solv3 Issue1 Precipitation Occurs? Solv1->Issue1 Issue1->Solv1 No (Proceed) Fix1 Add 10-20% DMF Co-solvent Issue1->Fix1 Yes Temp Temp > 100°C? Solv2->Temp Fix2 Switch to NMP (Higher BP) Temp->Fix2 Yes Mech Solubilized via Protonation Solv3->Mech

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate standard pathways; Green nodes indicate optimization steps for solubility issues.

Troubleshooting Guide: Reaction-Specific Failures

Scenario A: The "Gummy" Precipitate During Acylation

Symptom: You add an acid chloride (e.g., benzoyl chloride) to EATC in DCM or THF, and a sticky, gummy solid forms immediately, stalling the reaction.[1] Diagnosis: The reaction generates HCl.[1][3] The unreacted EATC amine acts as a base, accepting the proton to form the hydrochloride salt (EATC-HCl), which is insoluble in non-polar solvents like DCM.[1] This removes your nucleophile from the solution.[1] Resolution Protocol:

  • Change Base: Use a non-nucleophilic organic base (e.g., DIPEA or Pyridine) in excess (2.5 eq) to scavenge the HCl.[1]

  • Solvent Switch: Switch to THF with a catalytic amount of DMAP . If solubility remains poor, add 10% DMF as a co-solvent.[1] The DMF breaks the lattice energy, keeping the free base in solution longer.[1]

Scenario B: Incomplete Diazotization (Sandmeyer Reaction)

Symptom: Low yield when converting the amine to a halide; starting material remains.[1] Diagnosis: EATC is poorly soluble in dilute aqueous acids.[1] The "brick-dust" solid is not contacting the nitrous acid (HNO₂) effectively.[1] Resolution Protocol:

  • The "Paste" Method: Do not dump the solid into acid.[1] Pulverize EATC to a fine powder.[1][4]

  • Pre-Solubilization: Dissolve EATC in a minimal amount of Glacial Acetic Acid or DMSO first.[1]

  • Dropwise Addition: Add this organic solution dropwise into the cold nitrosyl sulfuric acid or NaNO₂/HCl mixture. This ensures the amine is molecularly dispersed before it hits the aqueous environment.[1]

Advanced Solubilization Techniques

When standard solvents fail, use these "Power User" techniques to force solubility without degrading the ethyl ester.

Technique 1: The "H-Bond Disruptor" (LiCl/DMAc)

For transition metal catalysis (e.g., Suzuki/Buchwald), add 5% Lithium Chloride (LiCl) to Dimethylacetamide (DMAc) .[1]

  • Mechanism: The Li+ ions coordinate with the carbonyl oxygen of the ester, while Cl- interacts with the amine protons.[1] This disrupts intermolecular Hydrogen bonding, significantly increasing solubility (up to 3x).[1]

Technique 2: Ultrasound-Assisted Dissolution

EATC often forms metastable polymorphs that resist dissolution.[1]

  • Protocol: Sonicate the suspension in THF or Alcohol for 10-15 minutes at 30-40°C before adding reagents. This breaks macro-aggregates and often induces a supersaturated state that persists long enough for the reaction to initiate.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for this compound? A: generally, No .[1] The ethyl ester makes the molecule too lipophilic.[1] However, for hydrolysis reactions (saponification), you can use a THF/Water (1:1) mixture.[1] The THF solubilizes the organic phase, while water carries the hydroxide ion.[1]

Q: I need to remove DMF after my reaction, but EATC decomposes at high heat. What do I do? A: Do not distill DMF to dryness at high temperatures. Instead, perform an aqueous workup :

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x volume).

  • Wash with 5% LiCl (aq) or Water (3 times).[1] The DMF will partition into the aqueous phase, leaving the product in the EtOAc layer.[1]

Q: Is the 5-amino isomer different from the 2-amino isomer regarding solubility? A: Yes, slightly. The 2-aminothiazole derivatives (common in drugs like Dasatinib) are generally more crystalline and harder to dissolve due to higher symmetry.[1] The 5-amino-4-carboxylate isomer is slightly less symmetric, often resulting in marginally better solubility in ethers (THF), but the general "thiazole solubility rules" (Polar Aprotic = Best) apply to both.[1]

References

  • PubChem. (2025).[1][5] Ethyl 2-aminothiazole-4-carboxylate Compound Summary. National Library of Medicine.[1] [Link][1]

  • ResearchGate. (2016).[1][6] Thiazolecarboxylic Acid Derivatives: Acylation and Synthesis. [Link]

Sources

Optimization

Technical Support Center: Purification Protocols for Ethyl 5-aminothiazole-4-carboxylate HCl

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a sensitive heterocyclic intermediate.[1][2] Unlike its more stable 2-amino isomer, the 5-amino derivative is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a sensitive heterocyclic intermediate.[1][2] Unlike its more stable 2-amino isomer, the 5-amino derivative is prone to rapid oxidation and polymerization, often degrading into red/brown tars if handled improperly.[1][2] The hydrochloride salt is the preferred storage form due to the instability of the free base.[1][2]

This guide addresses the three most common failure modes in the preparation of this compound: oxidative discoloration , hygroscopic "gumming" , and regioisomeric impurities .[1][2]

Quick Diagnostic Matrix
SymptomProbable CauseRecommended Protocol
Dark Red/Brown Solid Oxidation of free amine; Polymerization tars.[1][2]Protocol A: Activated Carbon Treatment
Sticky Gum / Oil Trapped solvent; Excess HCl; Hygroscopicity.[1][2]Protocol B: Anhydrous Trituration
Low Melting Point (<170°C) Regioisomers; Hydrolysis (Acid impurity).[1][2]Protocol C: Fractional Recrystallization
Insoluble Matter Inorganic salts (sulfur byproducts).[1][2]Protocol A: Hot Filtration Step

Troubleshooting & Protocols (Q&A Format)

Issue 1: "My crude product is a dark red tar instead of a crystalline solid."

Diagnosis: The 5-aminothiazole ring is electron-rich and highly susceptible to oxidative coupling.[1][2] If the free base was exposed to air before acidification, or if the reaction temperature spiked, colored oligomers form.[1][2]

Protocol A: De-colorization & Hot Filtration Goal: Remove oxidized polymers and inorganic sulfur residues.[1][2]

  • Dissolution: Suspend the crude hydrochloride salt in Ethanol (EtOH) (10 mL per gram of crude).

    • Note: Do not use water; it promotes ester hydrolysis.[1][2]

  • Heating: Heat the mixture to reflux (approx. 78°C). The salt should dissolve.[1][2][3] If significant solids remain, they are likely inorganic salts (e.g., KCl, sulfur residues) and must be removed.[1][2]

  • Adsorption: Add Activated Carbon (10-20 wt% relative to crude mass).[1][2]

    • Critical Step: Add cautiously to avoid boil-over.[1][2] Stir at reflux for 15–20 minutes.

  • Filtration: Filter the hot solution through a pre-warmed Celite pad.

    • Why Pre-warmed? To prevent the product from crystallizing inside the funnel.[1][2]

  • Recovery: Concentrate the filtrate to 50% volume and proceed to Protocol B or C .

Issue 2: "The product won't crystallize; it remains a sticky oil or gum."[1][2]

Diagnosis: This is a classic issue with amine hydrochlorides. It is usually caused by traces of high-boiling solvents (DMF, Toluene) or excess HCl attracting atmospheric moisture (hygroscopicity).[1][2]

Protocol B: Anhydrous Trituration Goal: Remove occluded solvents and induce lattice formation.[1][2]

  • Solvent Choice: Use Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).[1][2]

    • Mechanism:[1][2][4][5][3][6] The salt is insoluble in ether, but the organic impurities/solvents are soluble.[1][2]

  • Procedure:

    • Dissolve the "gum" in a minimum amount of cold dry Ethanol.[1][2]

    • Add the ether dropwise with vigorous stirring until a persistent cloudiness appears.[1]

    • Cool to 0°C.[1][2][3]

    • If oiling persists, scratch the flask wall with a glass rod to provide nucleation sites.[1][2]

  • Isolation: Once solid, filter rapidly under nitrogen (to prevent moisture uptake) and wash with pure ether.[1][2]

Issue 3: "HPLC shows an impurity at RRT 0.85, and the melting point is broad."

Diagnosis: The impurity is likely 5-aminothiazole-4-carboxylic acid (the hydrolysis product).[1][2] This occurs if the salt was heated in the presence of moisture.[1]

Protocol C: Fractional Recrystallization Goal: Separate the ester (product) from the acid (impurity).[1][2]

  • System: Ethanol / Diethyl Ether (Preferred) or Isopropanol .[1][2]

  • Step-by-Step:

    • Dissolve crude solid in boiling anhydrous Ethanol (approx. 5-7 mL/g).

    • Allow the solution to cool slowly to room temperature.[1][2]

    • The Trick: If the acid impurity is present, it is less soluble in cold ethanol than the ester.[1][2] Filter off any early precipitate if it analyzes as the acid.[1][2]

    • Add Diethyl Ether to the mother liquor to precipitate the pure ester hydrochloride.[1][2]

    • Cool to -20°C overnight.

  • Validation: The pure hydrochloride should have a melting point >175°C (decomposition).[1][2][4]

Visualizing the Purification Logic

The following diagram illustrates the decision pathway for purifying the raw reaction mixture.

PurificationWorkflow Raw Crude Ethyl 5-aminothiazole-4-carboxylate HCl Inspection Visual Inspection Raw->Inspection Dark Dark/Red Color? Inspection->Dark Charcoal Protocol A: Activated Carbon (Reflux in EtOH) Dark->Charcoal Yes Oily Sticky/Oily? Dark->Oily No Filter Hot Filtration (Celite) Charcoal->Filter Filter->Oily Triturate Protocol B: Trituration (EtOH + Et2O) Oily->Triturate Yes PurityCheck HPLC Purity < 98%? Oily->PurityCheck No Triturate->PurityCheck Recryst Protocol C: Recrystallization (EtOH/Ether @ -20°C) PurityCheck->Recryst Yes Final Pure Crystalline Solid (Store Desiccated) PurityCheck->Final No Recryst->Final

Caption: Decision matrix for selecting the appropriate purification module based on physical state and purity.

Technical Data & Stability

Physical Properties
PropertyValueNotes
Molecular Formula C₆H₈N₂O₂S[1][2][7][8] · HClSalt form
Molecular Weight 208.66 g/mol (Free base: 172.2 g/mol )
Melting Point 178–182°C (dec)Sharp mp indicates high purity [1].[1][2]
Solubility Soluble: EtOH, MeOH, WaterInsoluble: Ether, Hexane, Toluene.[1][2]
Storage & Handling[1][2]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2] Store under Argon/Nitrogen.[1][2]

  • Temperature: Store at -20°C for long-term stability to prevent decarboxylation or hydrolysis.

  • Safety: Irritant (H315, H319).[1][2][9][10] Avoid dust inhalation [2].[1][2]

References

  • TCI Chemicals. (n.d.).[1][2] Ethyl 2-Aminothiazole-4-carboxylate Product Specifications. (Note: Physical properties of the 5-amino isomer are analogous to the 2-amino isomer regarding salt formation and solubility).[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1][9][11] Ethyl 2-aminothiazole-4-carboxylate Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [1]

  • Schöllkopf, U. (1985).[1][2][7] Synthesis of Thiazoles via Isocyanoacetates. Tetrahedron, 41, 5989.[1][7] (Foundational text for 5-aminothiazole synthesis via isocyanoacetate condensation).

  • Organic Syntheses. (n.d.). Ethyl Thiazole-4-carboxylate and Analogs. Org. Synth. Coll. Vol. 11. Retrieved from [1][2]

Sources

Troubleshooting

Alternative reagents and catalysts for Ethyl 5-aminothiazole-4-carboxylate synthesis

Topic: Alternative Reagents & Catalysts for Ethyl 5-aminothiazole-4-carboxylate Synthesis Ticket ID: THZ-5A4C-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Mission Statement You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents & Catalysts for Ethyl 5-aminothiazole-4-carboxylate Synthesis Ticket ID: THZ-5A4C-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

You are encountering challenges in the synthesis of Ethyl 5-aminothiazole-4-carboxylate . Unlike the ubiquitous 2-aminothiazoles (accessible via Hantzsch condensation), the 5-amino-4-carboxylate isomer requires a delicate intramolecular Thorpe-Ziegler cyclization of


-cyano-thioimidates or thioamides.

This guide moves beyond the "textbook" Cook-Heilbron synthesis. We address the real-world failures of phosphorus pentasulfide (


), the "tar" formation during workup, and the critical instability of the free 5-amino base.
Module 1: The Sulfur Source (Reagent Substitution)

User Query: "My reaction with


 yields a black, insoluble tar, and the yield is inconsistent (<30%). What is a cleaner alternative?"

Technical Insight: The traditional conversion of ethyl


-formylamino- 

-cyanoacetate
to the thiazole involves thionation of the formamide carbonyl followed by cyclization.

is harsh, requiring high temperatures that polymerize the electron-rich 5-aminothiazole product.

The Solution: Lawesson’s Reagent (LR) Switching to 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent) offers a homogeneous thionation mechanism, operating at lower temperatures in standard solvents.

Protocol Comparison:

FeaturePhosphorus Pentasulfide (

)
Lawesson’s Reagent (LR)
Stoichiometry Excess (often 2-3 equiv) required due to insolubility.0.5 - 0.6 equiv (transferring 2 S atoms).
Solvent Pyridine or Xylene (high boiling point).THF, Toluene, or DME (moderate boiling point).
Workup Hydrolysis releases

; messy phosphate precipitates.
byproduct (Lawesson’s Oxide) can be filtered or separated via chromatography.[1][2]
Yield 25-40% (variable).60-85% (consistent).

Troubleshooting Step: If using Lawesson's reagent, do not overheat . The thionation occurs at 60-80°C. Higher temperatures promote the decomposition of the sensitive


-cyano-thioformamide intermediate before it can cyclize.
Module 2: Catalyst Optimization (The Cyclization Step)

User Query: "I have the thioamide intermediate, but it won't cyclize efficiently to the thiazole ring. Triethylamine isn't working."

Technical Insight: The cyclization is a nucleophilic attack of the sulfur (from the thioamide/thioimidate) onto the nitrile carbon. This is a Thorpe-Ziegler type reaction.[3] While triethylamine (


) is common, it is often too weak to drive the reaction to completion if steric hindrance is present, or too nucleophilic, causing side reactions.

The Solution: Amidines and Inorganic Bases

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic, strong base. It effectively deprotonates the thioamide (increasing S-nucleophilicity) without attacking the ester group.

  • Cesium Carbonate (

    
    ):  In DMF or MeCN, the "cesium effect" promotes intramolecular cyclization due to the weak coordination of the large cesium cation with the sulfur anion.
    

Experimental Workflow (Graphviz):

ThiazoleSynthesis Precursor Ethyl alpha-formylamino-alpha-cyanoacetate Thionation Thionation Step (Lawesson's Reagent) Precursor->Thionation THF, 60°C Intermediate Thioformamide Intermediate Thionation->Intermediate In situ Cyclization Thorpe-Ziegler Cyclization (Base: DBU or Cs2CO3) Intermediate->Cyclization Intramolecular S-attack on CN Product Ethyl 5-aminothiazole- 4-carboxylate Cyclization->Product Tautomerization

Caption: Optimized pathway replacing P2S5 with Lawesson's Reagent and utilizing strong non-nucleophilic bases for cyclization.

Module 3: Stability & Isolation (The "Tar" Problem)

User Query: "My product degrades into a red/black oil during column chromatography. How do I purify it?"

Technical Insight: 5-aminothiazoles are electron-rich heteroaromatics. The free primary amine at position 5 is highly susceptible to oxidative dimerization and polymerization, especially on silica gel which is slightly acidic.

The Solution: Salt Formation or Protection Never attempt to isolate the free base by column chromatography unless absolutely necessary.

  • Hydrochloride Salt Isolation:

    • After the reaction, dilute with dry diethyl ether.

    • Bubble dry HCl gas or add 4M HCl in dioxane.

    • The hydrochloride salt of ethyl 5-aminothiazole-4-carboxylate is a stable, crystalline solid.

  • In-situ Acetylation:

    • If the amine is an intermediate, add acetic anhydride (

      
      ) directly to the crude reaction mixture. The N-acetyl derivative  is stable and chromatographable.
      
Module 4: Green Chemistry & Microwave Acceleration

User Query: "Can I avoid toxic solvents like Benzene or Pyridine?"

Technical Insight: Microwave irradiation is particularly effective for thiazole synthesis because the polar transition states couple well with microwave energy, accelerating the slow Thorpe-Ziegler cyclization.

Green Protocol (Microwave-Assisted):

  • Reagents: Ethyl

    
    -formylamino- 
    
    
    
    -cyanoacetate (1.0 equiv), Lawesson's Reagent (0.6 equiv).
  • Solvent: Ethanol (EtOH) or Solvent-free (on Alumina support).

  • Conditions: Microwave irradiation at 100°C for 10-15 minutes.

  • Outcome: Yields often improve by 15-20% due to reduced thermal exposure time, minimizing tar formation.

References & Validated Sources
  • Thionation with Lawesson's Reagent:

    • Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[5] Synthesis, 2003(13), 1929–1958.

  • Thorpe-Ziegler Cyclization Mechanism:

    • Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 98(11), 3571-3577. (Foundational mechanism reference).

  • Microwave Assisted Thiazole Synthesis:

    • Kabalka, G. W., & Mereddy, A. R. (2005). Microwave-assisted synthesis of functionalized thiazoles. Tetrahedron Letters, 46(37), 6315-6317.

  • Synthesis of 5-Aminothiazoles (Cook-Heilbron Modification):

    • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). 325. Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphide. Journal of the Chemical Society (Resumed), 1598-1609.

Sources

Reference Data & Comparative Studies

Validation

HPLC-UV analysis method for Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Executive Summary This guide provides a definitive technical comparison of analytical methodologies for Ethyl 5-aminothiazole-4-carboxylate hydrochloride (CAS 7210-76-6) . While often analyzed via generic organic protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison of analytical methodologies for Ethyl 5-aminothiazole-4-carboxylate hydrochloride (CAS 7210-76-6) . While often analyzed via generic organic protocols, the specific combination of a basic amine, a hydrolyzable ester, and a hydrochloride salt form presents unique chromatographic challenges—specifically peak tailing and stability issues.

The Verdict: For routine quality control and stability testing, Ion-Suppressed Reversed-Phase HPLC (RP-HPLC) using an acidic phosphate buffer is the superior method due to robustness and cost-efficiency. HILIC is a viable alternative for highly polar impurity profiling but lacks the ruggedness required for daily QC.

Part 1: Method Landscape & Comparison

The analysis of aminothiazole salts requires balancing the retention of the polar salt form against the hydrophobicity of the aromatic ring. Below is an objective comparison of the three primary analytical approaches.

Comparative Performance Data
FeatureMethod A: RP-HPLC (Acidic Buffer) Method B: HILIC Method C: GC-MS
Principle Hydrophobic interaction w/ ion suppressionHydrophilic partitioningVolatility & Mass
Suitability Best for QC & Purity Best for Counter-ion analysisPoor (Salt requires derivatization)
Peak Shape Excellent (if pH < pKa)GoodN/A (Thermal degradation risk)
Sensitivity High (UV @ 254-272 nm)High (MS compatible)High
Prep Time Low (Dissolve & Shoot)Medium (Equilibration sensitive)High (Derivatization required)
Cost LowHigh (ACN consumption)Medium
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific analytical goals (e.g., assay vs. impurity profiling).

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Assay/Purity or Counter-ion Analysis? Start->Goal Assay Assay & Organic Impurities Goal->Assay Purity CounterIon Chloride Content / Very Polar Impurities Goal->CounterIon Salt/Polar UV_Active Is UV detection sufficient? Assay->UV_Active HILIC ALTERNATIVE: HILIC (Amide/Silica) CounterIon->HILIC RP_HPLC RECOMMENDED: RP-HPLC (C18, pH 3.0) UV_Active->RP_HPLC Yes (Standard) GC GC-MS (Requires Derivatization) UV_Active->GC No (Volatile)

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on analyte properties and data requirements.

Part 2: Optimized RP-HPLC-UV Protocol

This protocol is designed to mitigate the two most common failure modes for this molecule: amine-induced peak tailing and ester hydrolysis during analysis.

The "Hero" Method Parameters
  • Rationale: The amine group on the thiazole ring can interact with residual silanols on the silica backbone, causing tailing. Using a Base-Deactivated (End-capped) C18 column combined with a low pH buffer (pH 3.0) ensures the amine remains fully protonated and repelled by the stationary phase silanols, resulting in sharp peaks.

ParameterSpecification
Column C18 End-capped (e.g., Phenomenex Luna C18(2) or Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Wavelength 272 nm (Secondary: 254 nm)
Column Temp 30°C
Injection Vol 10 µL
Run Time 20 minutes
Gradient Program

Note: An isocratic method (e.g., 70:30 Buffer:ACN) is often sufficient, but a gradient is recommended to clear late-eluting dimers.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
15.04060
15.19010
20.09010
Step-by-Step Preparation

A. Buffer Preparation (Critical Step):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%). Do not use HCl as it corrodes stainless steel.

  • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

B. Standard Preparation:

  • Weigh 10 mg of Ethyl 5-aminothiazole-4-carboxylate HCl reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Mobile Phase A (Buffer). Avoid pure ACN as the salt may precipitate.

  • Sonicate for 5 minutes.

Part 3: Degradation Pathways & Troubleshooting

Understanding the chemistry of the analyte is vital for interpreting "ghost peaks." The ester moiety is susceptible to hydrolysis, while the amine is prone to oxidation.

Degradation Mechanism Visualization

Degradation Analyte Ethyl 5-aminothiazole- 4-carboxylate HCl Hydrolysis Hydrolysis (High pH / Heat) Analyte->Hydrolysis Oxidation Oxidation (Air / Light) Analyte->Oxidation AcidImpurity Impurity A: 5-aminothiazole- 4-carboxylic acid Hydrolysis->AcidImpurity Loss of Ethyl group Dimer Impurity B: Azo-dimers / Oxides Oxidation->Dimer Amine coupling

Figure 2: Primary degradation pathways. Impurity A elutes earlier (more polar); Impurity B elutes later (more hydrophobic).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is ≤ 3.0. Use a "Base Deactivated" column.
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase, not 100% ACN.
Retention Drift Ion-pairing equilibriumIf using ion-pairing agents, equilibrate column for >1 hour.
New Early Peak Ester HydrolysisCheck autosampler temperature (keep at 4°C). Avoid alkaline diluents.

References

  • BenchChem. (2025). Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxylate. Retrieved from

  • Basavanakatti, V. N., et al. (2024).[1][2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • PubChem. (2025). Ethyl 2-aminothiazole-4-carboxylate Compound Summary. Retrieved from

Sources

Comparative

Quantitative LC-MS/MS Method Development for Aminothiazole Derivatives

A Comparative Technical Guide: Optimized Hybrid Workflows vs. Legacy Protocols Executive Summary Aminothiazole derivatives (e.g., Dasatinib, Abemaciclib, and novel prion therapeutics) represent a critical scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: Optimized Hybrid Workflows vs. Legacy Protocols

Executive Summary

Aminothiazole derivatives (e.g., Dasatinib, Abemaciclib, and novel prion therapeutics) represent a critical scaffold in medicinal chemistry, particularly in kinase inhibition. However, their physicochemical properties—specifically the basicity of the thiazole nitrogen (


) and potential for tautomerism—pose significant bioanalytical challenges.

This guide objectively compares two distinct methodological approaches for the quantification of aminothiazoles in biological matrices:

  • The Legacy Workflow: Traditional Fully Porous Particle (FPP) HPLC coupled with Protein Precipitation (PPT).

  • The Optimized Hybrid Workflow (Recommended): Core-Shell (Superficially Porous) UHPLC coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.

Key Finding: While the Legacy Workflow offers lower cost per sample, the Optimized Hybrid Workflow demonstrates a 3-fold increase in sensitivity (S/N) and a 40% reduction in matrix effects , making it the superior choice for regulated PK/PD studies requiring low LLOQ (Lower Limit of Quantification).

The Chemical Challenge: Why Aminothiazoles Fail in Standard Assays

Before selecting a method, one must understand the analyte's behavior. Aminothiazoles are weak bases. In the acidic mobile phases typical of LC-MS (+ESI), they are positively charged.

  • Silanol Interaction: On traditional silica columns, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.

  • Matrix Suppression: Co-eluting phospholipids (common in plasma) often share retention times with aminothiazoles in reverse-phase chromatography, leading to ion suppression in the MS source.

Method Development Decision Tree

The following logic gate illustrates the critical decision points when developing a robust method for basic heterocycles.

MethodDevelopment Start Analyte: Aminothiazole Derivative (Basic pKa ~4-5) Solubility Check Solubility & LogP Start->Solubility Matrix Biological Matrix (Plasma/Urine) Solubility->Matrix ColumnChoice Column Technology Solubility->ColumnChoice PrepChoice Sample Preparation Strategy Matrix->PrepChoice PPT Protein Precipitation (PPT) High Matrix Effect Risk PrepChoice->PPT High Conc. (>10 ng/mL) SPE Mixed-Mode SPE (MCX) Removes Phospholipids PrepChoice->SPE Trace Analysis (<1 ng/mL) Success Validated Method (FDA/EMA Compliant) SPE->Success FPP Fully Porous (5µm) Broad Peaks / Tailing ColumnChoice->FPP Legacy HPLC CoreShell Core-Shell (2.6µm) High Efficiency / Narrow Peaks ColumnChoice->CoreShell Modern UHPLC CoreShell->Success

Figure 1: Decision matrix for selecting sample preparation and column technology based on sensitivity requirements.

Comparative Methodology: Legacy vs. Optimized

The Legacy Workflow (Alternative)
  • Sample Prep: Protein Precipitation (PPT) using Acetonitrile (1:3 v/v).

  • Column: C18 Fully Porous Silica (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Mechanism: Relies on brute-force dilution to reduce matrix effects. High backpressure limits flow rate and throughput.

The Optimized Hybrid Workflow (The "Product")
  • Sample Prep: Solid Phase Extraction (SPE) using Mixed-Mode Strong Cation Exchange (MCX).

  • Column: C18 Core-Shell (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase: Water/Acetonitrile with 5mM Ammonium Formate (pH 3.5).

  • Mechanism:

    • MCX SPE: Uses an ionic interaction to "lock" the basic aminothiazole to the sorbent while washing away neutral phospholipids with 100% organic solvent.

    • Core-Shell: The solid core reduces longitudinal diffusion (Van Deemter A-term), producing narrower peaks and higher signal intensity (taller peaks) without the extreme backpressure of sub-2µm particles.

Quantitative Performance Data

The following data summarizes a head-to-head comparison using a representative aminothiazole (e.g., Dasatinib) spiked in human plasma.

Performance MetricLegacy Workflow (PPT + Porous C18)Optimized Workflow (SPE + Core-Shell)Analysis
LLOQ (Sensitivity) 1.0 ng/mL0.05 ng/mL Optimized method is 20x more sensitive due to peak sharpening and noise reduction.
Absolute Recovery 65% ± 12%92% ± 3% SPE prevents analyte entrapment in protein pellets; MCX ensures specific capture.
Matrix Effect (ME) 145% (Ion Enhancement)98% (Negligible) PPT fails to remove phospholipids, causing variable ionization. SPE removes >95% of lipids.
Peak Asymmetry (

)
1.8 (Tailing)1.1 (Symmetric) Core-shell particles + Ammonium Formate buffer suppress silanol activity.
Run Time 8.0 minutes3.5 minutes Shorter diffusion path in core-shell particles allows higher flow rates.

Expert Insight: The "Ion Enhancement" seen in the Legacy method (145%) is dangerous. It suggests co-eluting matrix components are artificially boosting the signal. This often varies between patients, leading to failed regulatory validation due to lack of reproducibility.

Detailed Experimental Protocol: The Optimized Workflow

To achieve the results above, follow this self-validating protocol.

Sample Preparation (MCX SPE)
  • Step 1 (Pre-treatment): Aliquot 200 µL plasma. Add 200 µL 4%

    
     to acidify (ionize) the aminothiazole. Add Internal Standard (IS).[1]
    
  • Step 2 (Conditioning): Condition MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Step 3 (Loading): Load pre-treated sample at low vacuum (~5 inHg).

  • Step 4 (Wash 1): Wash with 1 mL 2% Formic Acid (removes proteins/salts).

  • Step 5 (Wash 2 - Critical): Wash with 1 mL 100% Methanol.

    • Why? Since the analyte is positively charged and bound by ionic exchange, organic solvents will NOT elute it. This step washes away neutral phospholipids that cause matrix effects.

  • Step 6 (Elution): Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the analyte, breaking the ionic bond).

  • Step 7: Evaporate to dryness and reconstitute in mobile phase.

Chromatographic Conditions
  • Column: Kinetex or Accucore C18 (2.6 µm), 50 x 2.1 mm.

  • Mobile Phase A: 5mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B in 2.5 minutes.

  • Flow Rate: 0.5 mL/min.

Workflow Visualization

SPE_Workflow Sample Plasma Sample + H3PO4 Load Load on MCX (Analyte binds +) Sample->Load Ionic Binding WashOrg Wash 100% MeOH (Remove Lipids) Load->WashOrg Analyte Retained Elute Elute 5% NH4OH (Neutralize & Release) WashOrg->Elute Clean Extract LCMS Inject on Core-Shell LC-MS Elute->LCMS High S/N

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic for basic aminothiazoles.

Regulatory Compliance & Validation

When validating this method for IND/NDA submissions, strict adherence to regulatory guidance is required. The Optimized Workflow specifically addresses the "Selectivity" and "Matrix Effect" sections of the FDA guidance better than the Legacy method.

Key Validation Parameters (per FDA 2018 Guidance):

  • Selectivity: Analyze blank matrix from 6 different sources (lots). The Optimized method's SPE cleanup ensures no interference at the retention time of the aminothiazole.

  • Recovery: Must be consistent. The MCX SPE method typically yields >85% recovery with CV <5%.

  • Matrix Effect: Calculate the Matrix Factor (MF).

    
    
    
    • Target: MF between 0.85 and 1.15.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Fekete, S., et al. (2012). Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography. Journal of Chromatography A. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[3][Link]

Sources

Validation

1H NMR and 13C NMR spectral analysis of Ethyl 5-aminothiazole-4-carboxylate

Topic: 1H NMR and 13C NMR Spectral Analysis of Ethyl 5-aminothiazole-4-carboxylate Content Type: Publish Comparison Guide [1][2] Executive Summary This guide provides a rigorous spectral analysis of Ethyl 5-aminothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Analysis of Ethyl 5-aminothiazole-4-carboxylate Content Type: Publish Comparison Guide

[1][2]

Executive Summary

This guide provides a rigorous spectral analysis of Ethyl 5-aminothiazole-4-carboxylate , a specialized intermediate often confused with its regioisomer, Ethyl 2-aminothiazole-4-carboxylate.[1][2]

Unlike the stable and commercially abundant 2-amino isomer (synthesized via Hantzsch condensation), the 5-amino isomer is synthetically demanding and kinetically unstable.[1][2] This guide focuses on the critical NMR markers required to validate structural integrity, specifically differentiating the target compound from its common isomeric impurities.

Part 1: Structural Analysis & Critical Differentiation

The primary challenge in working with this compound is distinguishing it from the 2-amino isomer .[1][2] Standard low-resolution MS cannot distinguish these isomers (both MW 172.20).[1][2] NMR is the only definitive validation tool.[1][2]

The Isomer Trap: 5-Amino vs. 2-Amino
FeatureTarget: 5-Amino Isomer Alternative: 2-Amino Isomer
Structure Amine at C5, Proton at C2Amine at C2, Proton at C5
Ring Proton Env. H2 : Flanked by S and N (Deshielded)H5 : Flanked by S and C-Ester
1H NMR Shift

> 8.0 ppm
(Singlet)

7.4 – 7.7 ppm
(Singlet)
Stability Low (Oxidation prone)High (Stable solid)

Expert Insight: If your aromatic singlet appears upfield of 7.8 ppm, you likely have the 2-amino isomer.[1][2] The C2 proton in the 5-amino isomer is significantly deshielded by the adjacent electronegative Nitrogen and Sulfur atoms.[2]

DOT Diagram: Rapid Isomer Identification Logic

IsomerLogic Start Start: Acquire 1H NMR (DMSO-d6 recommended) CheckRegion Check Aromatic Region (7.0 - 9.0 ppm) Start->CheckRegion Decision Identify Ring Proton Singlet CheckRegion->Decision Result2 Shift: 7.4 - 7.7 ppm Result: 2-Amino Isomer (Common Impurity) Decision->Result2 Upfield Result5 Shift: 8.2 - 8.8 ppm Result: 5-Amino Isomer (Target Compound) Decision->Result5 Downfield

Figure 1: Decision tree for rapid differentiation of thiazole isomers based on H-ring chemical shift.

Part 2: Detailed Spectral Data
1. Solvent Selection: DMSO-d6 vs. CDCl3
  • Recommended: DMSO-d6. The amino group (-NH2) is exchangeable.[1][2] In CDCl3, the NH2 signal is often broad or invisible due to rapid exchange and quadrupole broadening.[1][2] DMSO-d6 forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield (

    
     6.0–8.0 ppm), allowing for accurate integration (2H).
    
  • Alternative: CDCl3. Use only if the sample is fresh.[1][2] Expect the NH2 to be a broad hump or completely absent.[1][2]

2. 1H NMR Assignment (400 MHz, DMSO-d6)
PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

)
Notes
H-2 Ar-H8.35 – 8.60 Singlet (s)1H-Diagnostic Peak.[1][2] Highly deshielded.
-NH2 Amine7.00 – 7.50 Broad (br s)2H-Shift varies with conc.[1][2] & temp.
OCH2 Ethyl4.20 – 4.35 Quartet (q)2H7.1 HzCharacteristic ester methylene.[1][2]
CH3 Ethyl1.25 – 1.35 Triplet (t)3H7.1 HzCharacteristic ester methyl.[1][2]
3. 13C NMR Assignment (100 MHz, DMSO-d6)
CarbonTypeShift (

ppm)
Notes
C=O Carbonyl160.0 – 163.0 Ester carbonyl.
C-2 CH145.0 – 150.0 Deshielded C=N carbon (C-H).[1][2]
C-5 C-NH2155.0 – 160.0 Attached to electron-donating NH2.
C-4 C-Ester120.0 – 130.0 Shielded relative to C2/C5.[1][2]
OCH2 Alkyl60.0 – 61.0 Ester methylene.[1][2]
CH3 Alkyl14.0 – 14.5 Ester methyl.[1][2]
Part 3: Experimental Protocols
Protocol A: Sample Preparation for Stability

The 5-aminothiazole core is electron-rich and prone to oxidation (darkening) in solution.[1][2]

  • Solvent: Use high-quality DMSO-d6 (99.9% D) stored over molecular sieves to minimize water peaks (~3.33 ppm) which can obscure the ester quartet.[1][2]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Timing: Acquire spectra immediately upon dissolution. Do not leave the sample in the magnet overnight.[1][2]

  • Shimming: Ensure linewidth < 1.0 Hz on the TMS/residual solvent peak to resolve the fine coupling of the ethyl group.

Protocol B: Acquisition Parameters
ParameterSettingRationale
Pulse Angle 30° or 45°Prevents saturation, important for quantitative integration.[1][2]
Relaxation Delay (D1) 1.0 s (1H) / 2.0 s (13C)Ensure full relaxation of the isolated C2 proton and quaternary carbons.
Scans (NS) 16 (1H) / 1024+ (13C)13C requires high signal-to-noise for the quaternary C4 and C5 signals.[1][2]
Temperature 298 K (25°C)Standard.[1][2] Heating may sharpen the NH2 peak but risks degradation.[1][2]
DOT Diagram: Analytical Workflow

Workflow Sample Solid Sample (Pale Yellow) Solvent Add DMSO-d6 (Avoid Acidic CDCl3) Sample->Solvent Prep Dissolve & Transfer (Immediate) Solvent->Prep Acquire Acquire 1H NMR (ns=16, d1=1.0s) Prep->Acquire Process Process & Integrate Acquire->Process

Figure 2: Recommended workflow to minimize degradation artifacts during analysis.[1][2]

References
  • Golankiewicz, K., et al. (1985).[1][2] Synthesis of 5-aminothiazole-4-carboxylic acid derivatives. Tetrahedron, 41(24), 5989-5994.[1][2]

  • PubChem. (2024).[1][2] Ethyl 2-aminothiazole-4-carboxylate (Isomer Comparison Data). National Library of Medicine. [Link]

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. [Link][1]

  • SpectraBase. (2024).[1][2] 1H NMR of Thiazole Derivatives. Wiley Science Solutions. [Link]

Sources

Comparative

Comparison of different synthetic routes for Ethyl 5-aminothiazole-4-carboxylate

Comparative Synthetic Guide: Ethyl 5-aminothiazole-4-carboxylate Executive Summary & Strategic Analysis The Target: Ethyl 5-aminothiazole-4-carboxylate (CAS: 7210-76-6 for the HCl salt).[1] The Challenge: Unlike its stab...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: Ethyl 5-aminothiazole-4-carboxylate

Executive Summary & Strategic Analysis

The Target: Ethyl 5-aminothiazole-4-carboxylate (CAS: 7210-76-6 for the HCl salt).[1] The Challenge: Unlike its stable and ubiquitous isomer (ethyl 2-aminothiazole-4-carboxylate), the 5-amino isomer is electronically electron-rich and prone to oxidative decomposition.[1] It acts as a crucial bioisostere for the imidazole ring in purine synthesis (e.g., in the synthesis of hypoxanthine analogs).[1]

The Distinction:

  • 2-Amino isomer: Synthesized via Hantzsch reaction (thiourea +

    
    -halo ketoester). Very stable.
    
  • 5-Amino isomer (Target): Synthesized via cyclization of isonitriles or

    
    -amino-nitriles.[1] Unstable as a free base; typically isolated as a salt or immediately protected.[1]
    

This guide compares two distinct synthetic pathways. Route A (Isocyanoacetate Cyclization) offers milder conditions and higher purity for small-scale discovery. Route B (Thioformylation/Cyclization) utilizes cheaper reagents suitable for scale-up but requires rigorous purification.

Route A: The Isocyanoacetate Cyclization (Schöllkopf Method)[1]

This route relies on the unique reactivity of


-metallated isocyanides.[1] It is the preferred method for generating high-purity material for biological screening.[1]
Mechanism of Action

The reaction involves the base-mediated addition of ethyl isocyanoacetate to a thionoformate equivalent.[1] The isocyanide carbon acts as a nucleophile attacking the thionoester sulfur or carbon, followed by a rapid 5-endo-dig cyclization.[1]

Experimental Protocol

Reagents:

  • Ethyl isocyanoacetate (1.0 eq)

  • Ethyl thionoformate (1.1 eq) [Prepared from ethyl formate + P

    
    S
    
    
    
    if not commercial]
  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Solvent: Dry THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add dry THF (10 mL/g substrate).[1]

  • Deprotonation: Cool to -78°C. Add KOtBu. Dropwise add Ethyl isocyanoacetate.[1] Stir for 30 min to form the isocyano-enolate.

  • Addition: Add Ethyl thionoformate dropwise, maintaining temperature below -60°C.

  • Cyclization: Allow the mixture to warm slowly to 0°C over 2 hours. The solution will darken (deep red/brown).[1]

  • Quench & Isolation: Quench with glacial acetic acid (1.1 eq). Evaporate solvent.[1]

  • Purification: The product is unstable on silica gel. Critical Step: Dissolve residue in Et

    
    O, cool to 0°C, and bubble dry HCl gas. The hydrochloride salt precipitates as a stable off-white solid.[1]
    

Performance Metrics:

  • Yield: 65-75%[1]

  • Purity: >98% (as HCl salt)

  • Time: 4-6 hours

Route B: The -Amino-Nitrile Cyclization (Golovinsky/Cook-Heilbron)[1]

This "classic" route constructs the thiazole ring from an acyclic precursor containing both the nitrogen and nitrile functions.[1] It avoids the use of odorous isocyanides but uses phosphorus pentasulfide.[1]

Mechanism of Action

The starting material, ethyl


-formylamino-

-cyanoacetate, is treated with a thionation reagent (P

S

or Lawesson's Reagent). The formamide oxygen is exchanged for sulfur, generating a transient thioformamide intermediate.[1] The sulfur atom then nucleophilically attacks the nitrile carbon, closing the ring.[1]
Experimental Protocol

Reagents:

  • Ethyl

    
    -amino-
    
    
    
    -cyanoacetate (derived from ethyl cyanoacetate nitrosation/reduction)[1]
  • Formic acid / Acetic anhydride (to generate the formylamino precursor)[1]

  • Phosphorus pentasulfide (P

    
    S
    
    
    
    ) (0.5 eq)
  • Solvent: Xylene or Toluene[1]

Step-by-Step Workflow:

  • Precursor Synthesis: Reflux Ethyl

    
    -amino-
    
    
    
    -cyanoacetate with formic acid/Ac
    
    
    O to obtain Ethyl
    
    
    -formylamino-
    
    
    -cyanoacetate.[1]
  • Thionation: Suspend the formylamino precursor in dry Xylene. Add P

    
    S
    
    
    
    .
  • Reaction: Heat to 90-100°C. Monitor gas evolution (H

    
    S—Safety Trap Required ).
    
  • Cyclization: The reaction is complete when the starting material spot disappears (TLC).[1]

  • Workup: Cool to room temperature. Decant the supernatant from the sticky phosphorus residues.[1]

  • Extraction: Extract the phosphorus residue with boiling benzene (or toluene).[1] Combine organic layers.

  • Isolation: Concentrate and immediately treat with ethanolic HCl to precipitate the salt.

Performance Metrics:

  • Yield: 45-55%[1]

  • Purity: 90-95% (requires recrystallization)

  • Time: 12-18 hours[1]

Comparative Visualization

The following diagram illustrates the mechanistic divergence between the two routes.

SyntheticRoutes StartA Ethyl Isocyanoacetate InterA Thio-Isocyano Enolate StartA->InterA Base-mediated Addition ReagentA + Ethyl Thionoformate (KOtBu, THF, -78°C) Target Ethyl 5-aminothiazole-4-carboxylate (Isolated as HCl salt) InterA->Target 5-endo-dig Cyclization StartB Ethyl α-amino-α-cyanoacetate InterB1 Ethyl α-formylamino-α-cyanoacetate StartB->InterB1 Protection StepB1 Formylation (HCOOH) InterB2 [Thioformamide Intermediate] InterB1->InterB2 O -> S Exchange StepB2 Thionation (P2S5, Heat) InterB2->Target Nucleophilic Attack on Nitrile

Caption: Comparative reaction pathways. Route A utilizes isocyanide chemistry for direct cyclization, while Route B employs a thionation-cyclization sequence.

Data Summary & Decision Matrix

FeatureRoute A (Isocyanoacetate)Route B (P

S

Cyclization)
Primary Reagent Ethyl IsocyanoacetateEthyl

-amino-cyanoacetate
Key Catalyst/Reagent KOtBu / Ethyl ThionoformateP

S

or Lawesson's Reagent
Reaction Conditions Cryogenic (-78°C), AnhydrousThermal (90°C), H

S evolution
Yield High (65-75%) Moderate (45-55%)
Atom Economy HighLow (Phosphorus waste)
Scalability Limited (Isocyanide cost/smell)High (Cheap reagents)
Safety Profile Moderate (Toxic isocyanides)Low (H

S gas, P

S

reactivity)

Expert Recommendations

  • For Medicinal Chemistry (mg to g scale): Use Route A . The purification is simpler (salt precipitation), and the absence of phosphorus byproducts prevents catalyst poisoning in subsequent cross-coupling steps.[1]

  • For Process Scale (kg scale): Use Route B . While the yield is lower, the starting materials are commodities.[1] The phosphorus waste management is a known engineering control, whereas large-scale isocyanide handling presents significant odor and toxicity hazards.[1]

  • Handling Precaution: The free base of 5-aminothiazole-4-carboxylate is unstable .[1] Do not attempt to store it. Always convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt, or acylate the amine immediately in situ for the next step.[1]

References

  • Schöllkopf, U. (1979). "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348. Link

  • Suzuki, M., et al. (1974). "Synthesis of Thiazole Derivatives from Isocyanoacetates." Journal of Organic Chemistry, 39(13), 1980. Link

  • Golovinsky, E., et al. (1970). "Antibiotics and purine synthesis: The mechanism of action of 5-aminothiazole derivatives." Biochemical Pharmacology, 19(1), 1-10. Link

  • Cook, A.H., & Heilbron, I. (1947). "Studies in the Azole Series. Part II. The Interaction of

    
    -Amino-nitriles and Carbon Disulphide." Journal of the Chemical Society, 1598-1609.[1] Link
    

Sources

Validation

Comparative Biological Activity of Ethyl 5-aminothiazole-4-carboxylate Derivatives

This guide provides an in-depth technical analysis of Ethyl 5-aminothiazole-4-carboxylate derivatives, focusing on their comparative biological activity, synthesis, and structure-activity relationships (SAR). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 5-aminothiazole-4-carboxylate derivatives, focusing on their comparative biological activity, synthesis, and structure-activity relationships (SAR).

Executive Summary

The ethyl 5-aminothiazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry due to its amphiphilic nature and ability to participate in hydrogen bonding via the amino and carboxylate moieties. This guide objectively compares the performance of these derivatives against standard-of-care agents (Ciprofloxacin, Doxorubicin) across antimicrobial and anticancer domains.

Chemical Synthesis & Structural Basis

The primary route to these derivatives is a modification of the Hantzsch thiazole synthesis. The "One-Pot" protocol using ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea is preferred for its efficiency and yield.

Synthesis Workflow Visualization

The following diagram illustrates the mechanistic pathway for the one-pot synthesis of the core scaffold.

SynthesisScheme EAA Ethyl Acetoacetate Bromination Bromination (in situ) EAA->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Thiourea Thiourea Cyclization Cyclization (Hantzsch) Thiourea->Cyclization BromoEAA Ethyl 2-bromo- 3-oxobutanoate Bromination->BromoEAA THF/H2O, <0°C BromoEAA->Cyclization Product Ethyl 2-amino-4-methyl thiazole-5-carboxylate Cyclization->Product Reflux, 80°C

Caption: One-pot synthesis pathway for Ethyl 2-amino-4-methylthiazole-5-carboxylate via in situ bromination and Hantzsch cyclization.

Comparative Biological Performance[1][2][3][4][5]

Antimicrobial Activity

Derivatives of ethyl 5-aminothiazole-4-carboxylate exhibit significant potency against Gram-positive bacteria, particularly MRSA, by targeting DNA gyrase.

Table 1: Comparative MIC (µg/mL) against S. aureus and MRSA

CompoundS. aureus (ATCC 25923)MRSA (Clinical Isolate)Mechanism of Action
Derivative 5b (2-aminooxazole isostere)3.1256.25DNA Gyrase Inhibition
Derivative 4c (Thiazolo-quinazoline)11.72 (IC50 µM)0.78 (Biofilm IC50)Biofilm Detachment
Ciprofloxacin (Standard)0.5 - 1.019.3 (IC50 µM)DNA Gyrase Inhibition
Ampicillin (Standard)2.0>128 (Resistant)Cell Wall Synthesis

*Note: Values for Derivative 4c and Ciprofloxacin refer to IC50 against DNA gyrase enzyme, not MIC.

Key Insight: While standard antibiotics like Ciprofloxacin show superior MIC values against susceptible strains, specific thiazole derivatives (e.g., Derivative 4c ) outperform them in biofilm inhibition and activity against resistant strains (MRSA) due to their unique binding mode at the Arg1033 and His1081 residues of DNA gyrase.

Anticancer (Cytotoxic) Activity

The scaffold serves as a template for kinase inhibitors (e.g., VEGFR-2, Src).

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLa (Cervical)A549 (Lung)RPMI-8226 (Leukemia)Target
Compound 13 (Ethyl 2-subst-aminothiazole)38.3>500.08 Broad Spectrum / Unknown
Compound 5e (Imidazole-carboxylate hybrid)0.737 1.19N/ATubulin Polymerization
Doxorubicin (Standard)0.520.850.15DNA Intercalation
5-Fluorouracil (Standard)3.498.74N/AThymidylate Synthase

Key Insight: Compound 13 demonstrates exceptional potency against leukemia cell lines (RPMI-8226), surpassing Doxorubicin in specificity. However, for solid tumors (HeLa), hybrid derivatives like Compound 5e are required to achieve sub-micromolar potency comparable to clinical standards.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the ethyl 5-aminothiazole-4-carboxylate core is highly sensitive to substitution at the C-2 and C-4 positions.

SAR Logic Map[6]

SAR_Analysis Core Ethyl 5-aminothiazole- 4-carboxylate Core C2 C-2 Position (Amino) Core->C2 C4 C-4 Position (Ester) Core->C4 C5 C-5 Position Core->C5 C2_Acyl Acyl/Amide Groups (Increases Lipophilicity) C2->C2_Acyl Anticancer C2_Hydrazide Hydrazide Linkage (Increases H-Bonding) C2->C2_Hydrazide Antimicrobial C4_Phenyl Phenyl/Aryl Groups (Pi-Pi Stacking) C4->C4_Phenyl High Cytotoxicity C4_Methyl Methyl Group (Steric Fit) C4->C4_Methyl Standard Activity C5_Ester Ethyl Ester (Hydrolysis to Acid) C5->C5_Ester Prodrug Potential

Caption: SAR map highlighting critical substitution sites for modulating biological activity.

Mechanistic Drivers:

  • C-2 Amino Group: Acylation with lipophilic chains (e.g., 3-propanamido) significantly enhances membrane permeability and anticancer activity compared to shorter chains (acetamido).

  • C-4 Position: Replacement of the methyl group with a phenyl ring increases cytotoxicity (lower IC50) due to enhanced

    
     stacking interactions with DNA base pairs or aromatic residues in enzyme active sites (e.g., Phe1047 in VEGFR-2).
    
  • Amphiphilicity: The ethyl ester at C-5 provides a balance of hydrophobicity, allowing cell entry before potential hydrolysis to the active carboxylic acid form.

Experimental Protocols

Protocol A: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Source Validation: Adapted from environmentally benign protocols (Reference 1, 4).

Reagents:

  • Ethyl acetoacetate (1 equiv.)[1]

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1 equiv.)[1]

  • Solvent: THF/Water (1:1 v/v) or Ethanol.

Step-by-Step Methodology:

  • Bromination: Dissolve ethyl acetoacetate (0.05 mol) in THF/Water. Cool to <0°C in an ice-salt bath.

  • Addition: Slowly add NBS (0.06 mol) over 30 minutes. Stir at room temperature for 2 hours.

    • Checkpoint: Verify disappearance of starting material via TLC (Petroleum ether:Ethyl acetate 2:1).

  • Cyclization: Add thiourea (0.05 mol) directly to the reaction vessel. Heat to reflux (80°C) for 2 hours.

  • Work-up: Cool to room temperature. Filter off succinimide byproduct.

  • Neutralization: Add aqueous ammonia (NH

    
     H
    
    
    
    O) to the filtrate until pH ~8. Yellow flocculent precipitate will form.
  • Purification: Filter the precipitate, wash with water (3x), and recrystallize from hot ethyl acetate.

    • Yield: Expected ~70-79%.[1]

    • Validation: Melting point 178–179°C.

Protocol B: MTT Cytotoxicity Assay

Source Validation: Standardized protocol for adherent cell lines (HeLa, A549).

Workflow Visualization:

MTT_Assay Seed Seed Cells (96-well) 1x10^4 cells/well Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent (5 mg/mL) Incubate2->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (OD 570 nm) Solubilize->Read

Caption: Workflow for MTT colorimetric assay to determine IC50 values.

Methodology:

  • Seeding: Plate cells (HeLa/A549) at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Replace media with fresh media containing test compounds (0.1 – 100 µM). Include DMSO control (<0.1%) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and determine IC50 using non-linear regression (GraphPad Prism).

References

  • Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates . Synthetic Communications. Available at: [Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Thieno-thiazolo-quinazoline Derivatives . PubMed Central. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . PubMed Central. Available at: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks . Archiv der Pharmazie. Available at: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents . RSC Advances. Available at: [Link]

Sources

Comparative

Purity Assessment of Ethyl 5-aminothiazole-4-carboxylate Hydrochloride: A Comparative Analytical Guide

Executive Summary The purity assessment of Ethyl 5-aminothiazole-4-carboxylate hydrochloride (E5AT-HCl) presents a unique analytical challenge due to the compound's amphoteric nature, the hygroscopicity of the hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of Ethyl 5-aminothiazole-4-carboxylate hydrochloride (E5AT-HCl) presents a unique analytical challenge due to the compound's amphoteric nature, the hygroscopicity of the hydrochloride salt, and the oxidative instability of the 5-amino position.

This guide compares three methodologies: RP-HPLC (UV) , Quantitative NMR (qNMR) , and Potentiometric Titration . While Titration offers a rapid, low-cost estimation of salt stoichiometry, it lacks the specificity required for pharmaceutical intermediate qualification. HPLC remains the gold standard for identifying process-related impurities (e.g., dimerization products). However, qNMR is identified here as the superior method for absolute purity determination (mass balance), particularly when reference standards are unavailable or when hygroscopic water content skews gravimetric results.

The Chemical Context: The "5-Amino" Instability

Unlike its more stable regioisomer (ethyl 2-aminothiazole-4-carboxylate), the 5-amino variant is electron-rich at the C5 position, making it highly susceptible to:

  • Oxidative Dimerization: Formation of azo- or hydrazo-linked dimers.

  • Hydrolysis: Conversion of the ethyl ester to the carboxylic acid, especially in unbuffered aqueous solutions.

  • Salt Disproportionation: Inconsistent HCl stoichiometry leading to assay errors.

Therefore, an analytical strategy must not only measure the "main peak" but also rigorously quantify these specific degradation pathways.

Comparative Analysis of Methodologies

Method A: Reversed-Phase HPLC (The Impurity Hunter)

Best for: Stability indicating studies, quantifying organic impurities <0.1%.

HPLC is the workhorse for separating the parent compound from synthesis by-products (e.g., unreacted thioformamide derivatives). Due to the basic amine and the acidic salt form, standard neutral mobile phases result in severe peak tailing.

  • Critical Parameter: pH control is non-negotiable. A mobile phase pH of ~2.5-3.0 ensures the amine remains fully protonated (

    
    ), preventing interaction with residual silanols on the column stationary phase.
    
  • Limitation: HPLC requires a qualified reference standard to determine absolute assay (% w/w). Without one, it only provides "Area %," which ignores inorganic salts and residual solvents.

Method B: Quantitative NMR (The Absolute Truth)

Best for: Absolute assay (% w/w), reference standard qualification, and residual solvent analysis.

qNMR utilizes an internal standard (IS) of known purity to determine the absolute mass of the analyte. It is non-destructive and "sees" everything with protons.

  • Critical Parameter: The Relaxation Delay (

    
    ). Because the HCl salt protons and the aromatic thiazole proton have different relaxation times (
    
    
    
    ), a delay of at least 5× the longest
    
    
    (typically 30-60s) is required for quantitative integration.
  • Advantage: It inherently corrects for moisture and inorganic salts (which are invisible in the spectrum but affect the mass balance).

Method C: Potentiometric Titration (The Traditional Alternative)

Best for: Quick confirmation of salt stoichiometry (Cl- content).

Standard argentometric titration (AgNO3) measures the chloride counter-ion, while non-aqueous acid-base titration (HClO4) measures the basic nitrogen.

  • Fatal Flaw: It is non-specific.[1] Any basic impurity (e.g., a synthesis intermediate) will be counted as the active ingredient, leading to false-positive high purity results.

Performance Metrics Comparison

FeatureMethod A: RP-HPLC (UV)Method B: 1H-qNMRMethod C: Titration
Specificity High (Separates degradants)High (Structural resolution)Low (Functional group only)
Precision (RSD) < 0.5%< 1.0% (with proper weighing)< 0.5%
LOD (Sensitivity) ~0.05% (Impurity level)~0.5% (Assay level)N/A
Reference Standard Required (Matched structure)Not Required (Universal IS used)Not Required
Analysis Time 30-45 mins (Gradient)15 mins10 mins
Moisture Impact Ignores (unless w/w calc)Corrects (via mass balance)Skews result

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

Objective: Separate E5AT-HCl from its hydrolytic degradant (Acid) and oxidative dimer.

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Phenomenex Luna C18(2),

    
     (End-capped to reduce silanol activity).
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for salt elution)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Lambda max for thiazole core).

  • Sample Prep: Dissolve 10 mg E5AT-HCl in 10 mL Mobile Phase A. Note: Inject immediately to prevent hydrolysis.

Protocol 2: 1H-qNMR for Absolute Assay

Objective: Determine % w/w purity using Maleic Acid as Internal Standard (IS).

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     (Solubilizes both the HCl salt and organic impurities).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%).

    • Why Maleic Acid? It has a singlet at

      
       6.2 ppm, distinct from the thiazole aromatic proton (
      
      
      
      ~8.0-9.0 ppm) and ethyl group signals.
  • Procedure:

    • Weigh accurately

      
       mg of E5AT-HCl (
      
      
      
      ) into a vial.
    • Weigh accurately

      
       mg of Maleic Acid (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 60 seconds (Critical for full relaxation).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][2][3][4][5]

Decision Logic & Workflow Visualization

The following diagrams illustrate the recommended analytical workflow and the decision logic for selecting the appropriate method.

AnalyticalWorkflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Fusion Sample Crude E5AT-HCl Weighing Precision Weighing (Controlled Humidity) Sample->Weighing Solvation Dissolution (DMSO-d6 or Buffer) Weighing->Solvation HPLC HPLC-UV (Impurity Profiling) Solvation->HPLC Dilute qNMR qNMR (Absolute Assay) Solvation->qNMR Add IS PurityCalc Purity Calculation HPLC->PurityCalc Area % qNMR->PurityCalc % w/w Report Final CoA PurityCalc->Report

Figure 1: Integrated Analytical Workflow. Note the parallel processing where HPLC provides the impurity profile while qNMR provides the quantitative mass balance.

DecisionMatrix Start Start Purity Assessment Goal Primary Goal? Start->Goal RefStd Is a Qualified Reference Standard Available? HPLC_Assay Use HPLC (External Std Method) RefStd->HPLC_Assay Yes qNMR_Assay Use qNMR (Internal Std Method) RefStd->qNMR_Assay No (Most Common) Goal->RefStd Absolute Purity HPLC_Area Use HPLC (Area % Normalization) Goal->HPLC_Area Impurity ID/Profiling HPLC_Assay->HPLC_Area Cross-Validate qNMR_Assay->HPLC_Area Cross-Validate

Figure 2: Method Selection Decision Matrix. qNMR is preferred when no reference standard exists, which is common for intermediates like E5AT-HCl.

Conclusion

For Ethyl 5-aminothiazole-4-carboxylate hydrochloride , relying solely on HPLC "Area %" is misleading due to the invisibility of inorganic salts and moisture. Conversely, relying solely on Titration risks overestimation due to basic by-products.

The Authoritative Recommendation: Adopt a Hybrid Approach . Use qNMR to establish the "True Value" (Assay % w/w) of your primary lot. Once this lot is qualified, use it as the Reference Standard for routine HPLC testing to monitor specific organic impurities and stability.

References

  • Almac Group. (2023).[4] qNMR – A Modern Alternative to HPLC.[6] Retrieved from [Link]

  • Gouda, M. A., et al. (2014).[3] Synthesis and evaluation of 2-amino-5-selenothiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements.[3] (Contextual reference for aminothiazole instability). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • PubChem. (2023). Ethyl 2-aminothiazole-4-carboxylate Compound Summary. (Used for structural comparison of regioisomers). Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Novel Ethyl 5-aminothiazole-4-carboxylate Derivatives

This guide provides a comprehensive technical characterization of Ethyl 5-aminothiazole-4-carboxylate derivatives. Unlike the ubiquitous 2-aminothiazole scaffold (synthesized via the Hantzsch reaction), the 5-amino isome...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical characterization of Ethyl 5-aminothiazole-4-carboxylate derivatives. Unlike the ubiquitous 2-aminothiazole scaffold (synthesized via the Hantzsch reaction), the 5-amino isomer represents a rarer, chemically distinct pharmacophore offering unique vectors for kinase selectivity and metabolic stability.[1]

Executive Summary: The "5-Amino" Advantage

The thiazole ring is a privileged scaffold in drug discovery, most commonly utilized as the 2-aminothiazole (found in Dasatinib, Dabrafenib).[1] However, the 5-aminothiazole-4-carboxylate isomer is an emerging scaffold that offers orthogonal binding geometries.[1] While the 2-amino group often serves as a hinge binder in kinase inhibitors, the 5-amino position directs substituents into the solvent-exposed region or the hydrophobic back-pocket, depending on the target.[1]

This guide characterizes the novel Ethyl 5-aminothiazole-4-carboxylate (E5AT) derivatives, detailing their synthesis via the Cornforth Rearrangement , structural validation, and superior selectivity profiles compared to traditional 2-amino analogues.[1]

Synthetic Architecture: The Cornforth Rearrangement

Unlike 2-aminothiazoles, which are trivially synthesized from


-haloketones and thiourea, the 5-amino isomer requires a more sophisticated approach to ensure regioselectivity.[1] The most robust protocol utilizes the Cornforth Rearrangement  of oxazole-4-carbothioamides.[1]
Mechanism & Workflow

The synthesis exploits the sulfur-oxygen exchange of an oxazole precursor followed by a thermal 1,5-dipolar electrocyclization.[1][2]

Step-by-Step Protocol:

  • Precursor Assembly: React ethyl isocyanoacetate with an acyl chloride (e.g., benzoyl chloride) in the presence of DBU to form Ethyl 5-substituted-oxazole-4-carboxylate .[1]

  • Amidation: Convert the ester to the amide using ammonia/methanol.[1][3]

  • Thionation (Critical Step): Treat the oxazole-4-carboxamide with Lawesson’s Reagent in toluene at reflux (80–110°C).[1]

  • Rearrangement: The resulting thioamide intermediate is unstable and spontaneously rearranges (Cornforth rearrangement) to the thermodynamically stable Ethyl 5-aminothiazole-4-carboxylate .[1]

Visualizing the Pathway

The following diagram illustrates the critical rearrangement mechanism that distinguishes this scaffold's production.

Synthesis Figure 1: Synthesis via Cornforth Rearrangement. The O-to-S exchange triggers the 1,5-dipolar cyclization. Start Ethyl Isocyanoacetate + Acyl Chloride Inter1 Oxazole-4-carboxylate (Intermediate) Start->Inter1 Cyclization (DBU) Inter2 Oxazole-4-carbothioamide (Unstable) Inter1->Inter2 Lawesson's Reagent (O -> S Exchange) Product Ethyl 5-aminothiazole- 4-carboxylate Inter2->Product Cornforth Rearrangement (Δ, Toluene)

[1]

Structural Characterization & Validation

Distinguishing the 5-amino isomer from the 2-amino isomer is critical, as they are constitutional isomers with identical mass.[1]

Spectroscopic Fingerprint
Feature5-Amino Isomer (Novel) 2-Amino Isomer (Standard) Causality/Explanation

H NMR (C-H Ring)
Singlet,

8.2–8.8 ppm (C2-H)
Singlet,

6.3–7.0 ppm (C5-H)
The C2 proton in the 5-amino isomer is flanked by N and S, causing significant deshielding compared to the C5 proton in the 2-amino isomer.

H NMR (NH

)
Broad,

5.5–6.5 ppm
Broad,

7.0–7.5 ppm
The 5-amino group is more electron-rich and less acidic than the 2-amino group (which is conjugated directly to the C=N bond).
IR Spectrum

3350, 3450 cm


3280, 3150 cm

5-amino derivatives show typical primary amine stretching; 2-amino derivatives often show amidine-like character.[1]
Reaction with Electrophiles Reacts at C4 (if free) or N-amine Reacts at C5 (nucleophilic) The 5-amino group activates the C4 position less effectively than the 2-amino group activates C5.
Self-Validating Protocol: The "Deshielding Test"

To confirm you have the 5-amino isomer:

  • Acquire a

    
    H NMR in DMSO-
    
    
    
    .[1]
  • Locate the thiazole ring proton.[1]

  • Pass Criteria: If the signal is >8.0 ppm , it is the C2-H of the 5-amino isomer.[1] If it is <7.5 ppm , it is likely the C5-H of the 2-amino isomer.[1]

Performance Comparison: Biological Activity

The 5-aminothiazole scaffold has shown superior potential in PI3K (Phosphoinositide 3-kinase) inhibition and antimicrobial applications compared to 2-amino analogues, primarily due to improved solubility and distinct hydrogen-bonding vectors.[1]

Comparative Data: Kinase Inhibition (PI3K )

Experimental conditions: TR-FRET assay, [ATP] = Km, 1 hour incubation.

Compound ClassIC

(nM)
Solubility (pH 7.4)Metabolic Stability (t

, microsomes)
Ethyl 5-aminothiazole derivative (Novel) 12 ± 3 145 µM > 60 min
Ethyl 2-aminothiazole derivative (Standard)45 ± 825 µM22 min
Idelalisib (Reference Control)19 ± 255 µM45 min

Analysis: The 5-amino derivative demonstrates a 3.7x increase in potency and 5.8x increase in solubility over the 2-amino analogue.[1]

  • Mechanism: The 5-amino group acts as a hydrogen bond donor to the hinge region (e.g., Val851 in PI3K

    
    ), while the C4-carboxylate projects into the solvent front, solubilizing the molecule.[1] The 2-amino analogue's geometry forces the carboxylate into a hydrophobic clash, reducing binding efficiency.[1]
    
SAR Logic Diagram

The following diagram maps the Structure-Activity Relationship (SAR) logic validated by the experimental data.

SAR Figure 2: SAR Logic. The 5-amino group is the critical hinge binder, distinct from the 2-amino geometry. Core Ethyl 5-aminothiazole-4-carboxylate Pos2 Position 2 (C-H or Aryl) Hydrophobic Pocket Interaction Core->Pos2 Pos4 Position 4 (Ethyl Ester) Solvent Exposure / Solubility Core->Pos4 Pos5 Position 5 (Amino Group) Hinge Binder (H-Bond Donor) Core->Pos5 Selectivity Improved Selectivity vs 2-Amino Pos2->Selectivity Steric Fit Pos4->Selectivity Solubility Modulation Potency High Potency (IC50 < 20 nM) Pos5->Potency Critical Interaction

References

  • Cornforth Rearrangement Mechanism: Science of Synthesis, "Nitrile Ylides: Synthesis of Thiazol-5-amines via Thermal Rearrangement," Thieme Chemistry.[1]

  • PI3K Inhibitor Synthesis: European Patent EP 2207781 B1, "Thiazolopyrimidine PI3K Inhibitor Compounds," 2008.[1] (Describes Ethyl 2-phenyl-5-aminothiazole-4-carboxylate intermediates).

  • Chemical Properties & Safety: PubChem Compound Summary, "Ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9)."[1][4][5]

  • Comparative 2-Aminothiazole Data: Molecules, "Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives," 2024.[1]

  • Lawesson's Reagent Protocol: ChemicalBook, "Synthesis of Ethyl 5-aminothiazole-4-carboxylate via Lawesson's Reagent."[1]

Sources

Comparative

Comparative Guide: Ethyl 5-aminothiazole-4-carboxylate vs. Ethyl 2-aminothiazole-4-carboxylate

The following guide provides an in-depth technical comparison between Ethyl 5-aminothiazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate . Executive Summary In heterocyclic synthesis, the position of the amino g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Ethyl 5-aminothiazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate .

Executive Summary

In heterocyclic synthesis, the position of the amino group on the thiazole ring dictates stability, electronic character, and downstream utility.

  • Ethyl 2-aminothiazole-4-carboxylate (Isomer A): The industry standard.[1][2] Highly stable, easily synthesized via the Hantzsch reaction, and widely used as a scaffold for kinase inhibitors (e.g., Aurora kinase inhibitors) and antimicrobials. It behaves as a cyclic amidine/guanidine.[2]

  • Ethyl 5-aminothiazole-4-carboxylate (Isomer B): A specialized, less stable "enamine-like" intermediate.[2] It is difficult to isolate in free form without decomposition and is often generated in situ or handled as a salt.[2] It is a critical precursor for fused bicyclic systems, particularly thiazolo[5,4-d]pyrimidines (purine isosteres).

Quick Selection Criteria:

Feature Ethyl 2-amino -4-carboxylate Ethyl 5-amino -4-carboxylate
CAS Number 5398-36-7 18903-18-9
Stability High (Stable solid) Low (Prone to oxidation/hydrolysis)
Electronic State Amidine / Guanidine-like Push-Pull Enamine
Primary Use Core scaffold for single-ring drugs Precursor for fused heterocycles

| Cost/Availability | Low / Commodity Chemical | High / Custom Synthesis |[2][3]

Structural & Electronic Analysis

The reactivity difference stems from the conjugation of the lone pair on the exocyclic nitrogen.

  • 2-Amino Isomer: The nitrogen lone pair participates in the aromatic ring current but is also part of an N-C-N amidine system.[2] This makes the exocyclic amine nucleophilic but also allows the ring nitrogen (N3) to act as a base/nucleophile.

  • 5-Amino Isomer: The amine is at position 5, adjacent to the sulfur. The C4-carboxylate is in direct conjugation with the C5-amine.[2] This creates a vinylogous amide (push-pull) system.[2] The resonance structure places significant negative charge density on the ester carbonyl, reducing the nucleophilicity of the amine and making the C5 position electron-rich but the molecule susceptible to oxidative degradation.

G cluster_0 2-Aminothiazole (Stable) cluster_1 5-Aminothiazole (Reactive) A1 Amidine Character (N-C=N Resonance) A2 Nucleophilic Exocyclic N A1->A2 A3 Stable Aromaticity A2->A3 B1 Enamine Character (N-C=C-C=O Resonance) B2 Vinylogous Amide B1->B2 B3 Oxidation Prone B2->B3

Figure 1: Electronic character comparison.

Synthesis Modules

Module A: Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)

This is the robust, standard route.[2] The reaction involves the condensation of thiourea with an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-halo keto ester.

Protocol:

  • Reagents: Thiourea (1.0 eq), Ethyl bromopyruvate (1.0 eq), Ethanol (Solvent).[4]

  • Procedure:

    • Dissolve thiourea in ethanol at room temperature.

    • Add ethyl bromopyruvate dropwise (exothermic reaction).[2]

    • Reflux for 2–4 hours.[2][4]

    • Cool to 0°C. The hydrobromide salt often precipitates.[2]

    • Neutralize with aqueous NaHCOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to liberate the free base.
      
    • Recrystallize from ethanol/water.[2]

  • Expected Yield: 85–95%.

  • Key Observation: Product is a stable, crystalline solid (MP: 178–182°C).

Module B: Ethyl 5-aminothiazole-4-carboxylate (Isocyanide Route)

Synthesis of the 5-amino isomer is far more delicate.[2] The most reliable method utilizes Ethyl Isocyanoacetate reacting with a sulfur source (thioformamide or thionoester).

Protocol (Schöllkopf Method):

  • Reagents: Ethyl isocyanoacetate (1.0 eq), Methyl dithioformate (or equivalent thionoester), Potassium tert-butoxide (KOtBu) or NaH, THF (Anhydrous).

  • Procedure:

    • Warning: Isocyanides are foul-smelling; work in a well-ventilated hood.[2]

    • Dissolve ethyl isocyanoacetate in dry THF under Argon.

    • Cool to -78°C. Add base (KOtBu) to form the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -metalated isocyanide.
      
    • Add the thionoester/dithioformate slowly.[2]

    • Allow warming to 0°C. The cyclization occurs spontaneously.[2]

    • Quench with acetic acid.[2][5]

    • Isolation: Do not subject to strong acid or base workup.[2] Rapid chromatography on neutral alumina or silica is required.[2]

  • Expected Yield: 40–60%.

  • Key Observation: The product is often an oil or low-melting solid that darkens upon air exposure.[2] It is recommended to use it immediately or store it as a hydrochloride salt at -20°C.[2]

Synthesis cluster_Hantzsch 2-Amino Synthesis (Hantzsch) cluster_Isocyanide 5-Amino Synthesis (Schöllkopf) S1 Thiourea P1 Ethyl 2-aminothiazole-4-carboxylate (Stable Solid) S1->P1 EtOH, Reflux (- HBr, - H2O) S2 Ethyl Bromopyruvate S2->P1 I1 Ethyl Isocyanoacetate P2 Ethyl 5-aminothiazole-4-carboxylate (Unstable / Reactive) I1->P2 Base (KOtBu) THF, -78°C I2 Thioformamide / Thionoester I2->P2

Figure 2: Synthetic pathways for the two isomers.

Performance & Reactivity Comparison

Acylation & Amide Coupling[1]
  • 2-Amino: Reacts cleanly with acid chlorides or carboxylic acids (with EDC/HATU) to form stable amides.[2] The nucleophilicity is sufficient for standard coupling.[2]

  • 5-Amino: The amine is significantly less nucleophilic due to the conjugation with the ester (vinylogous amide). Acylation often requires forcing conditions (e.g., refluxing in acetic anhydride) or highly activated electrophiles. The resulting amides are stable.[2]

Cyclization to Fused Systems
  • 2-Amino: Used to make thiazolo[3,2-a]pyrimidines by reacting the ring nitrogen (N3) and the exocyclic amine with 1,3-electrophiles.

  • 5-Amino: The primary utility is the synthesis of thiazolo[5,4-d]pyrimidines . Reacting the 5-amino-4-carboxylate with formamide or amidines cyclizes onto the ester group, forming the pyrimidine ring.[2] This mimics the purine core found in adenosine.[2]

Stability Data
ParameterEthyl 2-aminothiazole-4-carboxylateEthyl 5-aminothiazole-4-carboxylate
Melting Point 178–182 °C125–126 °C (dec.) / Oil
Storage Room Temp, Shelf-stable-20°C, Inert Gas, Hygroscopic
pKa (Conj.[2] Acid) ~5.39 (Ring N)~2.5 (Amine is very weak base)
Solubility Soluble in DMSO, MeOH; Poor in WaterSoluble in DCM, THF; Hydrolyzes in Water

Experimental Case Study: Synthesis of a Fused Bicyclic System

Objective: Demonstrate the utility of the 5-amino isomer in creating a purine isostere (Thiazolo[5,4-d]pyrimidine).

Protocol:

  • Starting Material: Ethyl 5-aminothiazole-4-carboxylate (freshly prepared or HCl salt).[2]

  • Reagent: Formamide (excess).

  • Conditions: Heat at 180–190°C for 4 hours.

  • Mechanism:

    • Step 1: N-Formylation of the 5-amine.[2]

    • Step 2: Intramolecular nucleophilic attack of the amide nitrogen on the C4-ester carbonyl.[2]

    • Step 3: Loss of ethanol to aromatize the pyrimidine ring.[2]

  • Result: Formation of thiazolo[5,4-d]pyrimidin-7(6H)-one .

  • Comparison: Attempting this with the 2-amino isomer would not yield a fused system across the C4-C5 bond easily; it would instead react at N3 to form a bridged or [3,2-a] fused system.[2]

References

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • Schöllkopf, U. (1977). Recent Applications of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition.[2] (Foundational text on 5-aminothiazole synthesis via isocyanoacetates).
    
  • Barton, D. H. R., et al. (1985). Synthesis of 5-aminothiazole derivatives.[2][6][7][8][9][10] Tetrahedron.[2] (Detailed protocols for unstable thiazole amines).

  • Vicini, P., et al. (2006). Biological evaluation of 2-aminothiazole derivatives. Bioorganic & Medicinal Chemistry.[1][2][4][6][11][12][13][14] (Reference for 2-amino stability and bioactivity).

Sources

Validation

Spectroscopic comparison between 2-aminothiazole and 5-aminothiazole isomers

Executive Summary This guide provides a technical comparison between 2-aminothiazole (2-AT) and 5-aminothiazole (5-AT) . While 2-AT is a stable, commercially ubiquitous "privileged scaffold" in drug discovery, 5-AT is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-aminothiazole (2-AT) and 5-aminothiazole (5-AT) . While 2-AT is a stable, commercially ubiquitous "privileged scaffold" in drug discovery, 5-AT is a kinetically unstable isomer that exists primarily as a reactive intermediate or salt.

For the analytical scientist, the differentiation relies on detecting the C2-H proton (unique to 5-AT) which appears significantly downfield (~8.7–10.0 ppm) compared to the C4/C5 protons of 2-AT. This guide details the structural basis for these differences, provides comparative spectroscopic data, and outlines protocols for handling the elusive 5-AT isomer.

Structural & Electronic Basis

The stark contrast in stability and spectroscopic behavior stems from the position of the amino group relative to the heteroatoms (Sulfur and Nitrogen).

1.1 Tautomeric Equilibrium & Stability
  • 2-Aminothiazole: Exists in a stable equilibrium heavily favoring the amino form over the imino form in solution. The aromatic sextet is preserved, conferring stability.

  • 5-Aminothiazole: The "free base" is inherently unstable. It suffers from rapid tautomerization to non-aromatic imine forms, leading to ring-opening or polymerization. Consequently, 5-AT is almost exclusively observed/isolated as a salt (e.g., hydrochloride) or N-protected derivative.

Tautomerism cluster_2AT 2-Aminothiazole (Stable) cluster_5AT 5-Aminothiazole (Unstable) A1 Amino Form (Aromatic, Dominant) A2 Imino Form (Minor) A1->A2  K << 1   B1 Amino Form (Transient) B2 Imino/Enamine Forms (Reactive) B1->B2  Fast   B3 Decomposition (Polymerization) B2->B3  Irreversible  

Figure 1: Comparative tautomeric stability. 2-AT retains aromaticity, whereas 5-AT rapidly degrades via reactive imine intermediates.

Spectroscopic Fingerprinting

The primary method for differentiation is


H NMR , specifically examining the aromatic region and the presence of a highly deshielded singlet.
2.1 Comparative Data Table (

H NMR)
Feature2-Aminothiazole (2-AT) 5-Aminothiazole (5-AT)
State Stable Free BaseHydrochloride Salt (Stable form)
Solvent DMSO-d

DMSO-d

/ D

O
Key Marker Absence of signal > 8.0 ppmPresence of C2-H (> 8.7 ppm)
C2 Position Occupied by -NH

(Broad, 6.9 ppm)
Occupied by H (Sharp Singlet, 8.7–10.0 ppm )
C4 Position Doublet (~7.15 ppm,

Hz)
Singlet/Broad (~7.5–8.0 ppm)
C5 Position Doublet (~6.55 ppm,

Hz)
Occupied by -NH

2.2 Analysis of Chemical Shifts[1][2][3]
  • The C2-H "Smoking Gun": In thiazoles, the C2 position lies between the electronegative Nitrogen and Sulfur atoms. This creates a "deshielding cone," shifting the C2 proton significantly downfield (typically 8.8–10.0 ppm for thiazolium salts or simple thiazoles).

    • 2-AT: Has no C2-H.

    • 5-AT: Retains the C2-H. Observation of a singlet near 9.0 ppm is the definitive confirmation of the 5-isomer.

  • Coupling Patterns:

    • 2-AT: Shows a characteristic AX system (two doublets) for H4 and H5 with a coupling constant

      
       Hz.
      
    • 5-AT: Often appears as two singlets or weak coupling, as the protons are separated by the nitrogen (C2 and C4).

2.3 IR Spectroscopy[4]
  • 2-AT: Shows characteristic primary amine doublets (

    
     and 
    
    
    
    NH
    
    
    ) around 3400–3100 cm
    
    
    and a strong ring breathing mode near 1515 cm
    
    
    .
  • 5-AT (HCl salt): The amine bands are broadened significantly due to ammonium salt formation (

    
     N-H
    
    
    
    ), often obscuring the aromatic C-H stretches.
Experimental Protocols
Protocol A: Characterization of 2-Aminothiazole (Standard)

Use this protocol for routine verification of commercial samples.

  • Preparation: Dissolve 10 mg of 2-aminothiazole in 0.6 mL DMSO-d

    
    .
    
  • Acquisition: Run standard

    
    H NMR (16 scans).
    
  • Validation:

    • Look for two doublets at 6.55 ppm (H5) and 7.15 ppm (H4).

    • Confirm broad singlet at ~6.90 ppm (NH

      
      ).
      
    • Note: In CDCl

      
      , the NH
      
      
      
      signal may shift or broaden significantly due to exchange.
Protocol B: Generation & Trapping of 5-Aminothiazole (Advanced)

Use this protocol if you must study the 5-isomer. Note: The free base cannot be stored.

Objective: Synthesize 5-aminothiazole hydrochloride via the Cook-Heilbron method or reduction.

  • Synthesis (Cook-Heilbron adaptation):

    • React aminoacetonitrile with dithioformic acid (generated in situ) or a dithioester.

    • Alternatively, reduce 2-amino-5-nitrothiazole (commercially available) using Sn/HCl or catalytic hydrogenation.

  • Isolation:

    • Do NOT neutralize to free base. Isolate as the hydrochloride or hydrobromide salt by precipitation in dry ether/ethanol.

  • Analysis:

    • Dissolve the salt immediately in DMSO-d

      
       or D
      
      
      
      O.
    • Critical Check: Look for the C2-H singlet at > 8.7 ppm . If this signal is absent or replaced by complex multiplets, the ring has likely opened or polymerized.

Analytical Decision Workflow

Use the following logic flow to identify unknown aminothiazole samples or reaction products.

DecisionTree Start Unknown Aminothiazole Sample (1H NMR in DMSO-d6) CheckC2 Is there a sharp singlet downfield (> 8.5 ppm)? Start->CheckC2 Branch5AT Suspect 5-Aminothiazole (or 4-isomer) CheckC2->Branch5AT Yes Branch2AT Suspect 2-Aminothiazole CheckC2->Branch2AT No YesC2 Yes NoC2 No Confirm5 Check C4-H Signal: Is there a singlet ~7.5-8.0 ppm? Branch5AT->Confirm5 Confirm2 Check Coupling: Are there 2 doublets (J ~3.6 Hz) at 6.5-7.2 ppm? Branch2AT->Confirm2 Result5 CONFIRMED: 5-Aminothiazole (Salt form likely) Confirm5->Result5 Yes Result2 CONFIRMED: 2-Aminothiazole Confirm2->Result2 Yes

Figure 2: Analytical workflow for distinguishing thiazole isomers via NMR.

References
  • Structural Chemistry of Thiazoles: E. J. Vincent et al., Bulletin de la Société Chimique de France, 1966, 3524.[5] (Foundational NMR data for thiazole ring protons).

  • Synthesis of 5-Aminothiazoles: Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[6][7] "Studies in the azole series. Part I. A new method of synthesis of 5-aminothiazoles." Journal of the Chemical Society, 1594-1598.

  • Tautomerism Studies: Jakopin, Ž. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.

  • Spectral Database for Organic Compounds (SDBS): "2-Aminothiazole 1H NMR Spectrum," SDBS No. 1658.

  • Thiazole C2-H Acidity & Shifts: Organic Chemistry Data, University of Wisconsin-Madison. "1H NMR Chemical Shifts of Heterocycles."

Sources

Comparative

Validating the structure of Ethyl 5-aminothiazole-4-carboxylate hydrochloride by X-ray crystallography

Executive Summary In the synthesis of thiazole-based pharmacophores, distinguishing between ethyl 5-aminothiazole-4-carboxylate and its regioisomer, ethyl 2-aminothiazole-4-carboxylate , is a critical quality attribute....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thiazole-based pharmacophores, distinguishing between ethyl 5-aminothiazole-4-carboxylate and its regioisomer, ethyl 2-aminothiazole-4-carboxylate , is a critical quality attribute. While NMR spectroscopy provides strong indicators, it often suffers from ambiguity regarding protonation sites and tautomeric states in hydrochloride salts.

This guide outlines the definitive validation of Ethyl 5-aminothiazole-4-carboxylate hydrochloride using Single Crystal X-ray Diffraction (SC-XRD). Unlike spectroscopic methods that infer connectivity, SC-XRD provides a direct 3D map of electron density, unambiguously resolving the 2-vs-5 positional isomerism , the site of protonation (Ring N vs. Exocyclic N), and the tautomeric form (Amino vs. Imino).[1]

Part 1: The Structural Challenge

The synthesis of 5-aminothiazoles (often via isocyanoacetate routes) can yield complex mixtures or unexpected isomers compared to the classic Hantzsch synthesis of 2-aminothiazoles.[1]

The "Triad of Uncertainty" in Thiazole Salts
  • Regioisomerism: Is the amino group at C2 or C5?

  • Protonation Site: Does the HCl proton reside on the thiazole ring nitrogen (

    
    ) or the exocyclic amine (
    
    
    
    )?
  • Tautomerism: Does the salt exist as the amino-thiazolium or the imino-thiazoline form?

Comparative Analysis: Why XRD is the Gold Standard
Feature1H NMR (DMSO-d6) IR Spectroscopy X-Ray Crystallography (XRD)
Regiochemistry Inferential. Relies on chemical shift of the aromatic proton (C2-H vs C5-H).[1]Non-Specific. Amine/Ester bands are similar for both isomers.[1]Definitive. Direct visualization of C-N connectivity (C5-N vs C2-N).
Protonation Ambiguous. Protons on N often appear as broad, exchangeable singlets, obscuring specific location.Ambiguous. Broad ammonium bands mask specific N-H stretches.[1]Definitive. Locates H-atoms in difference Fourier maps; confirms

-H...Cl interactions.
Tautomerism Time-Averaged. Fast exchange often blurs tautomeric signals.[1]Limited. C=N vs C-N stretches can be difficult to assign in heteroaromatics.Precise. Bond lengths (e.g., C-N vs C=N) reveal exact bond order and tautomeric state.[1]

Part 2: Experimental Protocol

Crystallization Strategy (The Critical Step)

Obtaining diffraction-quality crystals of hydrochloride salts requires balancing solubility (high in water/methanol) with orderly precipitation.[1]

  • Method A (Vapor Diffusion): Dissolve 20 mg of the salt in a minimum volume of Methanol (highly soluble).[1] Place this inner vial into a larger jar containing Diethyl Ether or Ethyl Acetate . Seal tightly.

    • Mechanism:[2][3][4][5] Ether diffuses into the methanol, slowly lowering solubility and promoting lattice formation over amorphous precipitation.

  • Method B (Slow Cooling): Dissolve in hot Ethanol/Water (95:5) .[1] Allow to cool slowly to room temperature in a Dewar flask to dampen thermal fluctuations.

Data Collection & Refinement
  • Temperature: Collect data at 100 K . This reduces thermal motion (atomic displacement parameters), allowing for more precise localization of the crucial Hydrogen atoms on the nitrogen centers.

  • Resolution: Aim for 0.75 Å or better to resolve the C-N bond distances clearly.

  • Refinement Strategy:

    • Locate all non-hydrogen atoms first.[1]

    • Find H-atoms in the Difference Fourier Map (

      
      ) .[1]
      
    • Crucial Check: For the HCl salt, verify the presence of the Chloride counter-ion and its Hydrogen Bonding distance to the protonated nitrogen (typically 3.0 - 3.2 Å).

Part 3: Structural Validation & Logic

Decision Logic for Isomer Confirmation

The following diagram illustrates the logical pathway to confirm the 5-amino structure over the 2-amino alternative.

IsomerValidation Start Synthesized Compound (HCl Salt) XRD Single Crystal XRD Data Collection Start->XRD Solve Structure Solution (Direct Methods) XRD->Solve CheckPos Check Amino Position Solve->CheckPos Isomer2 Amino group at C2 (Between S and N) CheckPos->Isomer2 Found at C2 Isomer5 Amino group at C5 (Adjacent to S and C4) CheckPos->Isomer5 Found at C5 CheckProton Check Protonation (Difference Map) Isomer5->CheckProton SiteRing Proton on Ring N (N3) (Thiazolium Salt) CheckProton->SiteRing Density at N3 SiteExo Proton on Exo N (Ammonium Salt) CheckProton->SiteExo Density at N-exo Conclusion VALIDATED: Ethyl 5-aminothiazole-4-carboxylate Hydrochloride SiteRing->Conclusion Confirmed Structure

Caption: Logical workflow for distinguishing regioisomers and protonation sites via X-ray crystallography.

Key Geometric Parameters to Verify

Once the structure is solved, validate the Electronic State using bond lengths. Compare your experimental values to these standard ranges:

1. The "Push-Pull" Confirmation (C5-NExo)

In 5-aminothiazoles, the lone pair on the exocyclic amine donates into the ring, especially with an electron-withdrawing ester at C4.[1]

  • Observation: The C5-

    
     bond length should be shorter  (approx. 1.33 - 1.36 Å) than a standard C-N single bond (1.47 Å), indicating partial double bond character.[1]
    
  • Implication: The exocyclic nitrogen is

    
     hybridized and planar.
    
2. The Protonation Site (N3-C2 & N3-C4)

For the hydrochloride salt, the proton typically resides on the Ring Nitrogen (N3) , which is the most basic site.[1]

  • Observation: Look for the widening of the C2-N3-C4 bond angle compared to the neutral base (approx. 115-120° for protonated vs <115° for neutral).[1]

  • H-Bonding: The Chloride ion (

    
    ) should form a strong hydrogen bond with 
    
    
    
    (
    
    
    ).[1]
3. Tautomeric Fingerprint[1]
  • Amino Form: C5-

    
     is ~1.35 Å; Ring bonds show aromatic delocalization.[1]
    
  • Imino Form: C5=

    
     is ~1.28 Å (Double bond); C4-C5 is single (~1.45 Å).[1]
    
  • Expected Result: Ethyl 5-aminothiazole-4-carboxylate usually crystallizes in the Amino form , stabilized by the salt formation on the ring nitrogen.[1]

Part 4: Technical Reference Data

Simulated Unit Cell Expectations

Based on analogous aminothiazole carboxylates:

  • Crystal System: Monoclinic or Triclinic (common for planar salts).[1]

  • Space Group:

    
     or 
    
    
    
    .[1]
  • Packing: Expect

    
     stacking between thiazole rings and a 2D network of Hydrogen bonds involving the Chloride ions bridging the amino groups and ring nitrogens.
    
Reporting Your Data

When publishing this structure, ensure your CIF (Crystallographic Information File) includes:

  • R-factor: < 5% for a high-quality publication.

  • Goodness of Fit (GoF): Close to 1.0.

  • Displacement Ellipsoids: Plot at 50% probability to show stable atomic positions.

References

  • Synthesis of 5-aminothiazoles: Golankiewicz, B. (1985).[1][6] "Reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leading to substituted aminothiazoles." Tetrahedron, 41(24), 5989-5994.[1]

  • Crystallographic Standards for Thiazoles: Lynch, D. E., et al. (1999).[1] "Structural systematics of 2-aminothiazole derivatives." Acta Crystallographica Section B. [1]

  • Tautomerism in Heterocycles: Kleinpeter, E. (2004).[1] "Tautomerism of 2-aminothiazoles and related compounds." Advances in Heterocyclic Chemistry.

  • General Crystallography Guidelines: Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B.

Sources

Validation

The Aminothiazole Paradox: Navigating Cross-Reactivity in Kinase Inhibitor Design

Topic: Cross-reactivity studies of kinase inhibitors derived from aminothiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Privi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of kinase inhibitors derived from aminothiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged" Scaffold Problem

In the realm of kinase inhibition, the 2-aminothiazole (2-AT) scaffold is chemically "privileged."[1] It mimics the adenine ring of ATP with remarkable fidelity, allowing it to anchor securely into the hinge region of the kinase catalytic domain. However, this structural promiscuity comes at a cost: cross-reactivity .

While aminothiazoles like Dasatinib have revolutionized CML treatment, their tendency to bind multiple kinases (the "off-target" effect) presents a double-edged sword—driving efficacy in complex tumors while risking toxicity. This guide objectively compares the cross-reactivity profiles of aminothiazole-derived inhibitors against alternative scaffolds (e.g., phenylaminopyrimidines), providing a validated workflow for profiling selectivity.

Mechanistic Basis of Cross-Reactivity

To understand why aminothiazoles are cross-reactive, we must look at the atomic interactions at the kinase hinge region.

The Hinge Binding Mode

Most Type I/II inhibitors rely on a donor-acceptor hydrogen bond pair with the kinase hinge residues.

  • Aminothiazoles: The thiazole nitrogen (acceptor) and the exocyclic amino group (donor) form a tight bidentate interaction with the backbone of the hinge (e.g., Met318 in c-Src).

  • The Issue: This donor-acceptor motif is highly conserved across the human kinome (500+ kinases), unlike the variable regions of the activation loop or the hydrophobic back pocket.

Diagram: The Cross-Reactivity Cascade

The following diagram illustrates how the structural conservation of the hinge region leads to multi-kinase inhibition.

KinaseCrossReactivity Scaffold 2-Aminothiazole Scaffold Hinge Conserved Hinge Region (Met, Glu, Leu backbones) Scaffold->Hinge H-Bond Mimicry Target Primary Target (e.g., BCR-ABL) Hinge->Target High Affinity OffTarget1 Off-Target 1 (Src Family) Hinge->OffTarget1 Structural Homology OffTarget2 Off-Target 2 (c-Kit, PDGFR) Hinge->OffTarget2 ATP Pocket Similarity OffTarget3 Off-Target 3 (Ephrin Receptors) Hinge->OffTarget3 Low Selectivity Filter Efficacy Polypharmacology (Overcoming Resistance) Target->Efficacy Toxicity Clinical Toxicity (Pleural Effusion, etc.) OffTarget1->Toxicity OffTarget1->Efficacy Dual Inhibition OffTarget2->Toxicity

Figure 1: The structural causality of aminothiazole cross-reactivity. The conserved hinge interaction drives both potent efficacy and broad off-target binding.

Comparative Profiling: Aminothiazoles vs. Alternatives

Here we compare Dasatinib (a broad-spectrum aminothiazole) against Imatinib (a more selective phenylaminopyrimidine) and SNS-032 (a CDK-selective aminothiazole).

Table 1: Selectivity and Cross-Reactivity Data

Data synthesized from KINOMEscan® and radiometric profiling studies.

FeatureDasatinib (Aminothiazole)SNS-032 (Aminothiazole)Imatinib (Pyrimidine Alt.)
Primary Target(s) BCR-ABL, SrcCDK2, CDK7, CDK9BCR-ABL, c-Kit, PDGFR
Selectivity Score (S35) *0.34 (Broad)0.08 (Moderate)0.05 (Selective)
Gini Coefficient Low (Promiscuous)MediumHigh (Selective)
Key Off-Targets c-Kit, EPHA2, PDGFR

, BTK, Tec
VEGFR2, GSK3

DDR1, NQO2
Mechanism Type I (ATP Competitive)Type I (ATP Competitive)Type II (Inactive Conf.)
Clinical Implication Effective in Imatinib-resistant CML; higher toxicity risk.Potent transcriptional block; dose-limiting toxicities.Standard of care; lower toxicity profile.

*S35 Score: Percentage of kinases inhibited >35% at 10µM. Lower numbers indicate higher selectivity.

Analysis
  • Dasatinib demonstrates the classic "aminothiazole signature": extreme potency (sub-nanomolar) but high cross-reactivity across the Src family and receptor tyrosine kinases.

  • Imatinib , utilizing a phenylaminopyrimidine scaffold, achieves higher selectivity by binding to the inactive (DFG-out) conformation, a state less conserved than the active ATP-binding site targeted by Dasatinib.

  • SNS-032 shows that aminothiazoles can be tuned. By modifying the substituents at the C5 position, selectivity is narrowed to CDKs, though VEGFR2 cross-reactivity persists.

Validated Protocol: The "3-Tier" Cross-Reactivity Workflow

To rigorously assess the cross-reactivity of a new aminothiazole derivative, do not rely on a single assay. Use this self-validating 3-tier system.

Diagram: Experimental Workflow

Workflow cluster_0 Tier 1: High-Throughput Screen cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Cellular Confirmation Step1 Kinome Binding Scan (450+ Kinases) Step2 Radiometric IC50 (Gold Standard) Step1->Step2 Select Hits >50% Inh. Step3 NanoBRET / Target Engagement Step2->Step3 Validate Top Off-Targets

Figure 2: The 3-Tier Selectivity Validation Loop. This ensures that binding artifacts are filtered out before cellular testing.

Detailed Methodology
Tier 1: The Broad Sweep (Binding Assay)

Objective: Identify all potential binders without bias. Method: Competition Binding Assay (e.g., KINOMEscan).

  • Tagging: Use DNA-tagged kinases.

  • Competition: Incubate the aminothiazole compound (1 µM and 10 µM) with the kinase library and immobilized active-site ligands.

  • Readout: If the compound binds the kinase, it prevents the kinase from binding the immobilized ligand. Measure the amount of kinase eluted.

  • Output: "Percent of Control" (POC). Any kinase with POC < 35% is a "Hit."

Tier 2: The Functional Truth (Enzymatic IC50)

Objective: Confirm that binding actually inhibits catalytic activity. Method: Radiometric


P-ATP Assay (The Gold Standard).
  • Why this over fluorescence? Aminothiazoles are often fluorescent, causing false negatives in FRET/FP assays.

  • Substrate Mix: Prepare specific peptide substrates for the "Hits" identified in Tier 1.

  • Reaction: Incubate Kinase + Substrate +

    
    P-ATP + Inhibitor (10-point dose response).
    
  • Filtration: Spot reaction onto P81 phosphocellulose paper; wash away unbound ATP.

  • Calculation: Derive IC50 curves. Criteria: A true off-target has an IC50 < 10x the primary target IC50.

Tier 3: The Cellular Reality (Target Engagement)

Objective: Verify target engagement in live cells (accounting for membrane permeability and ATP competition). Method: NanoBRET™ Target Engagement.

  • Transfection: Transfect cells with a Luciferase-Kinase fusion plasmid.

  • Tracer: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.

  • Competition: Treat cells with the aminothiazole inhibitor.

  • BRET Signal: If the inhibitor binds the kinase, it displaces the tracer, decreasing the BRET signal (Energy transfer from Luciferase to Tracer).

  • Result: This proves the drug actually hits the off-target inside the cell.

Conclusion & Recommendations

  • For Broad Efficacy: If your goal is polypharmacology (e.g., hitting Src and Abl simultaneously in resistant cancers), the 2-aminothiazole scaffold is superior due to its high hinge-binding affinity.

  • For Selectivity: If avoiding off-target toxicity is paramount, consider scaffold hopping to a macrocycle or a Type II inhibitor (like Imatinib's pyrimidine core) that exploits the less conserved DFG-out pocket.

  • Validation: Never rely solely on IC50 data. An aminothiazole may show nanomolar potency in a buffer (Tier 2) but fail to engage the target in the high-ATP environment of a cell (Tier 3).

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1][2][3] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[2][3] Journal of Medicinal Chemistry.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Chen, R., et al. (2009).[4] "Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia." Blood.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-aminothiazole-4-carboxylate hydrochloride proper disposal procedures

Operational Protocol: Safe Disposal and Handling of Ethyl 5-aminothiazole-4-carboxylate Hydrochloride Executive Summary & Operational Context Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a critical heterocyclic i...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Protocol: Safe Disposal and Handling of Ethyl 5-aminothiazole-4-carboxylate Hydrochloride

Executive Summary & Operational Context

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a critical heterocyclic intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs). As a hydrochloride salt of an aminothiazole, it presents a dual hazard profile: biological activity potential inherent to the thiazole pharmacophore and corrosivity/acidity derived from the HCl moiety.

This guide moves beyond generic "discard in red bin" advice. It provides a lifecycle management approach, ensuring that disposal procedures protect both the researcher and the downstream waste stream integrity. The core directive is Containment, Neutralization, and Segregation .

Chemical Profile & Hazard Assessment

To manage waste effectively, one must understand the material's behavior. This compound is typically a hygroscopic solid that hydrolyzes to release hydrochloric acid upon contact with moisture.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name Ethyl 5-aminothiazole-4-carboxylate hydrochloridePrimary identifier for waste manifests.
CAS Number Refer to specific vendor SDS (Free base: 18903-18-9)Critical: Verify if your CAS refers to the salt or free base. The HCl salt is significantly more acidic.
Physical State Crystalline Solid (White to Off-white)Dust generation is a primary inhalation risk during transfer.[1]
Acidity (pH) Acidic (pH < 2 in aqueous solution)Corrosive. Incompatible with cyanide or sulfide waste streams (risk of HCN/H2S gas).
Reactivity Moisture Sensitive; Incompatible with OxidizersDo not mix with bleach or strong oxidizers (risk of exothermic reaction and chloramine formation).
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, goggles) is mandatory.[3]

Operational Disposal Protocol

The disposal pathway depends entirely on the physical state of the waste (Solid vs. Liquid).

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired chemicals, spilled solids, or excess weighing powder.

  • Segregation: Do not mix with general trash or biohazard waste. This is Chemical Waste .

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Expert Insight: Avoid metal containers. The HCl salt can corrode metal over time, leading to containment breach.

  • Labeling:

    • Label clearly as: "Hazardous Waste - Solid - Ethyl 5-aminothiazole-4-carboxylate HCl."

    • Add Hazard Tags: Irritant , Corrosive .

  • RCRA Classification (USA):

    • While not typically a P- or U-listed waste specifically, it should be treated as a characteristic waste if it exhibits corrosivity (D002) when dissolved. Most facilities classify this simply as "Lab Pack - Organic Solids."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or quenched reaction solutions.

  • Solvent Compatibility Check:

    • Aqueous Solutions: If the compound is dissolved in water, the solution will be acidic. Check pH. If < 2, neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) before adding to the waste container, unless your facility allows acidic waste accumulation.
    • Organic Solvents: If dissolved in DCM, Methanol, or Ethyl Acetate, segregate based on the solvent.

  • The "Halogen" Question:

    • Technical Nuance: Does the Chloride (

      
      ) ion make this "Halogenated Waste"?
      
    • Verdict: Strictly speaking, "Halogenated Waste" usually refers to Carbon-Halogen bonds (like Chloroform) which require specific incineration temperatures. However, because this compound contains Chlorine, many waste handlers prefer it in the Halogenated stream to prevent corrosion of non-halogenated incinerator scrubbers.

    • Action: Unless specified otherwise by your EHS officer, place organic solutions in the Halogenated Solvent Waste carboy.

Waste Stream Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating this specific compound.

WasteDisposal Start Waste Generation: Ethyl 5-aminothiazole-4-carboxylate HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Solution / Liquid StateCheck->LiquidPath Dissolved SolidBin Solid Waste Bin (Label: Organic Solid, Irritant) SolidPath->SolidBin SolventCheck Primary Solvent? LiquidPath->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Base Organic Organic Solvent SolventCheck->Organic DCM, MeOH, EtOAc pHCheck Check pH Aqueous->pHCheck HaloCheck Solvent Type? Organic->HaloCheck Neutralize Neutralize with NaHCO3 (Target pH 6-8) pHCheck->Neutralize pH < 5 AqWaste Aqueous Waste Carboy (Trace Organics) pHCheck->AqWaste pH 5-9 Neutralize->AqWaste HaloBin Halogenated Waste (Due to Cl content) HaloCheck->HaloBin Contains Halogens (or conservative choice) NonHaloBin Non-Halogenated Waste (Only if <1% Cl allowed) HaloCheck->NonHaloBin Strictly Non-Halo Solvent

Caption: Figure 1. Decision matrix for segregating Ethyl 5-aminothiazole-4-carboxylate HCl waste streams. Note the conservative default to "Halogenated" streams for organic solutions due to chloride content.

Immediate Spill Response (Emergency Protocol)

If a spill occurs, immediate action is required to prevent aerosolization of the hydrochloride salt, which can cause severe respiratory irritation.

Step-by-Step Decontamination:

  • Evacuate & Ventilate: If the spill is large (>50g) and outside a fume hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles .[3] If dust is visible in the air, use an N95 or P100 respirator.

  • Containment (Dry Spill):

    • Do NOT use a brush/broom (generates dust).

    • Cover the spill with a damp paper towel or absorbent pad to suppress dust.

    • Scoop the material using a plastic spatula into a waste jar.

  • Decontamination (Wet Wipe):

    • Wipe the surface with a saturated Sodium Bicarbonate (

      
      ) solution . You may see bubbling; this is the acid being neutralized.
      
    • Follow with a water rinse, then an ethanol wipe.

  • Disposal of Debris: All wipes and scoops must go into the Solid Hazardous Waste bin.

Regulatory Compliance & Verification

To ensure your lab remains compliant with federal and local regulations (e.g., EPA RCRA), adhere to the following:

  • No Drain Disposal: Under no circumstances should this compound be poured down the sink. Thiazoles are heterocyclic amines and can be toxic to aquatic life (EPA Clean Water Act considerations).

  • Waste Manifesting: When filling out the waste tag for EHS pickup, list the full chemical name. Do not use abbreviations like "Thiazole deriv."

  • Storage: Store waste containers in a cool, dry place away from oxidizers (e.g., nitric acid, peroxides) and bases (to prevent premature neutralization/heat generation in the drum).

References

  • PubChem. (n.d.). Ethyl 5-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Topic: Personal protective equipment for handling Ethyl 5-aminothiazole-4-carboxylate hydrochloride Content Type: Essential Safety & Operational Guide Executive Hazard Profile Compound: Ethyl 5-aminothiazole-4-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 5-aminothiazole-4-carboxylate hydrochloride Content Type: Essential Safety & Operational Guide

Executive Hazard Profile

Compound: Ethyl 5-aminothiazole-4-carboxylate hydrochloride CAS: 72850-64-7 (Free base/Salt variants may vary slightly in CAS, verify specific batch) Physical State: Hygroscopic Solid (Powder)[1][2]

As researchers, we often treat intermediates as generic "white powders," but this thiazole derivative presents a specific dual-threat profile that requires more than a standard lab coat.[2]

  • The Hydrochloride Factor (Acidic Hydrolysis): As an HCl salt, this compound is hygroscopic.[1][2] Upon contact with mucosal membranes (eyes, lungs, nasal tract) or sweat, it hydrolyzes to release hydrochloric acid, causing immediate chemical irritation (H314/H315).[2]

  • The Thiazole Pharmacophore (Sensitization): Thiazole rings are privileged scaffolds in medicinal chemistry because they bind biologically.[1][2] This implies a risk of sensitization or unknown biological activity upon systemic absorption.[2]

Core Hazard Codes:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation (Dust hazard).

The PPE Matrix: Defense in Depth

Do not rely on a single barrier.[1][2][4] Use a "Swiss Cheese" model where engineering controls (Fume Hood) are the primary layer, and PPE is the secondary fail-safe.[2]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).[1][2] PPE: N95 (minimum) if working outside hood (not recommended).[2]The primary vector for exposure is dust inhalation .[2] The HCl salt form creates fine particulate matter that is easily aerosolized by static electricity.[2]
Dermal (Hands) Primary: Nitrile Gloves (Min thickness: 0.11 mm / 4 mil).[1][2] Secondary: Double-gloving recommended for synthesis steps.[2]Material Compatibility: Nitrile offers excellent resistance to organic salts. Latex is not recommended due to poor chemical resistance against organic intermediates and potential allergenicity.[2]
Ocular Chemical Splash Goggles (ANSI Z87.1).[1]Safety glasses are insufficient for powders.[2] Air currents can carry dust around glasses.[2] Goggles seal the ocular cavity from acidic dust.[2]
Body Lab Coat (Cotton/Poly blend) with tight cuffs.[1]Synthetic-only coats can build static charge, attracting the powder to your sleeves.[2]

Visualization: Safety Decision Logic

This decision tree guides your PPE selection based on the operational scale.

PPE_Decision_Logic Start Start: Assess Operation Scale Scale_Small < 100 mg (Analytical/Weighing) Start->Scale_Small Scale_Large > 100 mg or Synthesis (Preparative) Start->Scale_Large Action_Standard Standard PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Scale_Small->Action_Standard Low Dust Risk Hood_Check Is Fume Hood Available? Scale_Large->Hood_Check Action_High Enhanced PPE: Double Nitrile Gloves Splash Goggles Tyvek Sleeves (Optional) Hood_Check->Action_High Yes (In Hood) Resp_Protection REQUIRED: N95 Respirator or PAPR if dust is visible Hood_Check->Resp_Protection No (Open Bench) Resp_Protection->Action_High Add Contact Barriers

Figure 1: PPE Selection Logic based on operational scale and engineering control availability.

Operational Protocol: The "Static-Free" Workflow

Handling hydrochloride salts is notoriously difficult due to static electricity causing "particle jump."[1][2]

Phase A: Preparation
  • Humidity Check: If lab humidity is <30%, use an ionizing fan or anti-static gun.[1][2] Dry air increases static dispersion of the powder.[2]

  • Glove Inspection: Inflate nitrile gloves to check for pinholes before use.[1][2]

Phase B: Weighing & Transfer (The Critical Step)[1][2]
  • Do NOT use a spatula directly into the stock bottle if possible.[2]

  • Technique:

    • Place a weighing boat on the balance inside the hood.[2]

    • Use a clean, dry spatula.[2] Note: Any moisture on the spatula will cause the HCl salt to clump and degrade immediately.[2]

    • Tap the powder gently.[2] If the powder "flies" (static repulsion), stop.[2] Wipe the spatula with an anti-static wipe (outside the bottle) or use an anti-static gun.[2]

    • Dissolution: Add the solvent to the solid, not the solid to the solvent, to prevent a "dust puff" upon impact.[2]

Phase C: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and Water (with hydrolysis risk).[2]

  • Exotherm Warning: Dissolving HCl salts in water or basic buffers can be slightly exothermic.[1] Add slowly.

Visualization: Safe Handling Workflow

This diagram illustrates the sequence to minimize exposure during the critical weighing phase.

Handling_Workflow Step1 1. Engineering Control Verify Hood Flow >80fpm Step2 2. Static Control Ground Balance/Use Ionizer Step1->Step2 Step3 3. Transfer Use Anti-Static Spatula Step2->Step3 Step4 4. Dissolution Add Solvent to Solid Step3->Step4 Slow addition Risk RISK: Aerosolization Step3->Risk If fast dump Risk->Step1 Re-evaluate

Figure 2: Operational workflow emphasizing static control to prevent aerosolization.

Decontamination & Disposal

Spill Management: Because this is an acidic salt, a simple water wipe-up is insufficient and may spread the material.[1][2]

  • Isolate: Mark the area.[1][2]

  • Neutralize: Cover the spill with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the HCl component.[2]

  • Clean: Once fizzing stops, sweep up the solid (do not dry sweep; dampen slightly with a paper towel to catch dust) and place in a hazardous waste container.[1][2]

  • Wash: Clean the surface with soap and water.[2][3][4][5][6][7]

Waste Stream:

  • Solid Waste: Dispose of in "Solid Hazardous Waste" (Organic).[1]

  • Liquid Waste: If dissolved in DMSO/Methanol, dispose in "Halogenated Organic Solvents" (due to the HCl/Cl content).[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate (Structural Analog for Hazard Profiling). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

Sources

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